1-heptyl-1H-indazol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-heptylindazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-3-4-5-6-9-17-14-10-13(15)8-7-12(14)11-16-17/h7-8,10-11H,2-6,9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELJTAOVPVFMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(C=CC(=C2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-heptyl-1H-indazol-6-amine: Properties, Synthesis, and Medicinal Chemistry Perspective
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically relevant molecules.[1][2] This technical guide provides an in-depth examination of a specific derivative, 1-heptyl-1H-indazol-6-amine. While direct empirical data for this compound is limited, this document synthesizes information from its core structure, 1H-indazol-6-amine, and related N-alkylated analogs to present a robust profile for researchers and drug development professionals. We will explore its physicochemical properties, propose a detailed synthetic protocol, predict its spectroscopic signature, and discuss its potential applications in drug discovery, with a focus on how the N1-heptyl substituent modulates its chemical character and biological potential.
Introduction: The Significance of the Indazole Scaffold
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This structure is of immense interest in pharmaceutical development due to its ability to act as a "hinge-binding" fragment, interacting with the backbone of protein kinases—a class of enzymes frequently targeted in oncology.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form and is the predominant isomer in most derivatives.[1]
The 6-amino functional group is a particularly valuable feature, serving as a key interaction point (hydrogen bond donor) in many biologically active molecules and a versatile handle for further chemical modification.[3][4] The addition of an N-alkyl chain, such as the heptyl group in 1-heptyl-1H-indazol-6-amine , is a common strategy in drug design to modulate physicochemical properties. The heptyl chain significantly increases lipophilicity, which can enhance membrane permeability and improve binding affinity within hydrophobic pockets of target proteins. This guide will provide the foundational chemical knowledge required to effectively utilize this compound in a research and development setting.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound dictate its handling, formulation, and behavior in biological systems. The properties of 1-heptyl-1H-indazol-6-amine are determined by its aromatic core and the appended lipophilic alkyl chain.
| Property | Value | Source/Method |
| IUPAC Name | 1-heptyl-1H-indazol-6-amine | IUPAC Nomenclature |
| CAS Number | 1155102-93-4 | Chemical Abstracts Service[5] |
| Molecular Formula | C₁₄H₂₁N₃ | Calculated |
| Molecular Weight | 231.34 g/mol | Calculated[6] |
| Appearance | Predicted: Off-white to tan solid or oil | Extrapolated from analogs[7] |
| Melting Point | Predicted: Lower than parent (204-206 °C) | Based on 1H-indazol-6-amine[7][8] |
| Boiling Point | Predicted: > 380 °C | Based on 1H-indazol-6-amine[7] |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF; low aqueous solubility | Based on parent scaffold and lipophilic chain[7][9] |
| pKa | Predicted: ~4-5 (for the amino group) | Extrapolated from aromatic amines |
Rationale for Predictions: The long heptyl chain disrupts the crystal lattice packing that is present in the parent compound, 1H-indazol-6-amine, which is a solid with a high melting point (204-206 °C).[7][8] This disruption is expected to significantly lower the melting point. The increased molecular weight and van der Waals forces from the alkyl chain will lead to a higher boiling point. The nonpolar heptyl group drastically reduces water solubility while enhancing solubility in organic solvents.
Synthesis and Purification
The most direct and logical approach for preparing 1-heptyl-1H-indazol-6-amine is through the N-alkylation of the parent scaffold, 1H-indazol-6-amine. This is a standard transformation in heterocyclic chemistry.
Proposed Synthetic Pathway
The synthesis involves the deprotonation of the indazole N-H proton, which is the most acidic proton in the molecule, followed by nucleophilic attack on an alkyl halide.
Caption: Proposed synthetic workflow for 1-heptyl-1H-indazol-6-amine.
Experimental Protocol
Objective: To synthesize 1-heptyl-1H-indazol-6-amine via N-alkylation.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) OR Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1-Bromoheptane (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1H-indazol-6-amine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base portion-wise.
-
If using NaH: Add sodium hydride (1.2 eq) slowly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The evolution of hydrogen gas should be observed.
-
If using K₂CO₃: Add potassium carbonate (2.5 eq). This is a milder, safer alternative to NaH.
-
-
Alkylation: Add 1-bromoheptane (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 60-80 °C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-heptyl-1H-indazol-6-amine.
Causality Behind Choices:
-
Base: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, driving the reaction forward. K₂CO₃ is a milder, heterogeneous base suitable for larger-scale or safety-conscious applications.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and the intermediate anion, facilitating the Sₙ2 reaction.
-
Purification: Column chromatography is essential to separate the desired N1-alkylated product from any potential N2-isomer, unreacted starting material, and dialkylated byproducts.
Spectroscopic Characterization (Predicted)
For unambiguous identification, a combination of spectroscopic methods is required. The following data is predicted based on the known spectra of 1H-indazol-6-amine and the standard chemical shifts for an n-heptyl chain.[10][11]
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic Region (δ 7.8-6.5 ppm): Three protons on the benzene ring. Expect a singlet for H7, and two doublets for H4 and H5. Aliphatic Region (δ 4.2-0.8 ppm): A triplet for the N-CH₂ protons (~4.2 ppm), multiplets for the five internal CH₂ groups (~1.8-1.2 ppm), and a triplet for the terminal CH₃ group (~0.8 ppm). Amine Protons (δ ~4.0 ppm): A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Aromatic Region (δ ~150-100 ppm): Six distinct signals for the carbons of the indazole core. Aliphatic Region (δ ~50-14 ppm): Seven distinct signals for the heptyl chain carbons. |
| IR Spectroscopy | ~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine. ~3050 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching (strong). ~1620, 1580, 1500 cm⁻¹: C=C and C=N stretching of the aromatic rings. ~1600 cm⁻¹: N-H scissoring (bending) of the amine. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 231. Key Fragments: m/z = 133 (loss of the heptyl chain, C₇H₁₅•), m/z = 132 (loss of heptene, C₇H₁₄). |
Reactivity, Stability, and Handling
-
Reactivity: The chemical behavior is dominated by three features:
-
The 6-Amino Group: This primary aromatic amine can undergo typical reactions such as acylation, sulfonylation, diazotization, and reductive amination.[3]
-
The Indazole Ring: The ring system is relatively electron-rich and can undergo electrophilic aromatic substitution. The directing effects of the fused pyrazole ring and the strongly activating amino group will influence the position of substitution.
-
N1-Position: The nitrogen at position 1 is part of the pyrazole ring and is generally less reactive after alkylation.
-
-
Stability and Storage: Like its parent compound, 1-heptyl-1H-indazol-6-amine is expected to be stable under normal laboratory conditions.[8] It should be stored in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the amino group.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8]
Role in Drug Discovery and Medicinal Chemistry
The true value of 1-heptyl-1H-indazol-6-amine lies in its potential as a scaffold or intermediate in drug discovery. The indazole core is a proven pharmacophore, and the 6-amino group is a key anchor for binding to many biological targets.[2]
Structure-Activity Relationship (SAR) Insights
The introduction of the heptyl group is a deliberate design choice aimed at modulating the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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- 3. researchgate.net [researchgate.net]
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- 5. 1-Heptyl-1H-indazol-6-amine | 1155102-93-4 [amp.chemicalbook.com]
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- 7. chembk.com [chembk.com]
- 8. 1H-Indazol-6-amine | CAS#:6967-12-0 | Chemsrc [chemsrc.com]
- 9. 1-Heptanamine, N-heptyl- (CAS 2470-68-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
An In-Depth Technical Guide to the Synthesis of 1-heptyl-1H-indazol-6-amine
Abstract
This technical guide provides a comprehensive and in-depth overview of a reliable synthetic pathway to 1-heptyl-1H-indazol-6-amine, a molecule of significant interest to researchers and drug development professionals. The synthesis is presented in a logical, three-stage process, commencing with the formation of the indazole core, followed by regioselective N-alkylation, and concluding with the reduction of a nitro functionality. This document goes beyond a mere recitation of steps, offering insights into the mechanistic underpinnings of each transformation, the rationale for the selection of reagents and reaction conditions, and detailed experimental protocols. The guide is structured to be a self-validating system, ensuring that researchers can replicate the synthesis with a high degree of confidence. All quantitative data is summarized for clarity, and key experimental workflows are visually represented.
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile scaffold in the design of a wide array of biologically active molecules. These compounds are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and antiviral properties. The ability to functionalize the indazole ring at various positions, particularly at the N1 and N2 positions of the pyrazole moiety, allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 1-heptyl-1H-indazol-6-amine, with its N1-heptyl chain and C6-amino group, represents a key building block for the exploration of new chemical space in drug discovery.
A Strategic Approach to the Synthesis of 1-heptyl-1H-indazol-6-amine
The synthesis of 1-heptyl-1H-indazol-6-amine can be efficiently achieved through a robust three-step sequence. This pathway is designed for both scalability and high fidelity, ensuring a good overall yield of the final product. The core strategy involves:
-
Formation of the Indazole Core: Synthesis of 6-nitro-1H-indazole from a commercially available substituted aniline.
-
Regioselective N1-Heptylation: The crucial step of introducing the heptyl group selectively at the N1 position of the indazole ring.
-
Reduction to the Target Amine: Conversion of the nitro group to the final amine functionality.
This strategic approach is visualized in the workflow diagram below:
Caption: Overall synthetic strategy for 1-heptyl-1H-indazol-6-amine.
Stage 1: Synthesis of the 6-Nitro-1H-indazole Core
The foundational step in this synthetic sequence is the construction of the 6-nitro-1H-indazole ring system. A highly efficient and well-documented method for this transformation is the diazotization of 2-methyl-5-nitroaniline followed by intramolecular cyclization.
Mechanistic Rationale
This reaction proceeds via the initial formation of a diazonium salt from the aniline derivative upon treatment with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid. The resulting diazonium species is unstable and readily undergoes an intramolecular cyclization, with the nucleophilic nitrogen of the diazo group attacking the aromatic ring, leading to the formation of the indazole core. The choice of a substituted o-toluidine derivative is critical for the regioselective formation of the desired indazole isomer.
Detailed Experimental Protocol
A procedure adapted from established methods for the synthesis of nitroindazoles provides a high-yielding route to 6-nitro-1H-indazole.[1]
-
Reagents and Materials:
-
2-Methyl-5-nitroaniline
-
Acetic acid
-
Sodium nitrite
-
Deionized water
-
Standard laboratory glassware
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-methyl-5-nitroaniline in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution to the cooled aniline solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete cyclization.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to afford 6-nitro-1H-indazole as a solid.
-
-
Expected Yield: This procedure has been reported to yield the product in excellent purity and with a yield as high as 96.1%.[1]
Stage 2: Regioselective N1-Heptylation of 6-Nitro-1H-indazole
The introduction of the heptyl group onto the indazole nitrogen is a critical step where regioselectivity must be controlled. The indazole anion is an ambident nucleophile, with two reactive nitrogen atoms (N1 and N2). The desired product is the N1-alkylated isomer, which is generally the thermodynamically more stable product.[2]
Controlling Regioselectivity: The Role of Base and Solvent
The outcome of the N-alkylation of indazoles is highly dependent on the reaction conditions. To favor the formation of the N1-isomer, a strong, non-nucleophilic base in an aprotic solvent is typically employed.[3][4] Sodium hydride (NaH) is an excellent choice of base as it irreversibly deprotonates the indazole to form the indazolide anion. Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they solvate the cation without interfering with the nucleophilicity of the anion.[3][5] These conditions promote a thermodynamically controlled reaction, leading predominantly to the more stable N1-alkylated product.[2]
Detailed Experimental Protocol
The following protocol is adapted from a well-established procedure for the N-methylation of 6-nitro-1H-indazole and is expected to provide the desired N1-heptylated product with high selectivity.[5]
-
Reagents and Materials:
-
6-Nitro-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromoheptane (or 1-iodoheptane)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 6-nitro-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add 1-bromoheptane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-heptyl-6-nitro-1H-indazole.
-
Stage 3: Reduction of the Nitro Group to Afford 1-heptyl-1H-indazol-6-amine
The final step in the synthesis is the reduction of the nitro group on the indazole ring to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Rationale for Reduction Method
Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and reliable method for the reduction of aromatic nitro groups. The reaction is typically carried out under a hydrogen atmosphere or by using a hydrogen transfer reagent such as hydrazine hydrate. This method is generally high-yielding and avoids the use of harsh or stoichiometric metal reductants.
Detailed Experimental Protocol
-
Reagents and Materials:
-
1-Heptyl-6-nitro-1H-indazole
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrazine hydrate (optional, as a hydrogen source)
-
Hydrogen gas supply (if not using hydrazine)
-
Celite®
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-heptyl-6-nitro-1H-indazole in ethanol or methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
If using hydrogen gas, flush the flask with hydrogen and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously.
-
Alternatively, if using hydrazine hydrate, add it dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography to give pure 1-heptyl-1H-indazol-6-amine.
-
Characterization Data
Accurate characterization of the synthesized compounds is essential for verifying their identity and purity. Below is a summary of expected and reported data for the key compounds in this synthesis.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals | Expected Mass Spec (m/z) |
| 6-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | Aromatic protons, N-H proton | [M+H]⁺ = 164.04 |
| 1-Heptyl-6-nitro-1H-indazole | C₁₄H₁₉N₃O₂ | 261.32 | Aromatic protons, Heptyl chain protons | [M+H]⁺ = 262.15 |
| 1-Heptyl-1H-indazol-6-amine | C₁₄H₂₁N₃ | 231.34 | Aromatic protons, Heptyl chain protons, NH₂ protons | [M+H]⁺ = 232.18 |
Note: Specific NMR chemical shifts and coupling constants will depend on the solvent used for analysis. Researchers should acquire their own analytical data to confirm the structures.
Conclusion
This technical guide has outlined a logical and robust synthetic pathway for the preparation of 1-heptyl-1H-indazol-6-amine. By providing detailed experimental protocols and explaining the underlying chemical principles, particularly concerning the critical regioselective N-alkylation step, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The described methods are based on well-established and reliable transformations, ensuring a high probability of success for those undertaking this synthesis.
References
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PubChem. 1H-Indazol-6-amine. [Link]
-
007Chemicals. 1-Heptyl-1H-indazol-6-amine. [Link]
- Alam, M. S., & Keating, M. J. (2024).
- Alcaide, B., Almendros, P., & Alonso, J. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038–2048.
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5969–5981.
- O'Keeffe, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038-2048.
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
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- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 1-heptyl-1H-indazol-6-amine
A Theoretical and Investigatory Framework for Researchers, Scientists, and Drug Development Professionals
Abstract
1-heptyl-1H-indazol-6-amine is a synthetic compound belonging to the indazole class of molecules. While the specific mechanism of action for this particular chemical remains uncharacterized in peer-reviewed literature, the indazole scaffold is a well-established pharmacophore present in a multitude of biologically active compounds. This guide synthesizes the known pharmacological activities of structurally related indazole derivatives to propose putative mechanisms of action for 1-heptyl-1H-indazol-6-amine. Furthermore, a comprehensive experimental framework is provided to systematically investigate these hypotheses, enabling researchers to elucidate its molecular targets and physiological effects. This document serves as a roadmap for the scientific exploration of this novel compound, grounded in the established principles of pharmacology and drug discovery.
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects.[1] Derivatives of indazole have been successfully developed as anti-inflammatory, anticancer, and neurological agents.[1][2][3]
Notably, the substitution pattern on the indazole core plays a critical role in determining the compound's biological activity. The presence of an amino group at the 6-position, as seen in 1-heptyl-1H-indazol-6-amine, has been specifically linked to antiproliferative and potential anticancer properties in several studies.[4][5] Additionally, modifications at the 1-position of the indazole ring are known to significantly influence receptor affinity and selectivity, particularly within the cannabinoid system.[6][7]
Given the structural features of 1-heptyl-1H-indazol-6-amine, this guide will focus on two primary, plausible mechanisms of action: modulation of the cannabinoid system and potential as an antiproliferative agent.
Hypothesized Mechanism of Action I: Modulation of the Cannabinoid System
A significant body of evidence points to indazole derivatives as potent modulators of the cannabinoid receptors, CB1 and CB2.[6][7][8] These G-protein coupled receptors are key components of the endocannabinoid system, which is involved in regulating a wide array of physiological processes, including pain, appetite, mood, and immune function.
The structural similarity of certain indazole derivatives to endogenous cannabinoids allows them to bind to and modulate the activity of CB1 and CB2 receptors.[6] It is therefore hypothesized that 1-heptyl-1H-indazol-6-amine may act as a ligand for these receptors. The heptyl chain at the 1-position is a lipophilic tail, a common feature in many synthetic cannabinoids that facilitates interaction with the receptor binding pocket.
Proposed Signaling Pathway
Caption: Proposed Cannabinoid Receptor Signaling Pathway.
Experimental Workflow for Investigating Cannabinoid Receptor Interaction
To validate the hypothesis of cannabinoid receptor modulation, a tiered experimental approach is recommended.
These assays are crucial for determining if 1-heptyl-1H-indazol-6-amine physically interacts with CB1 and CB2 receptors.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Obtain cell membranes from cell lines stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Radioligand: Use a known high-affinity radiolabeled cannabinoid ligand, such as [3H]CP-55,940.
-
Competition Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of 1-heptyl-1H-indazol-6-amine.
-
Incubation: Incubate the plates at 30°C for 60-90 minutes.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the inhibition constant (Ki).
| Parameter | Description |
| Ki (inhibition constant) | The concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates higher binding affinity. |
If binding is confirmed, functional assays are necessary to determine the nature of the interaction (agonist, antagonist, or inverse agonist).
Protocol: cAMP Accumulation Assay
-
Cell Culture: Use a cell line expressing the cannabinoid receptor of interest (e.g., CHO-hCB1).
-
Cell Treatment: Treat the cells with varying concentrations of 1-heptyl-1H-indazol-6-amine in the presence of forskolin (an adenylyl cyclase activator).
-
Incubation: Incubate for a specified time to allow for changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify cAMP levels using a commercially available kit (e.g., ELISA-based).
-
Data Analysis:
-
Agonist activity: A dose-dependent decrease in forskolin-stimulated cAMP levels.
-
Antagonist activity: The ability to block the cAMP reduction caused by a known CB1/CB2 agonist.
-
Inverse agonist activity: A dose-dependent increase in basal cAMP levels.
-
| Parameter | Description |
| EC50 (Half maximal effective concentration) | The concentration of an agonist that produces 50% of the maximal possible effect. |
| IC50 (Half maximal inhibitory concentration) | The concentration of an antagonist that inhibits the response to an agonist by 50%. |
Hypothesized Mechanism of Action II: Antiproliferative Effects
Several studies have demonstrated the anticancer potential of 6-aminoindazole derivatives.[4][5] These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines.[2][3] The mechanism often involves the inhibition of key cellular pathways responsible for cell growth and proliferation.[4] It is plausible that 1-heptyl-1H-indazol-6-amine possesses similar cytotoxic or cytostatic properties.
Proposed Experimental Workflow for Investigating Antiproliferative Activity
Caption: Workflow for Antiproliferative Investigation.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 1-heptyl-1H-indazol-6-amine for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
| Parameter | Description |
| IC50 (Half maximal inhibitory concentration) | The concentration of the compound that reduces cell viability by 50%. |
Concluding Remarks and Future Directions
This guide provides a scientifically grounded framework for initiating the investigation into the mechanism of action of 1-heptyl-1H-indazol-6-amine. Based on the extensive literature on related indazole derivatives, modulation of the cannabinoid system and antiproliferative effects are the most probable biological activities. The detailed experimental protocols outlined herein will enable researchers to systematically test these hypotheses.
Should initial findings prove promising, further studies, including in vivo animal models for efficacy and safety, will be warranted. The elucidation of the mechanism of action of 1-heptyl-1H-indazol-6-amine will contribute valuable knowledge to the field of medicinal chemistry and may pave the way for the development of novel therapeutic agents.
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Unveiling the Pharmacological Potential of 1-Heptyl-1H-indazol-6-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive analytical framework for investigating the biological activity of 1-heptyl-1H-indazol-6-amine. While direct empirical data on this specific molecule is not extensively published, its structural components—a 1-alkylated indazole core and a 6-amino substituent—are well-represented in medicinal chemistry literature as pharmacologically significant motifs. The indazole nucleus is a privileged scaffold found in numerous therapeutic agents, and its derivatives are prominent as potent synthetic cannabinoid receptor agonists and as promising anticancer agents.[1] This guide synthesizes established methodologies and structure-activity relationship (SAR) data from analogous compounds to propose a robust, dual-pronged research directive for characterizing 1-heptyl-1H-indazol-6-amine. We will explore its predicted activity as a cannabinoid receptor modulator and its potential as an antiproliferative agent. Detailed, field-proven experimental protocols are provided to enable researchers to systematically validate these hypotheses, supported by insights into the causal relationships between molecular structure and biological function.
Introduction: Deconstructing the Molecule of Interest
1-Heptyl-1H-indazol-6-amine is a synthetic heterocyclic compound. Its core, the indazole ring, is a bioisostere of indole, a key structure in many biologically active molecules.[1] The specific functionalization of this core dictates its pharmacological profile:
-
The 1-Heptyl Group: The presence of a long alkyl chain at the N1 position is a hallmark of a major class of synthetic cannabinoid receptor agonists (SCRAs).[2] SAR studies have consistently demonstrated that the length of this alkyl chain directly correlates with affinity and potency at the cannabinoid receptors, CB1 and CB2.[3] The heptyl chain, in particular, suggests a high likelihood of potent cannabinoid activity.
-
The 6-Amino Group: Separately, the 6-aminoindazole scaffold has been identified as a promising framework for the development of novel anticancer agents.[1][4][5][6] Derivatives have demonstrated significant antiproliferative effects in various cancer cell lines, with some acting as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[1][4][6]
Given this structural dichotomy, a thorough investigation of 1-heptyl-1H-indazol-6-amine requires a dual-pathway analysis. This guide provides the necessary theoretical grounding and practical methodologies to explore both its potential as a cannabinoid agonist and as an anticancer compound.
Synthesis and Characterization: Establishing a Verifiable Starting Material
The foundation of any biological investigation is the purity and structural integrity of the test compound. The synthesis of 1-heptyl-1H-indazol-6-amine can be approached via a regioselective N1-alkylation of a 6-aminoindazole precursor. A common challenge in indazole chemistry is controlling the site of alkylation, as reactions can yield a mixture of N1 and N2 isomers.[7] However, specific conditions can strongly favor the desired N1 product.
Proposed Synthetic Protocol: N1-Heptylation of 6-Aminoindazole
This protocol is adapted from established methods for regioselective N1-alkylation of indazoles, which demonstrate high selectivity with the use of sodium hydride in an appropriate solvent like tetrahydrofuran (THF).[5][7]
Step 1: Deprotonation of 6-Amino-1H-indazole
-
To a stirred solution of 6-amino-1H-indazole (1.0 equivalent) in anhydrous THF under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the sodium salt of the indazole is the critical step that directs the subsequent alkylation.
Step 2: N1-Alkylation
-
Cool the reaction mixture back to 0 °C.
-
Add 1-bromoheptane (1.1 equivalents) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC). The use of NaH in THF has been shown to confer excellent N1-regioselectivity for many indazole substrates.[7]
Step 3: Work-up and Purification
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 1-heptyl-1H-indazol-6-amine.
Characterization: The final product must be rigorously characterized to confirm its identity and purity using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Predicted Biological Activity I: Cannabinoid Receptor Modulation
The N1-heptylindazole scaffold is a potent pharmacophore for cannabinoid receptor agonism. We hypothesize that 1-heptyl-1H-indazol-6-amine will act as an agonist at CB1 and CB2 receptors. The following experimental workflow is designed to comprehensively test this hypothesis.
Rationale and Signaling Pathways
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs). Canonical signaling for agonists involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] Additionally, agonist binding can trigger the recruitment of β-arrestin proteins, which desensitizes the G-protein signal but can also initiate separate, G-protein-independent signaling cascades.[9][10] Assessing both pathways is crucial for understanding potential functional selectivity or "biased agonism."
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An In-depth Technical Guide to 1-heptyl-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold in Modern Drug Discovery
Indazole-containing derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their versatile biological activities.[1][2] The bicyclic structure, composed of a pyrazole ring fused to a benzene ring, serves as a crucial pharmacophore in numerous therapeutic agents.[1][2] While existing in two tautomeric forms, 1H-indazole is the more thermodynamically stable and predominant isomer.[1] The indazole nucleus is a key structural motif in drugs with a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor properties.[1][3] This guide focuses on the specific derivative, 1-heptyl-1H-indazol-6-amine (CAS Number: 1155102-93-4), providing a comprehensive technical overview for its potential exploration in research and drug development. While detailed experimental data for this particular compound is not extensively published, this paper will extrapolate from the well-established chemistry and pharmacology of the indazole class to provide a robust scientific framework.
Physicochemical Properties of 1-heptyl-1H-indazol-6-amine
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The key properties of 1-heptyl-1H-indazol-6-amine are summarized below.
| Property | Value | Source |
| CAS Number | 1155102-93-4 | [4][5] |
| Molecular Formula | C14H21N3 | [4] |
| Molecular Weight | 231.34 g/mol | [4] |
| Purity Specification | ≥ 95% | [4] |
| Long-Term Storage | Store long-term in a cool, dry place | [4] |
Proposed Synthesis of 1-heptyl-1H-indazol-6-amine: A Mechanistic Approach
A likely starting material for this synthesis is 6-amino-1H-indazole. The N1-alkylation of the indazole ring can be selectively achieved under basic conditions. The choice of base is critical to deprotonate the indazole N-H, rendering it nucleophilic for subsequent reaction with an alkyl halide. Sodium hydride (NaH) is a common choice for this purpose, as it irreversibly deprotonates the indazole. The resulting indazolide anion can then be reacted with 1-bromoheptane to introduce the heptyl chain at the N1 position.
Step-by-Step Experimental Protocol:
-
Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous dimethylformamide (DMF).
-
Deprotonation of 6-amino-1H-indazole: 6-amino-1H-indazole is added to the solvent. The flask is cooled to 0 °C in an ice bath. Sodium hydride (NaH) is then added portion-wise to the stirred solution. The reaction is allowed to proceed at 0 °C until the evolution of hydrogen gas ceases, indicating the formation of the indazolide anion.
-
N-Alkylation: 1-bromoheptane is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-heptyl-1H-indazol-6-amine.
Caption: Proposed synthesis of 1-heptyl-1H-indazol-6-amine.
Potential Biological Activity and Therapeutic Applications
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1][6] Based on the known pharmacology of structurally related indazole compounds, several potential applications for 1-heptyl-1H-indazol-6-amine can be postulated.
Anticancer Potential
Many 6-aminoindazole derivatives have demonstrated significant anticancer activity.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival. For instance, certain 1H-indazole derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR) kinases.[1] The presence of the amino group at the 6-position and the N-heptyl chain could modulate the compound's interaction with the ATP-binding pocket of these kinases, potentially leading to potent and selective inhibition.
Caption: Potential anticancer mechanism of action.
Antibacterial Activity
Indazole derivatives have also emerged as a novel class of bacterial DNA gyrase B (GyrB) inhibitors.[9] This enzyme is essential for bacterial DNA replication and is a clinically validated target for antibiotics.[9] Structure-based drug design has led to the discovery of indazoles with potent enzymatic and antibacterial activity, particularly against Gram-positive pathogens.[9] The N-heptyl group of 1-heptyl-1H-indazol-6-amine could enhance its cell penetration, a key factor for antibacterial efficacy.
Other Potential Applications
The versatility of the indazole scaffold suggests other potential therapeutic applications for 1-heptyl-1H-indazol-6-amine, including:
-
Anti-inflammatory effects: Some indazole derivatives are known for their anti-inflammatory properties.[2]
-
Cardiovascular diseases: Certain indazole derivatives have shown efficacy against cardiovascular pathologies in experimental settings.[2][10]
-
Central Nervous System (CNS) disorders: The indazole nucleus is found in compounds with activity against CNS targets.[2]
Future Directions and Conclusion
While 1-heptyl-1H-indazol-6-amine is a relatively understudied compound, its core indazole structure suggests significant potential for further investigation in drug discovery. The proposed synthetic route provides a practical starting point for its preparation and subsequent biological evaluation. Future research should focus on the in-depth characterization of its biological activity, including its anticancer, antibacterial, and anti-inflammatory properties. Elucidating its mechanism of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.
References
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1-heptyl-1H-indazol-6-amine solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 1-heptyl-1H-indazol-6-amine
Executive Summary
This technical guide provides a comprehensive framework for the characterization of 1-heptyl-1H-indazol-6-amine, a substituted indazole of interest to researchers in drug discovery and development. Given the scarcity of public-domain experimental data for this specific molecule, this document emphasizes the foundational principles and robust methodologies required to determine its solubility and stability profiles. We synthesize insights from analogous structures—N-alkylated indazoles and aromatic amines—and ground our procedural recommendations in authoritative regulatory guidelines. The protocols described herein are designed as self-validating systems to ensure the generation of reliable, reproducible data essential for advancing a compound through the development pipeline.
Predicted Physicochemical Profile of 1-heptyl-1H-indazol-6-amine
The molecular structure of 1-heptyl-1H-indazol-6-amine dictates its physicochemical behavior. It comprises three key moieties: a bicyclic aromatic indazole core, a C6-amino group, and an N1-heptyl chain.
-
Indazole Core: The indazole ring system is relatively planar and aromatic, contributing to the molecule's overall lipophilicity.
-
N1-Heptyl Chain: The seven-carbon alkyl chain is a significant contributor to lipophilicity. This feature is expected to substantially decrease aqueous solubility compared to the unsubstituted 1H-indazol-6-amine parent and increase solubility in nonpolar organic solvents.[1]
-
C6-Amino Group: As an aromatic amine, this group provides a basic center (pKa ≈ 4-5) that allows for protonation in acidic media.[2] Consequently, the aqueous solubility of 1-heptyl-1H-indazol-6-amine is predicted to be highly pH-dependent, increasing significantly at pH values below its pKa as the water-soluble salt is formed.[1][2][3]
Based on these structural features, we can predict the general solubility and stability characteristics summarized in Table 1.
Table 1: Predicted Physicochemical Properties of 1-heptyl-1H-indazol-6-amine
| Property | Predicted Characteristic | Rationale |
| Aqueous Solubility | Low at neutral and basic pH. Significantly higher at acidic pH (<4). | The long heptyl chain imparts high lipophilicity. The basic amino group allows for salt formation in acidic conditions, which enhances water solubility.[1][4][5] |
| Organic Solubility | High solubility in polar aprotic solvents (e.g., DMSO, DMF, THF) and moderate to high solubility in nonpolar solvents (e.g., Toluene, Dichloromethane), especially with slight heating. | The N-alkylation of indazoles generally improves solubility in common organic solvents used for synthesis and analysis.[6][7] |
| Chemical Stability | Potentially susceptible to oxidation and photolytic degradation. Stable to hydrolysis under neutral conditions. | Aromatic amines can be prone to oxidation, forming colored degradants. The indazole ring may also be susceptible to photolytic cleavage or rearrangement. N-dealkylation is a potential metabolic but less common chemical degradation pathway.[8][9] |
Part I: Solubility Determination
The solubility of a drug candidate is a critical parameter that influences its bioavailability and developability. It is essential to distinguish between two key measurements: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pH) when the system is at equilibrium. It is the 'gold standard' measurement.[10][11]
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput method used for early-stage screening.[12][13][14]
Experimental Design: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method, as described by pioneers in the field and recognized by regulatory bodies, remains the most reliable technique for determining thermodynamic solubility.[10][11] The core principle is to allow an excess of the solid compound to equilibrate with the solvent over a prolonged period, ensuring saturation is achieved.
-
Excess Solid: Using a quantity of compound visibly in excess of what will dissolve is crucial to guarantee that the resulting solution is truly saturated.
-
Equilibration Time: An extended incubation period (typically 24-72 hours) is necessary to allow the dissolution process to reach thermodynamic equilibrium, which can be slow for poorly soluble compounds.[13]
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant, controlled temperature (e.g., 25 °C or 37 °C) is critical for reproducibility.
-
Solid-Phase Separation: Before concentration analysis, any undissolved solid must be completely removed via filtration or high-speed centrifugation to avoid overestimation of solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Multi-pH Thermodynamic Solubility
-
Preparation of Buffers: Prepare a series of biologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.
-
Sample Preparation: To a series of glass vials, add an excess amount (e.g., 2-5 mg) of solid 1-heptyl-1H-indazol-6-amine.
-
Solvent Addition: Add 1.0 mL of each respective buffer to the vials.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) for at least 24 hours. Visually confirm that excess solid remains.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm PVDF filter to remove all undissolved particles.
-
Quantification:
-
Carefully take an aliquot of the clear supernatant and dilute it with an appropriate mobile phase or solvent mixture.
-
Prepare a set of calibration standards of 1-heptyl-1H-indazol-6-amine of known concentrations.
-
Analyze the diluted samples and calibration standards using a validated HPLC-UV or LC-MS method. The analytical method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[15][16][17]
-
-
Calculation: Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility at that specific pH.
Experimental Design: Kinetic Solubility
Kinetic solubility assays are high-throughput screens designed to identify compounds with potential solubility liabilities early in discovery.[14][18] The most common methods involve adding a DMSO stock solution to an aqueous buffer and measuring the point of precipitation, often by nephelometry (light scattering) or direct UV analysis after filtration.[12][14][18]
Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution: Prepare a high-concentration stock solution of 1-heptyl-1H-indazol-6-amine in 100% DMSO (e.g., 20 mM).[19]
-
Plate Setup: In a 96- or 384-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Use an automated liquid handler to dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the buffer to create the highest concentration point. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.
-
Serial Dilution: Perform serial dilutions across the plate to create a range of concentrations.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[18]
-
Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed above the background is reported as the kinetic solubility.
Part II: Stability Profiling
Understanding a compound's intrinsic stability is mandated by regulatory agencies and is crucial for defining storage conditions, shelf-life, and identifying potential degradation products.[20][21] A forced degradation (or stress testing) study is the cornerstone of this effort. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.[22][23]
-
Stress Conditions: A standard panel of stress conditions (acid, base, oxidation, heat, light) is used to cover the most common chemical degradation routes a drug substance might encounter.[23][24]
-
Target Degradation: The goal is to achieve a modest level of degradation (typically 5-20%).[24] Insufficient stress may not reveal degradation pathways, while excessive stress can lead to secondary or irrelevant degradants not seen under normal storage conditions.[23][25]
-
Stability-Indicating Method: The analytical method used (typically HPLC) must be proven to be "stability-indicating." This means it can accurately quantify the decrease in the parent compound while simultaneously separating it from all significant degradation products. This is a key requirement of ICH Q1A(R2).[20][24]
Caption: Workflow for a Forced Degradation Study.
Protocol: Forced Degradation Study
-
Method Development: First, develop a stability-indicating HPLC method, typically a reverse-phase method with a C18 column and a gradient of acetonitrile and water (with formic acid or ammonium acetate). Validate this method for specificity according to ICH Q2(R1) guidelines by ensuring baseline separation between the parent peak and any stress-induced degradant peaks.[15][17]
-
Stock Solution: Prepare a stock solution of 1-heptyl-1H-indazol-6-amine at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature in the dark.
-
Thermal: Store vials of the stock solution and the solid powder at 80 °C.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[26] A control sample should be wrapped in foil.
-
Control: Store a vial of the stock solution protected from light at room temperature.
-
-
Time Points: Withdraw aliquots from each condition at specified time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching:
-
For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution.
-
For other samples, dilute directly with the mobile phase.
-
-
Analysis: Analyze all samples by the stability-indicating HPLC method. Use a photodiode array (PDA) detector to assess peak purity of the parent compound.
-
Data Interpretation:
-
Calculate the percent degradation for each condition.
-
Determine the mass balance to ensure all major degradants are accounted for.
-
Identify potential degradation pathways. For significant degradants, LC-MS analysis should be performed for structural elucidation.
-
References
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Investigating the Therapeutic Landscape of 1-heptyl-1H-indazol-6-amine: A Guide to Potential Targets and Validation Strategies
An In-depth Technical Guide
Executive Summary
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative disorders.[1][2] This guide focuses on the specific, yet under-characterized molecule, 1-heptyl-1H-indazol-6-amine. While direct biological data for this compound is sparse, its structural components—the proven 1H-indazol-6-amine core and the modulating N1-heptyl chain—provide a strong basis for hypothesizing its potential therapeutic targets. We will dissect the molecule's structure, propose primary target classes based on extensive data from related analogs, and provide detailed, actionable protocols for target validation. This document serves as a strategic roadmap for initiating a drug discovery program centered on this promising chemical entity.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
Indazoles are bicyclic heterocyclic compounds that have garnered significant interest from pharmacologists and medicinal chemists.[2][3] Their unique structure allows for versatile functionalization, enabling the fine-tuning of physiochemical properties and biological activity.[4] Marketed drugs and clinical candidates containing the indazole nucleus have demonstrated a broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antibacterial effects.[5][6]
The therapeutic success of indazole derivatives is often attributed to their ability to act as effective "hinge-binding" fragments, particularly in the context of protein kinases.[7] This allows them to anchor within the ATP-binding pocket of these enzymes, leading to potent and often selective inhibition. The 1H-indazol-3-amine and 6-aminoindazole substructures are particularly noteworthy for their demonstrated anticancer activities.[7][8]
Structural Dissection of 1-heptyl-1H-indazol-6-amine
To predict the therapeutic potential of 1-heptyl-1H-indazol-6-amine, we must consider the contributions of its two primary structural features.
Caption: Key structural components of 1-heptyl-1H-indazol-6-amine.
-
The 1H-Indazol-6-amine Core: This moiety is the primary driver of the molecule's predicted bioactivity. Numerous studies have established that 6-aminoindazole derivatives possess potent antiproliferative effects against various cancer cell lines.[8][9] This core structure likely serves as the primary pharmacophore for interacting with protein targets.
-
The N1-Heptyl Substituent: The long, seven-carbon alkyl chain at the N1 position significantly increases the molecule's lipophilicity. This has several important implications:
-
Pharmacokinetics: Increased lipophilicity can enhance membrane permeability and oral bioavailability, but may also lead to higher metabolic turnover and potential off-target effects.
-
Target Binding: The heptyl chain can engage with hydrophobic sub-pockets within a target's binding site, potentially increasing binding affinity and modulating selectivity compared to unsubstituted or smaller N-alkylated analogs.
-
Primary Potential Therapeutic Target Classes
Based on the extensive literature for structurally related indazole compounds, we can prioritize several protein families as high-probability targets for 1-heptyl-1H-indazol-6-amine.
Protein Kinases
The indazole scaffold is prevalent in a multitude of kinase inhibitors.[1][4] The planar ring system is adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding site.
-
Fibroblast Growth Factor Receptors (FGFRs): Several novel 1H-indazol-3-amine derivatives have been developed as potent FGFR inhibitors.[3] FGFR signaling is a critical pathway in cell proliferation and angiogenesis, and its dysregulation is a hallmark of many cancers.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Pazopanib, an FDA-approved drug for renal cell carcinoma and soft tissue sarcoma, features an indazole core and functions as a multi-targeted tyrosine kinase inhibitor, including VEGFR.[8]
-
BCR-Abl: In chronic myeloid leukemia (CML), the BCR-Abl fusion protein is a key oncogenic driver. 1H-Indazol-3-amine derivatives have shown potent inhibitory activity against both wild-type and mutant forms of Bcr-Abl.[3]
Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.
Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan. In the tumor microenvironment, IDO1 activity leads to immunosuppression by depleting tryptophan and producing kynurenine metabolites. Thus, IDO1 inhibitors are actively pursued as cancer immunotherapies. Several indazole derivatives have been designed and synthesized as IDO1 inhibitors, with some compounds showing remarkable activity.[3] The 6-aminoindazole core, in particular, has been explored for this target class.[8]
Experimental Validation Workflows
A systematic, multi-tiered approach is required to identify and validate the therapeutic targets of 1-heptyl-1H-indazol-6-amine.
Caption: A tiered workflow for target validation of a novel compound.
Tier 1: Initial Screening and Target Identification
The first step is to confirm the predicted bioactivity and identify potential interacting proteins.
Protocol: Cancer Cell Line Proliferation Assay (MTT-based)
This protocol assesses the compound's ability to inhibit the growth of cancer cells, a common activity for indazole derivatives.[7]
-
Cell Seeding: Plate human cancer cell lines (e.g., K562 for leukemia, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare a serial dilution of 1-heptyl-1H-indazol-6-amine (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes 50% growth inhibition) using non-linear regression analysis.
Tier 2: Biochemical and Biophysical Validation
Once a target class is hypothesized (e.g., protein kinases), direct interaction and functional inhibition must be confirmed.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., FGFR1), its specific substrate, and ATP in kinase buffer.
-
Inhibitor Addition: Add 1-heptyl-1H-indazol-6-amine across a range of concentrations. Include a positive control inhibitor and a no-inhibitor control.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: A lower signal indicates less ADP was produced, meaning stronger kinase inhibition. Calculate IC₅₀ values from the dose-response curve.
Quantitative Data from Related Indazole Analogs
To provide context for expected potency, the following table summarizes reported activities of various indazole derivatives against relevant target classes.
| Compound Class | Target | Potency (IC₅₀) | Reference |
| 1H-Indazol-3-amine Derivative | FGFR1 | 2.9 nM | [3] |
| 1H-Indazol-3-amine Derivative | Bcr-Abl (Wild Type) | 14 nM | [3] |
| 1H-Indazol-3-amine Derivative | Bcr-Abl (T315I Mutant) | 450 nM | [3] |
| 1H-Indazole Derivative | IDO1 | 5.3 µM | [3] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon Cancer Cells) | 14.3 µM | [8] |
| Substituted 1H-Indazole-3-Amine | K562 (Leukemia Cells) | 5.15 µM | [7] |
Summary and Future Directions
1-heptyl-1H-indazol-6-amine is a compelling molecule for a drug discovery campaign. Its chemical structure strongly suggests activity against therapeutically significant targets, particularly protein kinases and the immunomodulatory enzyme IDO1. The increased lipophilicity conferred by the heptyl group may provide unique opportunities for potency and selectivity but also presents challenges that must be monitored, such as solubility and off-target effects.
The immediate next steps should involve the synthesis of the compound, followed by the systematic execution of the validation workflows outlined in this guide. Initial phenotypic screening against a panel of cancer cell lines will confirm its antiproliferative potential, while subsequent biochemical and biophysical assays will elucidate its precise molecular targets. This structured approach will efficiently de-risk and advance 1-heptyl-1H-indazol-6-amine from a promising chemical structure to a validated lead compound.
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The Indazole Amine Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Medicinal Chemistry
Abstract
The indazole ring system, a bicyclic heteroaromatic scaffold, has risen to prominence as a "privileged structure" in the landscape of modern drug discovery. Its unique electronic and structural characteristics have rendered it a cornerstone for the development of a multitude of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and history of a particularly vital subclass: the indazole amine derivatives. We will navigate the historical milestones, from the initial synthesis of the indazole core to the strategic incorporation of the amine functionality that unlocked a vast therapeutic potential. This guide will dissect the evolution of synthetic strategies, elucidate the intricate structure-activity relationships that govern their biological effects, and detail the mechanisms of action of key indazole amine-based drugs. Designed for researchers, scientists, and drug development professionals, this document aims to be both a historical record and a practical resource, grounding theoretical knowledge in field-proven insights and detailed experimental context.
The Genesis of a Scaffold: From Fischer's Discovery to a Privileged Core
The journey of the indazole scaffold begins in the late 19th century with the pioneering work of Emil Fischer. In 1883, while not synthesizing the parent indazole itself, Fischer reported the first derivative, an oxo-substituted indazole he termed "indazolone." This seminal work was achieved through the intramolecular condensation and cyclization of o-hydrazinobenzoic acid upon heating. While the initial reports lacked the meticulous detail of modern experimental documentation, this discovery was the crucial first step in recognizing and isolating this novel heterocyclic system.
It wasn't until later that the parent 1H-indazole was synthesized, with the Jacobson synthesis, first reported in 1893, becoming a classical method for its preparation from o-toluidine derivatives. The indazole core is a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring, resulting in a stable 10 π-electron system that adheres to Hückel's rule. It exists in tautomeric forms, with 1H-indazole being the most thermodynamically stable and predominant form over 2H-indazole. The unique arrangement of its nitrogen atoms allows for diverse functionalization, making it a versatile scaffold for interacting with various biological targets.
The true potential of the indazole nucleus in medicinal chemistry began to be realized in the 20th century as synthetic methodologies became more sophisticated, allowing for the introduction of various substituents. Among these, the incorporation of an amine group proved to be a transformative step, leading to the development of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
The Rise of the Amine: Strategic Incorporation and Synthetic Evolution
The introduction of the amine functionality onto the indazole scaffold has been a pivotal focus of synthetic chemists, leading to the development of several key strategies targeting different positions of the ring system. The 3-amino and 6-amino indazole derivatives, in particular, have emerged as crucial building blocks and pharmacophores in numerous drug candidates.
Synthesis of 3-Aminoindazole Derivatives
The 3-aminoindazole moiety is a key structural feature in many kinase inhibitors, acting as an effective hinge-binding fragment. Early and still relevant methods for the synthesis of 3-aminoindazoles often start from ortho-fluorobenzonitriles or ortho-bromobenzonitriles.
A common approach involves the reaction of ortho-fluorobenzonitrile with hydrazine hydrate in a nucleophilic aromatic substitution (SNAr) reaction, followed by cyclization.
Experimental Protocol: Synthesis of 3-Amino-1H-indazole from o-Fluorobenzonitrile
-
Starting Material: o-Fluorobenzonitrile, Hydrazine hydrate
-
Solvent: Butanol
-
Procedure:
-
To a solution of o-fluorobenzonitrile in butanol, add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3-amino-1H-indazole, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water), and dry under vacuum.
-
-
Causality: The highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack by hydrazine. The subsequent intramolecular cyclization is driven by the formation of the stable aromatic indazole ring system.
An alternative and often more general method involves a two-step process from 2-bromobenzonitriles, utilizing a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection and cyclization sequence. Copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine derivatives also provide a smooth pathway to substituted 3-aminoindazoles. More recently, a practical and efficient base-mediated synthesis from nitriles and hydrazines has been developed, overcoming the challenges associated with using less reactive aromatic hydrazines.
Synthesis of 6-Aminoindazole Derivatives
6-Aminoindazole derivatives have also demonstrated significant potential, particularly as anticancer agents. The synthesis of these compounds typically begins with a 6-nitroindazole precursor, which is then reduced to the corresponding amine.
Experimental Protocol: Synthesis of 6-Aminoindazole Derivatives via Reduction
-
Starting Material: 6-Nitroindazole derivative
-
Reducing Agent: Hydrogen gas with a catalyst (e.g., Palladium on carbon - Pd/C) or other reducing agents like tin(II) chloride (SnCl2).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the 6-nitroindazole derivative in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the 6-aminoindazole derivative.
-
-
Causality: The nitro group is readily reduced to an amine under various conditions. Catalytic hydrogenation is a clean and efficient method, with the primary byproduct being water. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.
Once the 6-aminoindazole core is synthesized, it can be further functionalized through reactions such as acetylation or reductive amination to generate a library of derivatives for biological screening.
Classical Named Reactions in Indazole Synthesis
Several classical named reactions have been instrumental in the synthesis of the indazole core and its derivatives.
-
The Davis-Beirut Reaction: This reaction provides an efficient route to 2H-indazoles and indazolones through the N-N bond-forming heterocyclization of N-substituted 2-nitrobenzylamines in the presence of a base. The reaction can also be catalyzed by acid and proceeds through an o-nitrosobenzylidine imine intermediate. This method is advantageous due to the use of inexpensive starting materials and the avoidance of toxic metals.
-
The Jacobson Synthesis: As mentioned earlier, this is a classical method for preparing 1H-indazoles from the diazotization of corresponding o-toluidines or the nitrosation of their N-acetyl derivatives.
Diagram: Key Synthetic Approaches to Indazole Amines
Caption: Overview of synthetic pathways to key indazole amine precursors.
From Scaffold to Drug: Structure-Activity Relationships and Therapeutic Applications
The strategic placement of the amine group on the indazole scaffold, combined with further substitutions, has led to the discovery of potent and selective inhibitors for a variety of biological targets. The field of oncology, in particular, has seen a significant impact from indazole amine derivatives, with several compounds receiving FDA approval.
Indazole Amines as Kinase Inhibitors
Many indazole amine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. The indazole core often serves as a scaffold that orients key functional groups to interact with the ATP-binding pocket of the kinase.
Pazopanib (Votrient®): Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. Its mechanism of action involves the inhibition of several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit. By blocking these receptors, pazopanib inhibits tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and tumor cell proliferation.
Entrectinib (Rozlytrek®): Entrectinib is a potent inhibitor of TRKA, TRKB, TRKC, ROS1, and ALK tyrosine kinases. It is approved for the treatment of solid tumors that have a neurotrophic tyrosine receptor kinase (NTRK) gene fusion and for ROS1-positive non-small cell lung cancer. Entrectinib acts as an ATP competitor, blocking the downstream signaling pathways that promote cancer cell growth and survival. A key feature of entrectinib is its ability to cross the blood-brain barrier, making it effective against brain metastases.
Diagram: Mechanism of Action of Indazole Amine Kinase Inhibitors
An In-depth Technical Guide to 1-heptyl-1H-indazol-6-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a privileged scaffold in modern drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisostere for native structures like indole have cemented its role in the development of numerous therapeutic agents.[1][3] Indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] The functionalization of the indazole core, particularly through N-alkylation, allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a key strategy in the design of novel drug candidates. This guide focuses on a specific derivative, 1-heptyl-1H-indazol-6-amine, providing a comprehensive overview of its chemical properties, a detailed protocol for its regioselective synthesis, and an exploration of its potential applications in drug development.
Core Compound Properties
The fundamental molecular and physical properties of 1-heptyl-1H-indazol-6-amine are summarized below. The correct molecular formula and weight have been determined based on its chemical structure, superseding erroneous information found in some supplier databases.
| Property | Value | Source |
| IUPAC Name | 1-heptyl-1H-indazol-6-amine | N/A |
| CAS Number | 1155102-93-4 | [5][6] |
| Molecular Formula | C₁₄H₂₁N₃ | [5] |
| Molecular Weight | 231.34 g/mol | [5] |
| Predicted Boiling Point | 388.3±15.0 °C | [5] |
| Predicted Density | 1.08±0.1 g/cm³ | [5] |
| Predicted pKa | 3.66±0.10 | [5] |
Regioselective Synthesis: A Methodological Deep Dive
The synthesis of 1-heptyl-1H-indazol-6-amine from the parent 1H-indazol-6-amine hinges on the regioselective alkylation of the indazole nitrogen. Direct alkylation of the indazole ring can lead to a mixture of N1 and N2 isomers, posing a significant purification challenge.[7][8] The thermodynamic stability of the 1H-indazole tautomer, however, can be exploited to favor the formation of the desired N1 product.[7][9] The following protocol is a robust method for the selective synthesis of N1-alkylated indazoles, adapted from established procedures.[7][10]
Experimental Workflow: N1-Alkylation of 1H-indazol-6-amine
Caption: Figure 1: Step-by-step synthesis workflow.
Detailed Experimental Protocol
Materials:
-
1H-indazol-6-amine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Bromoheptane (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazol-6-amine and anhydrous THF. Cool the resulting suspension to 0°C in an ice bath.
-
Deprotonation: Carefully add the sodium hydride portion-wise to the stirred suspension. The reaction mixture will be stirred at 0°C for 30 minutes. The formation of the indazolide anion is the critical step that precedes alkylation. The choice of a non-polar aprotic solvent like THF is crucial as it favors the N1-alkylation by minimizing solvation of the N1 position of the indazolide anion.[7]
-
Alkylation: Add 1-bromoheptane dropwise to the reaction mixture at 0°C. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-heptyl-1H-indazol-6-amine.
Structural Elucidation and Characterization
Due to the potential for N2-alkylation, rigorous structural characterization is imperative. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for unambiguous confirmation of the desired N1-isomer.
Predicted Spectroscopic Data
While specific experimental spectra for 1-heptyl-1H-indazol-6-amine are not widely published, the following data are predicted based on the analysis of structurally similar N1-alkylated indazoles.[7][11]
-
¹H NMR: The proton spectrum is expected to show a characteristic triplet for the methylene protons of the heptyl chain attached to the N1 position (N-CH₂), typically in the range of δ 4.2-4.5 ppm. The remaining protons of the heptyl chain will appear as multiplets in the upfield region (δ 0.8-2.0 ppm). The aromatic protons on the indazole core will appear in the δ 6.5-8.0 ppm range.
-
¹³C NMR: The carbon spectrum will show the N-CH₂ carbon of the heptyl group at approximately δ 45-50 ppm. The remaining aliphatic carbons will be in the δ 14-32 ppm range. The aromatic carbons of the indazole ring will be observed between δ 100-150 ppm.
-
Mass Spectrometry (ESI-MS): In positive ion mode, the protonated molecular ion [M+H]⁺ is expected at m/z 232.18. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Distinguishing N1 and N2 Isomers by NMR
Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is a powerful tool for definitively assigning the position of alkylation.[7][9] For the N1-isomer, a correlation is expected between the N-CH₂ protons of the heptyl group and the C7a carbon of the indazole ring. Conversely, the N2-isomer would show a correlation between the N-CH₂ protons and the C3 carbon.[7]
Caption: Figure 2: Differentiating N1 and N2 isomers via HMBC.
Applications in Drug Discovery
The indazole scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies.[3] The N1 position of the indazole ring often serves as a key interaction point within the ATP-binding pocket of kinases, and modifications at this position can significantly impact potency and selectivity. The introduction of a heptyl chain at the N1 position increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.
The 6-amino group provides a versatile handle for further functionalization, allowing for the creation of libraries of compounds for screening against various biological targets. This position can be acylated, sulfonylated, or used in reductive amination reactions to explore the structure-activity relationship (SAR) of this chemical series. Given the established role of indazole derivatives as anti-cancer agents, 1-heptyl-1H-indazol-6-amine is a promising starting point for the development of novel inhibitors of protein kinases or other enzymes implicated in oncogenic signaling pathways.[12][13]
Conclusion
1-heptyl-1H-indazol-6-amine is a valuable building block for medicinal chemistry and drug discovery. This guide has provided a detailed, technically grounded overview of its fundamental properties, a robust and regioselective synthetic protocol, and the analytical methods required for its unambiguous characterization. The strategic importance of the N1-alkylated 6-aminoindazole scaffold underscores its potential for the development of next-generation therapeutic agents. The methodologies and insights presented herein are intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery endeavors.
References
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007Chemicals. 1-Heptyl-1H-indazol-6-amine. [Link]
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Kuujia.com. 1155102-93-4(6-Amino-1-heptyl-1H-indazole). [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 1-heptyl-1H-indazol-6-amine
Introduction: The Therapeutic Potential of Indazole Derivatives
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Derivatives of 1H-indazole, particularly those with substitutions at the 6-amino position, have emerged as promising candidates for anticancer drug development.[1][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key protein kinases involved in tumor progression and the induction of apoptosis.[2][4] 1-heptyl-1H-indazol-6-amine, the subject of this guide, belongs to this promising class of molecules. While its specific biological targets are still under investigation, its structural similarity to known bioactive agents warrants a thorough in vitro characterization to elucidate its mechanism of action and therapeutic potential.
This guide provides a comprehensive suite of in vitro assay protocols designed for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of 1-heptyl-1H-indazol-6-amine. The protocols are grounded in established methodologies and are designed to be self-validating, ensuring robust and reproducible data. We will explore assays to determine cytotoxicity, assess effects on key signaling pathways, and investigate potential interactions with G-protein coupled receptors (GPCRs), a common target class for indazole-like compounds.
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability
A critical first step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[5][6] The assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[7][8] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[6][9] The concentration of the resulting formazan, which is measured spectrophotometrically, is directly proportional to the number of living cells.[8]
Protocol 1: MTT Assay for Cell Viability
This protocol details the steps to assess the cytotoxic effects of 1-heptyl-1H-indazol-6-amine on a panel of human cancer cell lines.
Materials:
-
1-heptyl-1H-indazol-6-amine
-
Human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, PC-3 prostate carcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7][9]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[5][8]
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 1-heptyl-1H-indazol-6-amine in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Visualization: MTT Assay Workflow
Caption: Workflow for determining cell viability using the MTT assay.
Part 2: Mechanistic Insights - Target Engagement and Signaling
Given that many indazole derivatives target protein kinases and GPCRs, it is logical to investigate these potential mechanisms of action for 1-heptyl-1H-indazol-6-amine.[1][2]
Protocol 2: Competitive Radioligand Binding Assay
This assay is a fundamental technique in pharmacology used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[10][11] This protocol provides a general framework that can be adapted for various receptors, such as cannabinoid receptors (CB1/CB2), which are GPCRs known to be modulated by some indazole-containing compounds.[12][13]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., from CHO or HEK293 cells overexpressing human CB1 or CB2 receptors).
-
Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]CP-55,940 for cannabinoid receptors).[14]
-
Unlabeled test compound: 1-heptyl-1H-indazol-6-amine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[15]
-
96-well filter plates (e.g., glass fiber filters pre-soaked in polyethyleneimine).[15]
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, set up the assay in a final volume of 250 µL per well.[15]
-
Add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at its Kd value).
-
A range of concentrations of the unlabeled test compound (1-heptyl-1H-indazol-6-amine).
-
Cell membrane preparation (e.g., 10-50 µg of protein per well).[15]
-
-
Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C or room temperature) with gentle agitation to reach binding equilibrium.[15]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]
-
-
Scintillation Counting:
-
Dry the filter plate.[15]
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Protocol 3: GPCR Activation - cAMP Second Messenger Assay
Many GPCRs, including cannabinoid receptors, signal by modulating the intracellular levels of cyclic AMP (cAMP).[12][16] Agonists of Gi/o-coupled receptors (like CB1 and CB2) inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This assay measures changes in intracellular cAMP to determine the functional activity of 1-heptyl-1H-indazol-6-amine at a target GPCR.
Materials:
-
Cells expressing the GPCR of interest (e.g., CHO-hCB1 cells).
-
1-heptyl-1H-indazol-6-amine.
-
Forskolin (an adenylyl cyclase activator).
-
A known agonist and antagonist for the target receptor (positive controls).
-
A commercial cAMP detection kit (e.g., HTRF®, BRET, or ELISA-based).[17]
-
Opaque-walled 96-well plates (for luminescence/fluorescence-based assays).
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the target GPCR and seed them into the appropriate 96-well plate.
-
Incubate until cells form a confluent monolayer.
-
-
Compound Incubation:
-
Prepare dilutions of 1-heptyl-1H-indazol-6-amine and control compounds in stimulation buffer.
-
Treat the cells with the compounds for a short period (e.g., 15-30 minutes) at 37°C.
-
To measure inhibition of adenylyl cyclase, co-incubate the cells with the test compound and a fixed concentration of forskolin.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection reaction. This typically involves a competitive binding reaction where endogenous cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody.[17]
-
-
Signal Measurement:
-
Read the plate using a microplate reader appropriate for the detection technology (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
For antagonist activity, plot the cAMP concentration against the agonist concentration in the presence and absence of the test compound to determine a potential shift in the dose-response curve.
-
For agonist (or inverse agonist) activity, plot the cAMP concentration against the concentration of 1-heptyl-1H-indazol-6-amine to determine EC₅₀ or IC₅₀ values.
Visualization: Canonical GPCR Signaling Pathway
Caption: Gαi-coupled GPCR signaling pathway, a potential target for the test compound.
Part 3: Assessing Immunomodulatory Effects
Chronic inflammation is a hallmark of cancer, and compounds that can modulate the production of inflammatory cytokines are of significant interest. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify cytokine levels in cell culture supernatants.[18][19][20]
Protocol 4: Cytokine Release Sandwich ELISA
This protocol describes the measurement of a pro-inflammatory cytokine (e.g., IL-6 or TNF-α) released from immune cells (e.g., PBMCs or macrophages) upon treatment with 1-heptyl-1H-indazol-6-amine.
Materials:
-
Immune cells (e.g., human PBMCs, THP-1 macrophages).
-
LPS (lipopolysaccharide) for stimulating cytokine release.
-
1-heptyl-1H-indazol-6-amine.
-
Commercially available sandwich ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards).[18][21]
-
96-well ELISA plate.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Stop solution (e.g., 2N H₂SO₄).[21]
-
Microplate reader.
Procedure:
-
Cell Stimulation:
-
Plate immune cells in a 24- or 48-well plate and allow them to adhere/rest.
-
Pre-treat the cells with various concentrations of 1-heptyl-1H-indazol-6-amine for 1-2 hours.
-
Stimulate the cells with an appropriate stimulus (e.g., LPS) to induce cytokine production. Include unstimulated and vehicle controls.
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris. Supernatants can be stored at -80°C or used immediately.
-
-
ELISA Protocol (following a typical kit's instructions):
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[21]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[21]
-
Sample Incubation: Wash the plate. Add the collected cell culture supernatants and the cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours.[19]
-
Streptavidin-HRP: Wash the plate. Add streptavidin-HRP conjugate and incubate for 30 minutes.[21]
-
Substrate Development: Wash the plate. Add the TMB substrate solution and incubate in the dark until a color develops.[21]
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.[21]
-
-
Data Acquisition:
-
Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in each sample by interpolating its absorbance value from the standard curve.
-
Analyze the effect of 1-heptyl-1H-indazol-6-amine on cytokine release compared to the stimulated control.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 1-heptyl-1H-indazol-6-amine. By systematically assessing its cytotoxicity, impact on cell signaling pathways, and potential for receptor engagement, researchers can build a comprehensive biological profile of this compound. Positive results from these assays, such as potent cytotoxicity against cancer cells or specific modulation of a signaling pathway, would provide a strong rationale for more advanced studies, including apoptosis assays, cell cycle analysis, kinase profiling, and ultimately, in vivo efficacy studies. This structured approach ensures that promising compounds like 1-heptyl-1H-indazol-6-amine are advanced through the drug discovery pipeline based on solid, reproducible scientific evidence.
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Application Notes and Protocols for the Investigation of 1-heptyl-1H-indazol-6-amine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the initial in vitro evaluation of the novel compound, 1-heptyl-1H-indazol-6-amine, for its potential anti-cancer properties. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines to facilitate a thorough investigation of this compound's effects on cancer cell lines.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent anti-tumor effects.[1][2] Several FDA-approved anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole core, primarily functioning as kinase inhibitors.[3] These agents target key signaling pathways that are frequently dysregulated in cancer, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora kinases, thereby modulating processes like angiogenesis, cell proliferation, and survival.[3][4]
The subject of this guide, 1-heptyl-1H-indazol-6-amine, is a novel derivative characterized by a seven-carbon alkyl chain at the N1 position of the indazole ring. The introduction of this lipophilic heptyl group is a deliberate design element intended to modulate the compound's physicochemical properties. Increased lipophilicity can enhance a molecule's ability to traverse cellular membranes, potentially leading to improved intracellular accumulation and target engagement.[5][6] Studies on other heterocyclic compounds have demonstrated that varying the length of an N-alkyl chain can significantly impact cytotoxic activity, with an optimal length often leading to enhanced potency.[7] This application note will guide the researcher in exploring the hypothesis that the N-heptyl substitution of 1-heptyl-1H-indazol-6-amine contributes to significant anti-cancer activity, possibly through the inhibition of a key oncogenic kinase.
Foundational Protocols: Initial Screening in Cancer Cell Lines
The following protocols are designed to provide a robust initial assessment of the anti-cancer potential of 1-heptyl-1H-indazol-6-amine. A panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia) is recommended for a comprehensive preliminary screening.
Preparation of Stock Solutions
The solubility of 1-heptyl-1H-indazol-6-amine should be empirically determined. Due to the lipophilic heptyl chain, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Protocol:
-
Accurately weigh a precise amount of 1-heptyl-1H-indazol-6-amine powder.
-
Dissolve the compound in 100% cell culture grade DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
For cell-based assays, prepare fresh working solutions by diluting the stock solution in a complete cell culture medium. The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8] This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of the compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and resume logarithmic growth for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-heptyl-1H-indazol-6-amine in a complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | Panel of human cancer cell lines (e.g., MCF-7, HCT116, A549, K562) |
| Seeding Density | Optimized for each cell line to ensure logarithmic growth throughout the assay |
| Compound Concentrations | A range of concentrations (e.g., 0.01 µM to 100 µM) |
| Incubation Time | 48 or 72 hours |
| Endpoint | Absorbance at 570 nm |
| Data Output | IC₅₀ value |
Mechanistic Investigations: Delving into the Mode of Action
Should the initial screening reveal significant cytotoxic activity, the following protocols will help elucidate the underlying mechanism of cell death.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] It is a crucial experiment to determine if the compound induces programmed cell death.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 1-heptyl-1H-indazol-6-amine at concentrations around the predetermined IC₅₀ value for 24 to 48 hours. Include vehicle-treated and positive control (e.g., staurosporine) wells.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] This analysis reveals if the compound induces cell cycle arrest at a specific phase.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the compound at relevant concentrations for 24 to 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing to prevent clumping.[13] The cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[14]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical Mechanism of Action and Pathway Analysis
Based on the established activities of indazole derivatives, it is plausible that 1-heptyl-1H-indazol-6-amine functions as a kinase inhibitor. The increased lipophilicity conferred by the heptyl chain may facilitate its entry into the ATP-binding pocket of various kinases.[5] Potential targets include VEGFR, FGFR, Aurora kinases, and Pim-1 kinase, all of which are implicated in cancer cell proliferation, survival, and angiogenesis.[3][4][11][15]
Proposed Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway that could be targeted by 1-heptyl-1H-indazol-6-amine, focusing on the VEGFR and downstream signaling cascades.
Caption: Hypothetical inhibition of the VEGFR signaling pathway.
Experimental Workflow
The following diagram outlines the logical flow of experiments for the characterization of 1-heptyl-1H-indazol-6-amine.
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Application Notes & Protocols: A Phased Experimental Approach for the Preclinical Characterization of 1-heptyl-1H-indazol-6-amine
Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] 1-heptyl-1H-indazol-6-amine is a novel synthetic derivative whose biological profile remains uncharacterized. This guide presents a comprehensive, phased experimental framework for the systematic evaluation of this compound, designed for researchers in drug discovery and development. We establish a primary working hypothesis that, based on its structural class, 1-heptyl-1H-indazol-6-amine possesses anti-inflammatory properties. The protocols herein detail a logical progression from initial in vitro screening for cytotoxicity and bioactivity to mechanistic pathway analysis and preliminary in vivo proof-of-concept studies. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Section 1: Initial Compound Characterization and Preparation
1.1. Physicochemical Properties Before biological testing, it is crucial to confirm the identity and purity of the compound.
-
Identity: 1-heptyl-1H-indazol-6-amine
-
Molecular Formula: C₁₄H₂₁N₃
-
Molecular Weight: 231.34 g/mol [4]
-
Purity: ≥95% (recommended, verify by HPLC and NMR)
-
Appearance: Solid (visual inspection)
1.2. Solubility Assessment Accurate biological data depends on the compound being fully solubilized. The "heptyl" chain suggests lipophilicity, making Dimethyl Sulfoxide (DMSO) the most probable primary solvent.
Protocol: Stock Solution Preparation
-
Accurately weigh 10 mg of 1-heptyl-1H-indazol-6-amine using a calibrated analytical balance.
-
Add the compound to a sterile, conical microcentrifuge tube.
-
Add 432.2 µL of high-purity, anhydrous DMSO to achieve a 100 mM stock concentration.
-
Vortex vigorously for 2-5 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.
-
Visually inspect for any undissolved particulate matter against a light source. The solution must be perfectly clear.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Experimental Rationale: A high-concentration stock in 100% DMSO is standard practice. Subsequent dilutions into aqueous cell culture media or vehicle for in vivo studies must ensure the final DMSO concentration is non-toxic and consistent across all experimental groups (typically ≤0.5%).[5]
Section 2: In Vitro Evaluation: From Viability to Mechanism
This phase aims to determine the compound's intrinsic cellular effects, establish a safe therapeutic window, and investigate its anti-inflammatory potential in a controlled cellular environment.
2.1. Cell Viability and Cytotoxicity Assays Objective: To determine the concentration range at which 1-heptyl-1H-indazol-6-amine is non-toxic to cells. This is a mandatory first step to ensure that any observed effects in subsequent assays are not simply due to cell death.
Principle of the Assay: Tetrazolium salt-based assays, such as MTT and XTT, measure the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells.[5] The XTT assay is often preferred as it produces a water-soluble formazan, simplifying the protocol.[6]
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 murine macrophages) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 1-heptyl-1H-indazol-6-amine in culture medium from the 100 mM DMSO stock. A typical starting range is 0.1 µM to 100 µM.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Untreated Control: Cells in medium only.
-
Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Medium Blank: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Assay Development: Add 50 µL of the XTT mixture to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~650 nm should be used for background correction.[7]
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate percent viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot percent viability against compound concentration to determine the IC₅₀ (concentration that inhibits 50% of cell viability).
-
| Concentration (µM) | Absorbance (450nm) | % Viability vs. Vehicle |
| Vehicle (0.1% DMSO) | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.26 | 100.8% |
| 10 | 1.19 | 95.2% |
| 25 | 0.95 | 76.0% |
| 50 | 0.61 | 48.8% |
| 100 | 0.15 | 12.0% |
2.2. Mechanistic Studies: Anti-Inflammatory Pathway Analysis
Assuming the compound is non-toxic at concentrations up to ~25 µM, further experiments can proceed to test the anti-inflammatory hypothesis. A classic model is the use of bacterial lipopolysaccharide (LPS) to induce an inflammatory response in macrophages.
2.2.1. Quantification of Pro-inflammatory Cytokines by ELISA Objective: To quantify the effect of the compound on the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Principle of the Assay: The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for detecting a soluble analyte.[8] A capture antibody coated on a plate binds the cytokine of interest from the sample. A second, biotinylated detection antibody binds to a different epitope on the cytokine. Finally, an enzyme-conjugated streptavidin binds to the biotin, and addition of a substrate produces a measurable colorimetric signal proportional to the amount of cytokine present.[9][10]
Protocol: Sandwich ELISA for TNF-α
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Allow them to adhere overnight.
-
Pre-treat cells with various non-toxic concentrations of 1-heptyl-1H-indazol-6-amine (e.g., 1 µM, 5 µM, 10 µM) for 1-2 hours.
-
Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the untreated control.
-
Controls:
-
Untreated Control: Cells + Medium only.
-
Vehicle Control: Cells + Vehicle (DMSO) + LPS.
-
Positive Control: Cells + known inhibitor (e.g., Dexamethasone) + LPS.
-
-
Incubation: Incubate for 18-24 hours.
-
Sample Collection: Centrifuge the plate to pellet any floating cells and carefully collect the supernatant. Store at -80°C until the assay is performed.
-
ELISA Procedure: Perform the sandwich ELISA using a commercial kit, strictly following the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with capture antibody.
-
Blocking non-specific sites.
-
Adding standards (of known cytokine concentrations) and collected supernatants to the wells.[11]
-
Washing, then adding the detection antibody.
-
Washing, then adding Streptavidin-HRP.
-
Washing, then adding TMB substrate and incubating until color develops.
-
Stopping the reaction with Stop Solution (e.g., 2N H₂SO₄).[11]
-
-
Data Analysis: Read absorbance at 450 nm. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to interpolate the concentration of TNF-α in the experimental samples.
2.2.2. Analysis of NF-κB Signaling by Western Blot Objective: To determine if the compound's anti-inflammatory effect is mediated by inhibiting the NF-κB pathway, a central regulator of inflammation. We will measure the phosphorylation of IκBα, an event that leads to its degradation and the subsequent activation of NF-κB.
Principle of the Assay: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., phospho-IκBα) and a loading control (e.g., β-actin).[12][13]
Protocol: Western Blot for Phospho-IκBα
-
Cell Culture and Lysis: Seed cells in a 6-well plate. Pre-treat with the compound as in the ELISA protocol, but for a shorter duration. Stimulate with LPS (100 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes) to capture the peak phosphorylation event.
-
Wash cells with ice-cold PBS and lyse them directly in the dish using RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.[14]
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane into a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-IκBα and anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-IκBα signal to the β-actin loading control to compare protein levels across different conditions.
Section 3: In Vivo Proof-of-Concept Studies
After demonstrating promising in vitro activity, the next logical step is to assess efficacy in a living organism. Animal models of inflammation are crucial for this phase.[15][16]
3.1. Model Selection and Rationale The Carrageenan-Induced Paw Edema model in rodents is a widely used and well-validated model for screening acute anti-inflammatory drugs.[17][18] It is technically straightforward and provides rapid, quantifiable endpoints.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Sprague-Dawley rats (180-220g). Acclimate them for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping and Dosing:
-
Group 1 (Vehicle Control): Vehicle (e.g., 5% DMSO, 0.5% CMC in saline) administered orally (p.o.).
-
Group 2 (Positive Control): Indomethacin (10 mg/kg, p.o.).
-
Group 3-5 (Test Groups): 1-heptyl-1H-indazol-6-amine at three different doses (e.g., 10, 30, 100 mg/kg, p.o.), selected based on in vitro potency and preliminary toxicity assessment.
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (0 hour) reading.
-
Administer the respective treatments (vehicle, indomethacin, or test compound) by oral gavage.
-
One hour after treatment, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time t) - (Paw volume at baseline).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: [(Edema_control - Edema_treated) / Edema_control] * 100.
-
| Treatment Group | Dose (mg/kg) | Paw Edema Volume at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
| Compound | 10 | 0.72 ± 0.06 | 15.3% |
| Compound | 30 | 0.55 ± 0.04 | 35.3% |
| Compound | 100 | 0.41 ± 0.05 | 51.8% |
Section 4: Preliminary ADMET Profiling
A successful drug candidate must not only be effective but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties. Early assessment can save significant resources.[19][20]
4.1. Pharmacokinetic (PK) Studies Objective: To understand how the drug is absorbed, distributed, metabolized, and eliminated by the body.[21][22] An initial single-dose PK study in rodents is a standard approach.
-
Design: Administer a single dose of the compound (intravenously and orally) to separate groups of animals.
-
Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Analyze plasma concentrations of the compound using LC-MS/MS.
-
Key Parameters: Calculate Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and T₁/₂ (half-life) to assess bioavailability and clearance.[23]
4.2. Early Toxicology Screening Objective: To identify potential safety liabilities early in the development process.[24]
-
In Silico Screening: Use computational models to predict potential toxicities based on the chemical structure, such as mutagenicity or cardiotoxicity.[25][26]
-
In Vitro Assays: Screen the compound in panels of assays to assess for liabilities like hERG channel inhibition (cardiac risk) or cytotoxicity in specific cell lines like HepG2 (liver toxicity).
Section 5: Summary and Future Directions
This document outlines a structured, hypothesis-driven approach to characterize the novel compound 1-heptyl-1H-indazol-6-amine. By progressing logically from in vitro viability and activity screening to mechanistic analysis and in vivo validation, researchers can efficiently generate a robust data package. Positive results from this workflow would justify further investment in more complex chronic disease models, detailed toxicology studies in accordance with regulatory guidelines,[27][28][29] and lead optimization efforts to improve potency and pharmacokinetic properties.
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1-heptyl-1H-indazol-6-amine for kinase inhibition assays
Application Note & Protocols
Topic: Characterization of 1-heptyl-1H-indazol-6-amine as a Novel Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved protein kinase inhibitors.[1][2][3] Its versatile structure allows for potent and selective interactions within the ATP-binding pocket of a wide range of kinases.[3] This document provides a comprehensive guide for the initial characterization of 1-heptyl-1H-indazol-6-amine, a novel derivative of the indazole class. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical workflow, moving from broad target identification to precise potency and binding characterization. We provide detailed, field-tested protocols for robust in vitro kinase inhibition assays, emphasizing the causality behind experimental choices to ensure self-validating and reproducible results. The methodologies detailed herein, including the universal ADP-Glo™ kinase activity assay and the LanthaScreen™ Eu Kinase Binding Assay, are designed to equip researchers with the tools to thoroughly profile this, or any novel, potential kinase inhibitor.
Introduction: The Indazole Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small molecule inhibitors targeting kinases has therefore become a cornerstone of modern drug discovery. The indazole core has proven to be an exceptionally fruitful starting point for designing such inhibitors.[5] Marketed drugs like Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor, though not a kinase, it highlights the scaffold's versatility) feature this heterocyclic system.[3]
Derivatives of the indazole scaffold have been shown to inhibit a diverse array of kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs)[6]
-
Aurora Kinases[7]
-
Polo-like Kinase 4 (PLK4)[8]
-
FMS-like Tyrosine Kinase 3 (FLT3)[9]
-
Hematopoietic Progenitor Kinase 1 (HPK1)[10]
Given this precedent, a novel derivative such as 1-heptyl-1H-indazol-6-amine warrants thorough investigation. The N-heptyl group introduces significant hydrophobicity, which could influence its binding affinity and selectivity profile. This guide outlines a systematic approach to determine its potential kinase targets, quantify its inhibitory potency, and begin to elucidate its mechanism of action.
Compound Handling and Preparation
Proper handling of a novel test compound is critical for data integrity.
-
Solubility Testing : Before preparing a stock solution, assess the solubility of 1-heptyl-1H-indazol-6-amine in common laboratory solvents. Due to its chemical structure, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.
-
Stock Solution Preparation :
-
Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM).
-
Sonicate briefly in a water bath if necessary to ensure complete dissolution.
-
Aliquot the primary stock into small volumes in low-binding tubes to minimize freeze-thaw cycles.
-
-
Storage : Store the stock solution aliquots at -20°C or -80°C, protected from light and moisture. The molecular weight of 1-heptyl-1H-indazol-6-amine is 231.34 g/mol .[11]
Part I: Initial Target Identification via Broad Panel Screening
For a novel compound with an unknown target profile, the most efficient first step is to screen it against a large, diverse panel of kinases. This provides an unbiased overview of its activity and selectivity.
Rationale & Workflow
The goal is to identify which kinase or kinase families the compound interacts with. This is typically performed at a single, relatively high compound concentration (e.g., 1 µM or 10 µM) to maximize the chances of detecting an interaction. The output is usually expressed as the percent inhibition of kinase activity relative to a DMSO vehicle control.
Caption: Workflow for initial kinase target identification.
Interpreting Screening Data
The results will identify a set of potential "hits." A common threshold for a hit is >50% inhibition at the screening concentration. The selectivity profile is crucial:
-
Potent and Selective : High inhibition of a single kinase or a small, closely related family.
-
Potent and Non-selective : High inhibition across many unrelated kinases.
-
Inactive : Little to no inhibition across the panel.
This initial data is the foundation for the next phase: determining the precise potency against the identified hits.
Part II: Potency Determination via IC₅₀ Measurement
Once primary targets are identified, the next critical step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[12]
Assay Selection: The Case for Luminescence
Several methods exist for measuring kinase activity, including radiometric, fluorescent, and luminescent assays.[13] For modern drug discovery, luminescence-based assays like the ADP-Glo™ Kinase Assay offer a superior combination of sensitivity, universality, and high-throughput compatibility.[14][15] The assay measures the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[16] It is a universal assay because nearly all kinases produce ADP, making it adaptable to any hit identified from the initial screen.[15]
Detailed Protocol: IC₅₀ Determination using ADP-Glo™ Kinase Assay
This protocol describes the steps to determine the IC₅₀ value of 1-heptyl-1H-indazol-6-amine against a specific kinase target (e.g., "Kinase X").
Principle of the Assay: The assay is a two-step process performed after the kinase reaction is complete.[14][16]
-
ADP-Glo™ Reagent Addition : This reagent terminates the kinase reaction and depletes the remaining, unconsumed ATP.
-
Kinase Detection Reagent Addition : This reagent converts the ADP produced by the kinase into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The amount of light produced is directly proportional to the initial kinase activity.
Materials & Reagents:
-
1-heptyl-1H-indazol-6-amine (10 mM stock in DMSO)
-
Target Kinase X (recombinant, purified)
-
Kinase Substrate (specific peptide or protein for Kinase X)
-
ATP (Ultra-Pure)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[17]
-
ADP-Glo™ Kinase Assay Kit (Promega Corp.)[14]
-
White, opaque 384-well assay plates (low-volume)
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Step-by-step workflow for IC₅₀ determination.
Step-by-Step Methodology:
-
Compound Preparation & Plating: a. Prepare a 10-point, 3-fold serial dilution of the 10 mM 1-heptyl-1H-indazol-6-amine stock in 100% DMSO. This will be your inhibitor source plate. b. Using an acoustic dispenser or manual pipetting, transfer a small volume (e.g., 25-50 nL) of the diluted compound and DMSO controls to the bottom of a white, opaque 384-well assay plate.
-
Kinase Reaction: [17] a. Prepare a 2X Kinase Solution in 1X Kinase Assay Buffer. The optimal concentration of the kinase should be determined empirically (typically the concentration that gives ~50-80% of the maximum signal in the assay, EC₅₀). b. Add 2.5 µL of the 2X Kinase Solution to each well containing the compound. Mix gently by shaking the plate. c. Incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts. d. Prepare a 2X Substrate/ATP Solution in 1X Kinase Assay Buffer. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate, comparable IC₅₀ values.[18] e. Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Solution to each well. The final reaction volume is now 5 µL. f. Incubate the plate for 60 minutes at 30°C (or the optimal temperature for the kinase). The reaction time should be within the linear range of the assay.
-
ADP Detection: [14][19] a. Equilibrate the plate and ADP-Glo™ reagents to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction. c. Incubate for 40 minutes at room temperature. d. Add 10 µL of Kinase Detection Reagent to each well. e. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader with an integration time of 0.25-1 second per well.[19] b. Data Normalization : i. Average the signal from the high-activity controls (DMSO only, 0% inhibition). ii. Average the signal from the low-activity controls ("no kinase" or a pan-kinase inhibitor like staurosporine, 100% inhibition). iii. Normalize your data by converting the raw luminescence units (RLU) to percent inhibition using the formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_low) / (RLU_high - RLU_low)) c. Curve Fitting : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to generate a sigmoidal dose-response curve.[20][21] d. IC₅₀ Determination : The IC₅₀ is the concentration of the inhibitor that corresponds to 50% on the fitted curve.[20]
Data Presentation:
| Kinase Target | 1-heptyl-1H-indazol-6-amine IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase X | Experimental Value | Control Value |
| Kinase Y | Experimental Value | Control Value |
| Kinase Z | Experimental Value | Control Value |
| Table 1: Example table for summarizing IC₅₀ values. Staurosporine is often used as a non-selective positive control. |
Part III: Elucidating Mechanism of Action with Binding Assays
An IC₅₀ value from an activity assay can be influenced by the ATP concentration in the reaction.[22] To determine the direct binding affinity of the inhibitor to the kinase, independent of enzyme activity, a binding assay is essential. This helps confirm that the compound is not an assay artifact and provides the dissociation constant (Kᵢ or Kₔ).
Assay Selection: TR-FRET for Direct Binding
The LanthaScreen™ Eu Kinase Binding Assay is a powerful time-resolved fluorescence resonance energy transfer (TR-FRET) platform. It directly measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's ATP-binding site by a test compound.[23][24]
Principle of the Assay: The assay involves a kinase tagged with an epitope (e.g., His-tag), a Europium (Eu)-labeled anti-tag antibody (FRET donor), and an Alexa Fluor™ 647-labeled tracer (FRET acceptor).[23]
-
High FRET : When the tracer is bound to the kinase, the Eu-antibody and the tracer are in close proximity, resulting in a high FRET signal.
-
Low FRET : An unlabeled inhibitor (like 1-heptyl-1H-indazol-6-amine) competes with the tracer for the ATP-binding site. When the inhibitor binds, it displaces the tracer, separating the donor and acceptor and causing a loss of FRET.[24]
Caption: Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay.
Protocol: Kinase Binding Assay using LanthaScreen™
Materials & Reagents:
-
1-heptyl-1H-indazol-6-amine (10 mM stock in DMSO)
-
Tagged Target Kinase X
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer (appropriate for Kinase X)
-
TR-FRET Dilution Buffer[25]
-
Black, low-volume 384-well assay plates
Step-by-Step Methodology: [23][26]
-
Compound Plating : Prepare and plate serial dilutions of the inhibitor in DMSO as described in section 4.2.
-
Reagent Preparation : a. Prepare a 2X Kinase/Antibody solution in TR-FRET Dilution Buffer. b. Prepare a 4X Tracer solution in TR-FRET Dilution Buffer.
-
Assay Assembly (16 µL final volume example) : a. Add 8 µL of 1X TR-FRET Dilution Buffer containing the serially diluted compound to the assay plate. b. Add 4 µL of the 2X Kinase/Antibody solution. c. Initiate the binding reaction by adding 4 µL of the 4X Tracer solution.
-
Incubation & Reading : a. Mix the plate gently, cover to protect from light, and incubate for 60 minutes at room temperature. b. Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.[24]
-
Data Analysis : a. Calculate the Emission Ratio (665 nm / 615 nm) for each well. b. Normalize the data to percent inhibition and fit a dose-response curve as described in section 4.2 to determine the IC₅₀ from the binding assay. This can be used to calculate the inhibitor's dissociation constant (Kᵢ).
Conclusion & Future Directions
This guide provides a robust framework for the initial characterization of 1-heptyl-1H-indazol-6-amine as a potential kinase inhibitor. By following this workflow—from broad screening to specific potency and binding assays—researchers can build a comprehensive and reliable profile of this novel compound. Positive results, such as a low nanomolar IC₅₀ against a specific kinase and confirmed direct binding, would justify further studies, including:
-
Kinase Selectivity Profiling : Determining IC₅₀ values against a panel of related kinases to better define selectivity.
-
Mechanism of Action Studies : Performing enzyme kinetics to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Cellular Assays : Assessing the compound's ability to inhibit the target kinase in a cellular context and measuring its effect on cell proliferation or signaling pathways.
The protocols and principles outlined here are designed to be broadly applicable, providing a solid foundation for the rigorous evaluation of any novel small molecule in kinase drug discovery.
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Promega Corporation. ADP-Glo™ Kinase Assay Protocol.
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Asati, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26225-26249.
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Promega Corporation. ADP-Glo™ Kinase Assay Quick Protocol.
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Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.
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Promega Corporation. ADP Glo Protocol Example.
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Asati, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
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Teo, W. E., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6683.
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BenchChem. Application Notes and Protocols for Kinase Activity Assays.
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Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assays.
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ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol.
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Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for MAP2K4 User Guide.
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Abdel-Halim, M., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Bioorganic & Medicinal Chemistry, 25(2), 644-663.
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Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165.
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Schwartz, P. A., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 278(18), 3459-3477.
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Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay Principle.
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
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Thermo Fisher Scientific. LanthaScreen Europium (Eu) Assay Setup Guide.
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K-lum, R., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(23), 7175.
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Platypus Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
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AAT Bioquest. (2023). What are the common methods available to detect kinase activities?
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ChemicalBook. 1-Heptyl-1H-indazol-6-amine(1155102-93-4).
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
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Lemmon, M. A., & Freedman, T. S. (2011). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 3(4), 183-198.
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007Chemicals. 1-Heptyl-1H-indazol-6-amine.
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Interchim. (2023). Kinase activity assays: exploring methods for assessing enzyme function.
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GraphPad. (2024). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.
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ResearchGate. Can anyone suggest a protocol for a kinase assay?
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Sigma-Aldrich. 1H-Indazol-6-amine.
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PubChem. 1H-Indazol-6-amine.
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Teo, W. E., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate.
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Cheméo. Chemical Properties of 1-Heptanamine, N-heptyl- (CAS 2470-68-0).
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Chem-Impex. 1-Methyl-1H-indazol-6-yl-amine.
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Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar.
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Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 868-873.
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Li, Y., et al. (2022). Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472-486.
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Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2322502.
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Asquith, C. R. M., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 12(4), 553-561.
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Analytical Methods for the Detection of 1-heptyl-1H-indazol-6-amine
An Application Guide for Researchers and Forensic Scientists
Abstract
This document provides detailed analytical methodologies for the qualitative and quantitative detection of 1-heptyl-1H-indazol-6-amine, a synthetic compound belonging to the indazole class of substances, which includes many synthetic cannabinoids. Given the structural similarities to controlled substances, robust and sensitive analytical methods are critical for its identification in various matrices, including seized materials and biological samples. This guide presents two primary instrumental approaches: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, and Gas Chromatography-Mass Spectrometry (GC-MS) as a reliable alternative. Protocols for sample preparation, instrumental parameters, and data interpretation are detailed, grounded in established principles for the analysis of novel psychoactive substances (NPS).
Introduction and Analyte Overview
1-heptyl-1H-indazol-6-amine is an N-alkylated aminoindazole. The indazole core is a key structural feature in many synthetic cannabinoids, which act as agonists for the cannabinoid receptors (CB1 and CB2)[1]. The addition of an N-alkyl chain, in this case, a heptyl group, significantly increases the lipophilicity of the molecule, influencing its pharmacological activity and analytical behavior. Accurate detection is paramount for forensic investigations, clinical toxicology, and regulatory monitoring.
The methods outlined herein are designed to provide a framework for laboratories to develop and validate their own assays for this specific compound, leveraging widely available analytical instrumentation.
Table 1: Analyte Chemical Properties
| Property | Value | Source |
| IUPAC Name | 1-heptyl-1H-indazol-6-amine | - |
| Molecular Formula | C₁₄H₂₁N₃ | - |
| Molecular Weight | 231.34 g/mol | [2] |
| Monoisotopic Mass | 231.1735 Da | - |
| Predicted [M+H]⁺ | 232.1814 m/z | Calculated |
| Structure | - |
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for analyzing synthetic cannabinoids and their analogues in complex matrices due to its exceptional sensitivity, specificity, and wide applicability to biological fluids.[3] The method relies on chromatographic separation followed by mass-selective detection using Multiple Reaction Monitoring (MRM), which provides both quantification and confirmation of the analyte's identity.[2][4]
Rationale for Method Selection
The polarity of the amine group combined with the non-polar heptyl chain makes 1-heptyl-1H-indazol-6-amine well-suited for reverse-phase liquid chromatography. Electrospray Ionization (ESI) in positive mode is highly effective for protonating the basic amine and indazole nitrogen atoms, leading to a strong signal for the precursor ion [M+H]⁺. The use of a triple quadrupole mass spectrometer in MRM mode ensures that only specific, characteristic fragment ions are detected, minimizing matrix interference and providing legally defensible identification.[5]
Overall Analytical Workflow
The logical flow from sample receipt to final data is crucial for reproducible results.
Caption: General workflow for the analysis of 1-heptyl-1H-indazol-6-amine by LC-MS/MS.
Protocol: Sample Preparation
The choice of sample preparation is critical and matrix-dependent. The goal is to isolate the analyte from interfering substances like proteins, salts, and phospholipids.[6]
A. Protocol for Human Urine (Solid Phase Extraction - SPE)
This protocol is designed for high recovery and sample cleanup.[3]
-
Sample Pre-treatment: To a 1 mL urine sample, add 20 µL of an internal standard solution (e.g., 1-heptyl-1H-indazol-6-amine-d4 at 100 ng/mL) and vortex. Add 500 µL of 100 mM ammonium acetate buffer (pH 4.8) and vortex again.[7]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge by sequentially passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM ammonium acetate buffer. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences. Follow with 2 mL of methanol to remove non-polar interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the cation exchange sites, releasing the protonated amine.
-
Final Steps: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 70:30 Water:Methanol with 0.1% formic acid) and transfer to an autosampler vial.
B. Protocol for Seized Plant Material/Powders
-
Homogenization: Weigh 100 mg of the homogenized plant material or powder into a 15 mL centrifuge tube.
-
Extraction: Add 5 mL of methanol and 20 µL of the internal standard solution. Vortex vigorously for 2 minutes, then sonicate for 15 minutes.
-
Clarification: Centrifuge the sample at 4,000 rpm for 10 minutes.
-
Dilution & Filtration: Transfer 100 µL of the supernatant into a new tube and add 900 µL of methanol.[8] Vortex and filter the diluted extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
Protocol: Instrumental Parameters
These parameters serve as a starting point and should be optimized for the specific instrument in use.
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| LC System | UPLC/HPLC System | UPLC provides better resolution and faster run times. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A standard C18 phase provides good retention for the heptyl chain.[3] |
| Column Temp. | 40°C | Ensures reproducible retention times.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for ESI+.[7] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol is often a good organic solvent for this class of compounds.[10] |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column.[9] |
| Injection Vol. | 5 µL | Can be adjusted based on sensitivity needs. |
| Gradient | 0-1.0 min: 30% B1.0-8.0 min: 30% to 95% B8.0-9.0 min: 95% B9.1-10.0 min: 30% B | A gradient is necessary to elute the analyte and clean the column. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine and indazole nitrogens are readily protonated.[3] |
| Capillary Voltage | 3.5 kV | Optimize for maximum precursor ion signal. |
| Source Temp. | 150°C | Instrument-dependent. |
| Desolvation Gas | Nitrogen, 800 L/hr at 450°C | Instrument-dependent. |
| Acquisition | Multiple Reaction Monitoring (MRM) | For selective and sensitive quantification.[11] |
MRM Transitions and Predicted Fragmentation
The selection of MRM transitions is the most critical step for method specificity. The precursor ion will be the protonated molecule at m/z 232.2 . Product ions are generated by collision-induced dissociation (CID) in the second quadrupole.
Caption: Predicted ESI+ fragmentation pathway for 1-heptyl-1H-indazol-6-amine.
Table 3: Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function | Collision Energy (eV) |
| 1-heptyl-1H-indazol-6-amine | 232.2 | 133.1 | Quantifier | 25 (Optimize) |
| 232.2 | 190.1 | Qualifier 1 | 15 (Optimize) | |
| 232.2 | 105.1 | Qualifier 2 | 35 (Optimize) | |
| Internal Standard (-d4) | 236.2 | 137.1 | Quantifier | 25 (Optimize) |
Note: Collision energies must be optimized empirically on the specific mass spectrometer being used to maximize product ion intensity.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique in forensic labs. While it may require derivatization for some polar compounds, the target analyte's volatility and thermal stability should make it amenable to direct GC-MS analysis.
Rationale for Method Selection
GC-MS provides excellent chromatographic separation and produces highly reproducible mass spectra based on electron ionization (EI). These EI spectra can be searched against libraries for identification.[12] For indazole-type cannabinoids, characteristic fragmentation patterns have been documented, which can aid in structural elucidation.[13]
Protocol: Sample Preparation
The sample preparation for GC-MS is similar to LC-MS/MS, but the final solvent must be volatile and GC-compatible (e.g., ethyl acetate, hexane).
-
Perform the extraction as described in section 2.3.A (SPE) or 2.3.B (Solvent Extraction).
-
During the final evaporation step, ensure the sample is completely dry.
-
Reconstitute the residue in 100 µL of ethyl acetate . Transfer to a GC vial with an insert.
-
(Optional) If peak tailing is observed, derivatization can be performed. Add 50 µL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes to silylate the primary amine, which improves peak shape and volatility.
Protocol: Instrumental Parameters
Table 4: GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| GC System | Gas Chromatograph with Autosampler | - |
| Injector | Split/Splitless, 280°C | Splitless mode for trace analysis. |
| Liner | Deactivated, single taper with glass wool | Prevents analyte degradation. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Standard carrier gas for GC-MS. |
| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm | A 5% phenyl-methylpolysiloxane column is a good general-purpose column. |
| Oven Program | 100°C (hold 1 min), ramp 20°C/min to 300°C (hold 5 min) | The program should be optimized to ensure good separation from matrix components. |
| MS System | Single Quadrupole or Ion Trap MS | - |
| Ionization | Electron Ionization (EI), 70 eV | Standard ionization energy for library matching. |
| Source Temp. | 230°C | Standard setting. |
| Quad Temp. | 150°C | Standard setting. |
| Acquisition | Full Scan (m/z 40-500) | For identification and library searching. |
Expected EI Fragmentation
Under EI conditions, the fragmentation will be more extensive than in ESI.
-
Molecular Ion (M⁺): A peak at m/z 231 should be visible, though it may be of low abundance.
-
Key Fragments:
-
m/z 133: Cleavage of the N-heptyl bond (beta-cleavage to the indazole ring) resulting in the stable 1H-indazol-6-amine radical cation. This is often a prominent peak.
-
m/z 146: Alpha-cleavage next to the piperidine nitrogen in fentanyl analogues is a characteristic fragmentation. A similar cleavage could occur here, resulting in the loss of a C6H13 radical, yielding a fragment at m/z 146.[14]
-
m/z 118: A common indazole core fragment.
-
Alkyl Fragments: A series of ions at m/z 43, 57, 71, etc., corresponding to fragmentation along the heptyl chain.
-
Method Validation and Quality Control
Any method developed based on these protocols must be fully validated according to laboratory standard operating procedures and relevant guidelines (e.g., SWGTOX). Validation should assess:
-
Selectivity and Specificity
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Linearity and Range
-
Precision and Accuracy (Repeatability and Reproducibility)
-
Matrix Effects
-
Recovery
-
Stability
Quality control samples (blanks, negative controls, and positive controls at low and high concentrations) should be included in every analytical batch to ensure the reliability of the results.
Conclusion
The LC-MS/MS and GC-MS methods detailed in this application note provide a robust framework for the sensitive and reliable detection of 1-heptyl-1H-indazol-6-amine. The LC-MS/MS method offers superior sensitivity and is recommended for quantitative analysis in biological matrices. The GC-MS method serves as a strong, confirmatory alternative. Due to the novelty of such compounds, laboratories should procure a certified reference standard for unequivocal identification and accurate quantification.
References
-
[Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
[Simultaneous determination of 51 indazole-type synthetic cannabinoids in urine and blood by online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry]. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Yin, S., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. Retrieved January 19, 2026, from [Link]
-
Extraction Protocol for untargeted LC-MS/MS - Urine. (2025). Protocols.io. Retrieved January 19, 2026, from [Link]
-
Müller, H., et al. (2018). Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Multiple reaction monitoring (MRM) transitions and parameters for the detection of the 12 analytes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Simultaneous determination of 51 indazole-type synthetic cannabinoids in urine and blood by online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Multiple Reaction Monitoring–Mass Spectrometry for Biopharmaceutical Analysis. (n.d.). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]
-
The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019). PubMed. Retrieved January 19, 2026, from [Link]
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Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
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Hoofnagle, A. N., & Whiteaker, J. R. (2016). Multiple and Selective Reaction Monitoring Using Triple Quadrupole Mass Spectrometer: Preclinical Large Cohort Analysis. PubMed. Retrieved January 19, 2026, from [Link]
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Quantitative urine amino acid analysis using liquid chromatography tandem mass spectrometry and aTRAQ (R) reagents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). (2020). MDPI. Retrieved January 19, 2026, from [Link]
-
Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. (n.d.). CPL. Retrieved January 19, 2026, from [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent. Retrieved January 19, 2026, from [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). BÜCHI Labortechnik AG. Retrieved January 19, 2026, from [Link]
-
Bartlett, M. G., & Omuro, S. (2021). Evaluation of alkylamines and stationary phases to improve LC-MS of oligonucleotides. Biomedical Chromatography. Retrieved January 19, 2026, from [Link]
-
Nugraha, A. T., & Nandiyanto, A. B. D. (2021). A Simple Guide to Read and Interpret GC/MS Analysis for Beginner. Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved January 19, 2026, from [Link]
-
MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. Retrieved January 19, 2026, from [Link]
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Introduction: The Significance of the Indazole Scaffold
An Application Note and Protocol for the Synthesis of 1-heptyl-1H-indazol-6-amine
The indazole ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Its unique bicyclic aromatic structure allows it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets. Specifically, N-1 substituted 6-aminoindazoles are crucial building blocks for synthesizing compounds with potential applications as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[2][3]
This document provides a detailed, two-step protocol for the synthesis of 1-heptyl-1H-indazol-6-amine. The synthetic strategy is designed for robustness and scalability, beginning with the commercially available 6-nitro-1H-indazole. The protocol first details the regioselective N-alkylation to install the heptyl group at the N-1 position, followed by the chemoselective reduction of the nitro group to yield the target primary amine. This guide emphasizes the chemical reasoning behind procedural steps, safety considerations, and methods for characterization to ensure the synthesis of a pure, validated final product.
Overall Synthetic Scheme
A visual representation of the two-step synthesis of 1-heptyl-1H-indazol-6-amine from 6-nitro-1H-indazole.
Discussion of Synthetic Strategy
The chosen synthetic route is predicated on efficiency and the use of well-established, high-yielding transformations.
Step 1: Regioselective N-1 Heptylation of 6-Nitro-1H-indazole
The initial step involves the alkylation of the indazole nitrogen. The indazole ring contains two nucleophilic nitrogen atoms (N-1 and N-2), which can lead to a mixture of regioisomers upon alkylation.[4] However, for many indazole systems, alkylation under basic conditions with an alkyl halide preferentially occurs at the N-1 position, which is often the thermodynamically more stable isomer.[5][6]
The selection of 6-nitro-1H-indazole as the starting material is strategic. The electron-withdrawing nature of the nitro group at the 6-position increases the acidity of the N-H proton, facilitating its deprotonation by a moderately strong base like potassium carbonate (K₂CO₃). The resulting indazolide anion then acts as a nucleophile, attacking the electrophilic 1-bromoheptane in a standard Sₙ2 reaction. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates Sₙ2 reactions. While N-1 alkylation is favored, the formation of the N-2 isomer is a common side reaction, necessitating purification by column chromatography to isolate the desired product.[7]
Step 2: Reduction of 1-heptyl-6-nitro-1H-indazole
The second step is the reduction of the aromatic nitro group to a primary amine. This is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this protocol. This method offers high chemoselectivity, meaning it will reduce the nitro group without affecting the aromatic indazole core. The reaction proceeds under a hydrogen atmosphere, and the palladium catalyst facilitates the addition of hydrogen across the N-O bonds of the nitro group. Ethanol is an excellent solvent for this reaction as it readily dissolves the substrate and does not interfere with the catalysis. The work-up is straightforward, involving simple filtration to remove the solid catalyst, yielding a clean product upon solvent evaporation.
Experimental Protocols
Part A: Synthesis of 1-heptyl-6-nitro-1H-indazole
Materials:
-
6-Nitro-1H-indazole (C₇H₅N₃O₂, MW: 163.13 g/mol )[8]
-
1-Bromoheptane (C₇H₁₅Br, MW: 179.10 g/mol )
-
Anhydrous Potassium Carbonate (K₂CO₃, MW: 138.21 g/mol )
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 6-nitro-1H-indazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of indazole).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will be a suspension.
-
Add 1-bromoheptane (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 70-80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to isolate the desired N-1 alkylated product.
Part B: Synthesis of 1-heptyl-1H-indazol-6-amine
Materials:
-
1-heptyl-6-nitro-1H-indazole (C₁₄H₁₉N₃O₂, MW: 261.32 g/mol )
-
Palladium on Carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or Parr hydrogenator
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
In a two-neck round-bottom flask, dissolve the purified 1-heptyl-6-nitro-1H-indazole (1.0 eq) in ethanol (approx. 20 mL per gram).
-
Carefully add 10% Palladium on Carbon catalyst to the solution (approx. 10% by weight of the starting material).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting solid or oil is the desired 1-heptyl-1H-indazol-6-amine, which can be further purified by recrystallization or chromatography if necessary.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the position of the heptyl group and the conversion of the nitro to an amine group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.[9]
-
Melting Point (MP): To assess the purity of the solid final product.
Data and Yield Summary
| Compound | Formula | MW ( g/mol ) | Molar Eq. | Theoretical Yield (g) | Expected Actual Yield |
| Starting Material | |||||
| 6-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | 1.0 | - | - |
| Intermediate | |||||
| 1-heptyl-6-nitro-1H-indazole | C₁₄H₁₉N₃O₂ | 261.32 | - | Calculated from SM | 70-85% |
| Final Product | |||||
| 1-heptyl-1H-indazol-6-amine | C₁₄H₂₁N₃ | 231.34 | - | Calculated from Int. | 85-95% |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
6-Nitro-1H-indazole: Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation and is suspected of causing cancer.[8][12]
-
1-Bromoheptane: Flammable liquid and vapor. Causes skin and serious eye irritation.
-
Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a suspected teratogen.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite in air. Handle as a slurry or under an inert atmosphere.
-
Hydrogen Gas (H₂): Extremely flammable. Ensure there are no ignition sources present during the hydrogenation step.
Consult the Safety Data Sheet (SDS) for each reagent before use.[10][13]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-heptyl-1H-indazol-6-amine.
References
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]
-
Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]
-
PubChem. (n.d.). 1H-Indazol-6-amine. National Center for Biotechnology Information. Available at: [Link]
-
007Chemicals. (n.d.). 1-Heptyl-1H-indazol-6-amine. Available at: [Link]
-
Synfacts. (2016). Synthesis of Indazoles by Oxidative N–N Bond Formation. Available at: [Link]
-
PubChem. (n.d.). 6-Nitroindazole. National Center for Biotechnology Information. Available at: [Link]
-
Abdelahi, M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData. Available at: [Link]
-
Bak, J., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]
- Google Patents. (1976). US3988347A - Process for the preparation of substituted indazoles.
-
Beilstein Journal of Organic Chemistry. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Available at: [Link]
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Application Notes and Protocols for 1-heptyl-1H-indazol-6-amine in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 1-heptyl-1H-indazol-6-amine . While specific published data on this molecule is limited, its structure, featuring the privileged 1H-indazole scaffold and a 6-amino group, suggests significant potential as a building block or lead compound in various therapeutic areas. This document extrapolates from the rich pharmacology of structurally related indazole derivatives to provide a robust framework for its investigation.
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] This bicyclic heterocycle, a bioisostere of indole and phenol, is a feature of numerous FDA-approved drugs and clinical candidates, particularly in oncology and inflammatory diseases.[2][4] The 6-amino substitution, in particular, has been a key feature in the development of potent anticancer agents.[5][6] The N-1 heptyl chain of the titular compound introduces significant lipophilicity, which may enhance membrane permeability and interaction with hydrophobic pockets in target proteins.
Physicochemical Profile and Drug-Likeness
A preliminary analysis of 1-heptyl-1H-indazol-6-amine suggests its potential as a drug-like molecule. Its properties can be predicted and are crucial for designing initial experiments.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₄H₂₁N₃ | Provides the basis for all other calculations. |
| Molecular Weight | 231.34 g/mol [7] | Well within the typical range for small molecule drugs, favoring good absorption and distribution. |
| Predicted LogP | ~3.5-4.0 | The heptyl group suggests high lipophilicity, which can enhance cell permeability but may also lead to higher metabolic turnover or off-target effects. Solubility in aqueous buffers will likely require an organic co-solvent like DMSO. |
| Hydrogen Bond Donors | 1 (amine -NH₂) | The amine group can participate in crucial hydrogen bonding interactions with target proteins. |
| Hydrogen Bond Acceptors | 2 (indazole nitrogens) | The nitrogen atoms in the indazole ring are key interaction points, often with the hinge region of kinases.[8][9] |
| Rotatable Bonds | 6 | A degree of conformational flexibility allows for optimal binding to a target. |
This profile suggests that 1-heptyl-1H-indazol-6-amine is a promising starting point for fragment-based or lead discovery campaigns.
Potential Therapeutic Applications and Mechanisms of Action
Based on extensive research into the indazole scaffold, 1-heptyl-1H-indazol-6-amine is a candidate for investigation in several key therapeutic areas:
-
Oncology: The indazole core is present in numerous kinase inhibitors.[1][4][10] The 6-aminoindazole moiety, in particular, has been explored for developing agents with antiproliferative activity.[5][6] Potential targets include receptor tyrosine kinases like VEGFR and PDGFR, or intracellular kinases such as Aurora kinases.[1]
-
Anti-Inflammatory: Indazole derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX) or signaling pathways involved in inflammation.[2][11]
-
Histone Deacetylase (HDAC) Inhibition: Recent studies have identified novel indazole-based compounds as potent HDAC inhibitors, suggesting an epigenetic mechanism for potential anticancer activity.[12]
Hypothesized Mechanism: Kinase Inhibition
A common mechanism for indazole-based anticancer agents is the inhibition of protein kinases. The indazole's nitrogen atoms can form hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for many inhibitors. The rest of the molecule then occupies the hydrophobic pocket.
Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Materials:
-
Human cancer cell lines (e.g., HCT116 colorectal cancer, A549 lung cancer) [5][8]* Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
1-heptyl-1H-indazol-6-amine stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 1-heptyl-1H-indazol-6-amine in complete medium from the DMSO stock. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow to air dry completely. Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic Fluorometric)
Rationale: To directly assess the inhibitory potential of the compound against a specific kinase, a cell-free enzymatic assay is required. This generic protocol can be adapted for various kinases using commercially available kits (e.g., ADP-Glo™, Z'-LYTE™).
Materials:
-
Recombinant kinase of interest (e.g., VEGFR-2, Aurora A)
-
Kinase-specific substrate peptide
-
ATP
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™)
-
1-heptyl-1H-indazol-6-amine stock solution
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white plates
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Compound Addition: Add the compound at various concentrations (typically in a 10-point, 3-fold serial dilution) to the wells of the 384-well plate. Include positive and negative controls.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop and Detect: Add the kinase detection reagent according to the manufacturer's instructions. This reagent stops the reaction and generates a luminescent or fluorescent signal proportional to the amount of ADP produced (and thus, kinase activity).
-
Data Acquisition: Read the signal on a compatible plate reader.
-
Data Analysis: Normalize the data to the controls (0% inhibition for vehicle, 100% inhibition for a high concentration of a known inhibitor). Plot the percent inhibition versus the log of the compound concentration to calculate the IC₅₀ value.
Data Interpretation and Follow-Up Studies
-
IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is the primary metric from these assays. A lower IC₅₀ indicates higher potency. For initial hits, IC₅₀ values in the low micromolar (1-10 µM) range are considered promising. [5][8]* Selectivity: If the compound shows activity, it should be tested against a panel of related and unrelated kinases to determine its selectivity profile. High selectivity is desirable to minimize off-target effects.
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of 1-heptyl-1H-indazol-6-amine. For example, vary the length and branching of the N-1 alkyl chain or modify the 6-amino group to establish an SAR. [13]This will guide the optimization of potency and other drug-like properties.
-
In Vivo Studies: Promising compounds with good potency, selectivity, and in vitro ADME properties can be advanced to in vivo efficacy studies in relevant animal models of cancer or inflammation. [13]
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. [Link]
-
Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. PubMed. [Link]
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. PubMed. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
-
1-Heptyl-1H-indazol-6-amine. 007Chemicals. [Link]
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Europe PMC. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
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- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
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The 1-Heptyl-1H-Indazol-6-Amine Scaffold as a Chemical Probe for Interrogating the IDO1 Pathway in Immuno-Oncology
Senior Application Scientist Note: The following guide details the application of a chemical probe based on the 1-heptyl-1H-indazol-6-amine scaffold. As of this writing, specific, publicly available bioactivity data for the singular compound "1-heptyl-1H-indazol-6-amine" is scarce. However, the 1-alkyl-1H-indazol-6-amine core is a well-validated pharmacophore present in numerous potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a high-value target in immuno-oncology.[1][2]
This document leverages the established principles and published data for this class of molecules to provide a comprehensive framework for using a representative probe, hereafter designated Idazole-Probe-7 , for the investigation of IDO1 biology. Idazole-Probe-7 is presented here as a potent, selective, cell-permeable inhibitor of IDO1, designed for in vitro and cell-based assays. Researchers should independently validate the specific activity of their own sourced or synthesized compounds.
Introduction: Targeting a Key Regulator of Immune Evasion
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4][5] In the context of cancer, the upregulation of IDO1 within the tumor microenvironment is a critical mechanism of immune evasion.[3][6][7] By depleting local tryptophan concentrations and producing immunosuppressive kynurenine metabolites, IDO1 effectively suppresses the proliferation and function of effector T cells and Natural Killer (NK) cells, while promoting the activity of regulatory T cells (Tregs).[5][8] This creates an immune-tolerant environment that allows tumor cells to escape surveillance and destruction.[6][9]
Consequently, the pharmacological inhibition of IDO1 has emerged as a promising therapeutic strategy to reverse this immunosuppression and restore anti-tumor immunity, often in combination with other immunotherapies like checkpoint blockade.[7][8] Chemical probes based on the 1-alkyl-1H-indazol-6-amine scaffold are valuable tools for elucidating the nuanced roles of IDO1 in both healthy and diseased states, validating its role in specific cancer models, and screening for novel therapeutic agents.[1]
Physicochemical and Pharmacological Profile of Idazole-Probe-7
The design of Idazole-Probe-7 as a representative chemical probe is based on the structure-activity relationship (SAR) data for analogous indazole-based IDO1 inhibitors.[1][10][11] The N1-heptyl chain is intended to enhance cell permeability and hydrophobic interactions within the target protein's active site.
| Property | Representative Value | Rationale / Comment |
| IUPAC Name | 1-heptyl-1H-indazol-6-amine | - |
| Molecular Formula | C₁₄H₂₁N₃ | Based on the chemical structure. |
| Molecular Weight | 231.34 g/mol | Calculated from the molecular formula.[12] |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | The indazole scaffold is a known pharmacophore for IDO1 inhibition.[1] |
| Mechanism of Action | Competitive inhibitor (Heme iron coordination) | The indazole nitrogen atoms are hypothesized to coordinate with the heme iron in the IDO1 active site, preventing substrate binding.[1][2] |
| Potency (IC₅₀) | In vitro enzymatic: 10-100 nM; Cellular: 50-500 nM | These values are hypothetical but representative of potent indazole-based IDO1 inhibitors reported in the literature. |
| Solubility | Soluble in DMSO (>10 mM), Ethanol | Typical for small molecule inhibitors. Final assay concentrations should have ≤0.5% DMSO. |
| Storage | -20°C (in DMSO stock), 4°C (in solid form, desiccated) | Protect from light and moisture to ensure stability. |
Mechanism of Action and Signaling Pathway
Idazole-Probe-7 functions by directly inhibiting the enzymatic activity of IDO1. The indazole core is believed to interact with the heme cofactor at the heart of the IDO1 active site. This competitive inhibition prevents the binding of L-tryptophan, thereby blocking its conversion to N-formylkynurenine and the subsequent production of kynurenine.[1][2]
By inhibiting IDO1, the probe is expected to produce two primary effects in a cellular context:
-
Restoration of Tryptophan Levels: Prevents the depletion of tryptophan in the local microenvironment.
-
Reduction of Kynurenine Production: Blocks the accumulation of immunosuppressive kynurenine metabolites.
These actions collectively help to alleviate the suppression of immune cells, particularly T cells, restoring their ability to proliferate and exert cytotoxic functions against tumor cells.
Caption: Workflow for the in vitro IDO1 enzymatic assay.
Materials:
-
Recombinant Human IDO1 Protein
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Ascorbic acid and Methylene blue (reducing system)
-
Catalase
-
Trichloroacetic acid (TCA) for reaction termination
-
p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid (colorimetric reagent)
-
96-well microplate
Procedure:
-
Prepare Reagents: Prepare the assay buffer containing the reducing system (20 mM ascorbate, 10 μM methylene blue) and catalase (100 μg/mL). Prepare a stock solution of L-Tryptophan (e.g., 400 μM).
-
Assay Setup: In a 96-well plate, add 50 μL of assay buffer.
-
Add Probe: Add serial dilutions of Idazole-Probe-7 or vehicle (DMSO) to the wells.
-
Add Enzyme: Add a pre-determined amount of recombinant IDO1 protein to each well (except for the 'no enzyme' blank).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the probe to bind to the enzyme.
-
Initiate Reaction: Add 50 μL of the L-Tryptophan solution to all wells to start the reaction.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 20 μL of 30% (w/v) TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Color Development: Centrifuge the plate to pellet precipitated protein. Transfer 100 μL of the supernatant to a new plate and add 100 μL of 2% (w/v) p-DMAB. [13]11. Readout: Measure the absorbance at 480 nm. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.
Protocol 4.2: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the ability of the probe to inhibit IDO1 activity in a cellular context. [14][15][16]HeLa or SKOV-3 cells are commonly used as they robustly express IDO1 upon stimulation with interferon-gamma (IFN-γ). [13][15] Materials:
-
HeLa or other suitable cancer cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Recombinant Human IFN-γ
-
Idazole-Probe-7
-
Reagents for kynurenine measurement (TCA, p-DMAB as in Protocol 4.1)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ HeLa cells/well) in a 96-well plate and allow them to adhere overnight. [13]2. Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Idazole-Probe-7 or vehicle.
-
IDO1 Induction: Add IFN-γ to the wells (final concentration of 10-100 ng/mL) to induce IDO1 expression. Include wells with no IFN-γ as a negative control. [13][15]4. Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Sample Collection: After incubation, carefully collect 140 μL of the culture supernatant. [13]6. Kynurenine Measurement: Process the supernatant for kynurenine measurement as described in Protocol 4.1, steps 8-11.
-
Data Analysis: Normalize the kynurenine production to the IFN-γ-treated vehicle control and calculate the cellular IC₅₀ value. It is also recommended to run a parallel plate to assess cell viability (e.g., using an MTT or resazurin assay) to ensure the observed decrease in kynurenine is not due to cytotoxicity.
Protocol 4.3: Western Blot for IDO1 Target Engagement
This protocol verifies that the treatment with an IDO1-modulating compound affects the IDO1 protein level, which can be a downstream effect of some inhibitors or a way to confirm target expression. [3] Materials:
-
Cells treated as in Protocol 4.2
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-IDO1 (recognizing an ~42 kDa protein) [17][18]* Primary antibody: anti-GAPDH or β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treating cells with IFN-γ and/or the probe, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., β-Actin) to ensure equal protein loading. [17]
Data Interpretation and Best Practices
-
Selectivity: While Idazole-Probe-7 is designed to be an IDO1 inhibitor, it is crucial to assess its selectivity. This can be done by testing its activity against other heme-containing enzymes, such as Tryptophan 2,3-dioxygenase (TDO) or other cytochrome P450 enzymes.
-
Negative Control: Ideally, experiments should include a structurally similar but biologically inactive analog of the probe. This helps to ensure that the observed phenotype is due to the specific inhibition of IDO1 and not an off-target effect of the chemical scaffold.
-
Cytotoxicity: Always run a counter-screen for cytotoxicity. A compound that kills the cells will also result in a lack of kynurenine production, leading to a false-positive result. [14]
References
- Oncotarget. (2018).
- PMC, NIH. (2018).
- Journal of Hematology & Oncology. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
- BenchChem. (2025).
- AACR Journals. (2018).
- European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology.
- Frontiers in Pharmacology. (2022).
- Mount Sinai Scholars Portal. (2020). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy.
- PMC, NIH. (2017).
- Frontiers in Oncology. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer.
- PubMed. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties.
- ResearchGate. (2019). Signaling pathway responsible for constitutive IDO1 expression in human cancer cells.
- ACS Publications. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
- PubMed Central. (2020). Indoleamine 2,3‐dioxygenase 1 (IDO1)
- Taylor & Francis Online. (2023). The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma.
- AACR Journals. (2017). In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases.
- PMC, NIH. (2014).
- ACS Publications. (2014).
- PMC, NIH. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues.
- PMC, NIH. (2021).
- BenchChem. (2025). Application Notes and Protocols for the In Vivo Use of a Potent IDO1 Inhibitor (Ido1-IN-7) in Mouse Models.
- Wikipedia. (2023). Indoleamine 2,3-dioxygenase.
- BenchChem. (2025). Application Notes and Protocols: IDO-IN-7 Cell-Based Assay for Measuring Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity.
- PMC, NIH. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells.
- Abcam. (2019). ab235936 Indoleamine 2,3- Dioxygenase 1 (IDO1) Activity Assay Kit.
- BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit.
- Frontiers in Oncology. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0.
- Frontiers in Pharmacology. (2023). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1)
- NIH. (2025). IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment.
- ResearchGate. (2025). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2.
- BenchChem. (2025). The Structure-Activity Relationship of Imidazothiazole-Based IDO1 Inhibitors: A Technical Guide.
- Cell Signaling Technology. (n.d.). IDO Antibody #12006.
- AACR Journals. (2015). Extensive Profiling of the Expression of the Indoleamine 2,3-Dioxygenase 1 Protein in Normal and Tumoral Human Tissues.
- NIH. (2017). Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer.
- 007Chemicals. (n.d.). 1-Heptyl-1H-indazol-6-amine.
- PMC, NIH. (2020).
- ChemicalBook. (n.d.). 1-Heptyl-1H-indazol-6-amine.
- ACS Publications. (2021). Synthesis of 1H-Indazoles via Silver(I)
- PubChem. (n.d.). 1H-Indazol-6-amine.
- ChemBK. (2024). 1H-indazol-6-amine.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
- Chemsrc. (2025). 1H-Indazol-6-amine.
Sources
- 1. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 007chemicals.com [007chemicals.com]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. IDO Antibody | Cell Signaling Technology [cellsignal.com]
- 18. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Heptyl-1H-indazol-6-amine
Welcome to the technical support center for the synthesis of 1-heptyl-1H-indazol-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and significantly improve the yield and purity of your target compound.
Introduction
1-Heptyl-1H-indazol-6-amine is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The synthesis of this compound, while seemingly straightforward, presents several challenges that can impact the overall yield and purity. The most critical steps are the regioselective N-alkylation of the indazole core and the subsequent reduction of a nitro group. This guide will provide a comprehensive overview of a reliable synthetic route, address potential pitfalls, and offer evidence-based solutions to maximize your success.
Proposed Synthetic Workflow
The synthesis of 1-heptyl-1H-indazol-6-amine can be efficiently achieved in two primary steps starting from 6-nitro-1H-indazole:
-
N-Alkylation: Regioselective alkylation of 6-nitro-1H-indazole with a heptyl halide to introduce the C7 alkyl chain at the N1 position.
-
Reduction: Conversion of the nitro group at the C6 position to the desired amine functionality.
Below is a visual representation of the proposed synthetic pathway.
Caption: Proposed synthetic route for 1-heptyl-1H-indazol-6-amine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in the N-Alkylation Step
Question: My N-alkylation of 6-nitro-1H-indazole with heptyl bromide is resulting in a low yield of the desired N1-isomer. What are the likely causes and how can I improve this?
Answer:
Low yield in the N-alkylation of indazoles is a common problem, often stemming from a lack of regioselectivity and incomplete reaction. The indazole anion is ambident, meaning alkylation can occur at either N1 or N2.[1] For many applications, the N1-alkylated product is the desired isomer.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Poor Regioselectivity (Formation of N2-isomer) | The ratio of N1 to N2 alkylation is highly dependent on the base, solvent, and counter-ion.[2] Polar aprotic solvents like DMF with bases such as K₂CO₃ can lead to mixtures of regioisomers.[3] | Optimize Base and Solvent System: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[4][5] This is often the most effective method for achieving high N1 regioselectivity. |
| Incomplete Deprotonation | If the 1H-indazole is not fully deprotonated by the base, the reaction will not proceed to completion. The pKa of the N-H proton in indazole is approximately 13.86, requiring a sufficiently strong base.[6] | Use a Stronger Base: NaH is a strong, non-nucleophilic base that is ideal for this purpose. Ensure the NaH is fresh and of good quality (e.g., 60% dispersion in mineral oil). |
| Low Reactivity of Alkylating Agent | While heptyl bromide is generally reactive enough, using a more labile leaving group can sometimes improve reaction rates. | Consider an Alternative Alkylating Agent: If the reaction is sluggish, consider using heptyl iodide or heptyl tosylate, which have better leaving groups. |
| Side Reactions | Prolonged reaction times at elevated temperatures can lead to decomposition of starting materials or products. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Aim for the shortest reaction time necessary for complete consumption of the starting material. |
Optimized N1-Alkylation Protocol:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-nitro-1H-indazole (1.0 equiv.).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add 1-bromoheptane (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.[2]
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Incomplete Reduction of the Nitro Group
Question: The reduction of 1-heptyl-6-nitro-1H-indazole is sluggish or incomplete. How can I drive this reaction to completion?
Answer:
The reduction of an aromatic nitro group is a robust transformation, but can sometimes be challenging depending on the substrate and the chosen method.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Catalyst Poisoning (for Catalytic Hydrogenation) | Trace impurities in the starting material or solvent can poison the catalyst (e.g., Pd/C), rendering it inactive. | Ensure High Purity of Substrate: Purify the 1-heptyl-6-nitro-1H-indazole by column chromatography before the reduction step. Use high-purity solvents. |
| Insufficient Reducing Agent (for Metal/Acid Reductions) | An inadequate amount of the metal reducing agent (e.g., Fe, SnCl₂, Zn) will lead to incomplete conversion. | Increase Equivalents of Reducing Agent: For reductions with iron powder in the presence of an acid, using a significant excess of iron (e.g., 5-10 equivalents) is common to ensure the reaction goes to completion.[7] |
| Low Reaction Temperature | Some reduction reactions require heating to proceed at a reasonable rate. | Increase Reaction Temperature: For Fe/HCl reductions, refluxing in a mixture of ethanol and water is often effective.[7] |
Recommended Reduction Protocol (Fe/HCl):
-
In a round-bottom flask, suspend 1-heptyl-6-nitro-1H-indazole (1.0 equiv.) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5-10 equiv.) to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (HCl) dropwise.
-
Continue refluxing for 1-3 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of ~8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the crude 1-heptyl-1H-indazol-6-amine.
-
Further purification can be achieved by column chromatography or recrystallization.
Issue 3: Difficulty in Purifying the Final Product
Question: I am having trouble purifying 1-heptyl-1H-indazol-6-amine. What are the best methods?
Answer:
Purification challenges often arise from the presence of closely related impurities or the physical properties of the compound itself.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Presence of Regioisomers | If the N-alkylation step was not fully regioselective, the final product will be contaminated with the N2-isomer. These isomers can be difficult to separate. | Optimize N-Alkylation: Revisit the N-alkylation step to maximize N1 selectivity (see Issue 1). Column Chromatography: Use a carefully selected eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can often resolve regioisomers. |
| Residual Starting Material or Intermediates | Incomplete reactions will lead to a mixture of compounds that may be difficult to separate. | Drive Reactions to Completion: Ensure each synthetic step goes to completion before proceeding to the next. Acid-Base Extraction: The basicity of the final amine product can be exploited for purification. An acid wash (e.g., with dilute HCl) will extract the amine into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted. |
| Product Streaking on Silica Gel | The basic amine functionality can interact strongly with the acidic silica gel, leading to poor separation and low recovery. | Use a Modified Stationary Phase: Consider using neutral or basic alumina for column chromatography. Add a Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system can significantly improve the chromatography of basic compounds on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield of 1-heptyl-1H-indazol-6-amine?
A1: The most critical step is the regioselective N-alkylation of 6-nitro-1H-indazole.[2][5] Failure to control the N1/N2 selectivity will result in a mixture of isomers that are often difficult and costly to separate, leading to a significant loss of the desired product.[3] A well-optimized protocol using NaH in THF is paramount for a high-yielding synthesis.[4]
Q2: Are there any alternative routes for the synthesis of 1-heptyl-1H-indazol-6-amine?
A2: Yes, an alternative approach would be to first reduce 6-nitro-1H-indazole to 1H-indazol-6-amine, and then perform the N-alkylation. However, this route can be more complex due to the presence of the free amino group, which can also be alkylated, leading to a mixture of N-alkylated and N,N-dialkylated products. Therefore, the proposed route of alkylating the nitro-intermediate followed by reduction is generally more efficient and easier to control.
Q3: How can I confirm the correct regiochemistry of my N-alkylated product?
A3: The N1 and N2 isomers of alkylated indazoles can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. 1D and 2D NMR techniques, such as ¹H-¹³C HSQC and HMBC, can be used to establish the connectivity within the molecule and confirm the position of the alkyl group. The chemical shifts of the indazole ring protons are often characteristically different for the N1 and N2 isomers.
Q4: What safety precautions should I take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
Sodium Hydride (NaH): This is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture.
-
Solvents: THF can form explosive peroxides and should be handled with care.
-
Acids: Concentrated HCl is corrosive.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. This procedure should be conducted in a well-ventilated fume hood with appropriate safety measures.
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting low yield in the N-alkylation step.
Caption: Decision tree for troubleshooting the N-alkylation step.
References
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27555-27564. Available at: [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
Baxter, E. W., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 2635-2640. Available at: [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
-
Singh, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1147-1177. Available at: [Link]
-
007Chemicals. (n.d.). 1-Heptyl-1H-indazol-6-amine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]
-
Chen, G., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(4), 2195-2202. Available at: [Link]
-
ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]
-
ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole? Available at: [Link]
-
Abadi, A. H., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(11), 2947. Available at: [Link]
-
Wikipedia. (n.d.). Indazole. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5969-5981. Available at: [Link]
-
Chem-Impex. (n.d.). 1-Methyl-1H-indazol-6-yl-amine. Available at: [Link]
-
Wang, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4105. Available at: [Link]
-
Zhang, Y., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(23), 4275. Available at: [Link]
-
Organic Syntheses. (n.d.). 5-nitroindazole. Available at: [Link]
-
ResearchGate. (2020). synthesis of 1h-indazoles using lemon peel powder as a natural, green and efficient catalyst under ultrasound irradiation. Available at: [Link]
-
Wang, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4105. Available at: [Link]
-
PubChem. (n.d.). 1H-Indazol-6-amine. Available at: [Link]
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-heptyl-1H-indazol-6-amine
Introduction: Navigating the Solubility Challenges of Lipophilic Indazole Derivatives
Welcome to the technical support center for 1-heptyl-1H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound, particularly in Dimethyl Sulfoxide (DMSO).
1-heptyl-1H-indazol-6-amine is an indazole derivative characterized by a bicyclic aromatic indazole core and a seven-carbon alkyl (heptyl) chain.[1][2] This substantial hydrophobic chain renders the molecule highly lipophilic, which is a primary determinant of its solubility profile. While DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds, lipophilic molecules like this can still present significant challenges, including slow dissolution, precipitation upon storage, or crashing out of solution when diluted into aqueous media for biological assays.[3]
This document provides a structured, in-depth troubleshooting guide and a series of frequently asked questions (FAQs) to help you overcome these issues. Our approach is grounded in the principles of physical chemistry and backed by established laboratory protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-heptyl-1H-indazol-6-amine dissolving so poorly in DMSO, even though DMSO is considered a universal solvent?
Answer: The issue stems from the compound's molecular structure. The heptyl group is a long, nonpolar hydrocarbon chain that significantly increases the molecule's lipophilicity (hydrophobicity). While the indazole ring system has some polar character, the overall nature of the molecule is dominated by this hydrophobic tail.
DMSO is a polar aprotic solvent.[3] Its dissolving power comes from its ability to disrupt the intermolecular forces of solutes. For a highly lipophilic and potentially crystalline solid, significant energy is required to break the compound's crystal lattice structure and solvate the individual molecules. At room temperature, the kinetic energy may be insufficient to overcome these forces, resulting in poor or slow dissolution.[4][5]
Q2: My stock solution was perfectly clear after preparation, but now it's cloudy or contains a precipitate after being stored at -20°C. What happened?
Answer: This is a very common issue and is almost always attributable to one of two factors: DMSO's hygroscopicity or freeze-thaw cycles.
-
Hygroscopicity of DMSO: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] Even brief exposure to air can introduce a significant amount of water into your DMSO stock. Water is a polar solvent and acts as an anti-solvent for the highly lipophilic 1-heptyl-1H-indazol-6-amine. As water content increases, the polarity of the DMSO/water mixture rises, drastically reducing the solubility of your nonpolar compound and causing it to precipitate.[8] The freezing point of DMSO is also significantly depressed by the presence of water, which can affect storage.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation. The process of freezing can create localized areas of high compound concentration as the solvent crystallizes, initiating the formation of seed crystals. Upon thawing, these seed crystals may not fully redissolve, leading to visible precipitation over time.[6]
Best Practice: Always use fresh, anhydrous, or low-water content DMSO from a newly opened bottle for preparing stock solutions. After preparation, aliquot the stock solution into single-use volumes in tightly sealed vials to minimize air exposure and avoid freeze-thaw cycles.[9]
Q3: My compound dissolves in 100% DMSO, but it immediately precipitates when I add it to my aqueous cell culture medium or buffer. How do I prevent this?
Answer: This phenomenon, known as "crashing out," occurs because the compound's solubility in the final aqueous environment is much lower than in the 100% DMSO stock.[9][10] A sudden, large change in solvent polarity causes the compound to fall out of solution.
The key is to perform a stepwise (serial) dilution . Instead of adding the highly concentrated DMSO stock directly to the final volume of aqueous buffer, you should first perform one or more intermediate dilutions. It is best to perform initial serial dilutions in 100% DMSO and then add the final, most dilute DMSO sample to your aqueous medium. This gradual reduction in both compound and DMSO concentration helps keep the compound solvated.
Crucial Consideration: The final concentration of DMSO in your assay should be kept as low as possible (typically ≤0.5%) as it can be toxic to cells or interfere with assay components.[9] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO but without the compound.[11]
Troubleshooting Guide: Dissolving 1-heptyl-1H-indazol-6-amine
If you are facing immediate dissolution issues, follow this workflow.
Initial Observation: Compound is insoluble or partially soluble in DMSO at room temperature.
Step 1: Mechanical Agitation
Before applying heat, ensure maximum mechanical energy has been applied.
-
Protocol:
-
Add the calculated volume of anhydrous DMSO to your weighed compound in a sterile vial.
-
Cap the vial tightly.
-
Vortex the solution vigorously for 1-2 minutes.[9]
-
Visually inspect for undissolved particles. If solubility is not achieved, proceed to the next step.
-
Step 2: Sonication
Sonication uses ultrasonic waves to create cavitation bubbles. The collapse of these bubbles generates intense localized energy, which can break apart solid agglomerates and enhance dissolution.[9]
-
Protocol:
-
Place the sealed vial in a bath sonicator.
-
Sonicate for 5-15 minutes.
-
Check for clarity. The vial may feel slightly warm, which also aids solubility. If issues persist, proceed to Step 3.
-
Step 3: Gentle Heating
Applying thermal energy can often provide the necessary activation energy to overcome the crystal lattice forces of the compound.[10]
-
Protocol:
-
Place the sealed vial in a water bath or heating block set to 37-50°C.
-
CAUTION: Do not exceed temperatures that could lead to compound degradation or DMSO decomposition. DMSO's boiling point is 189°C, but it can begin to decompose at lower temperatures, a process catalyzed by acids or bases.[3][12]
-
Intermittently remove the vial, vortex gently, and inspect for dissolution.
-
Once the solution is clear, allow it to cool slowly to room temperature. Observe carefully: if a precipitate forms upon cooling, your solution was supersaturated. This means the concentration you are trying to achieve is above the compound's thermodynamic solubility limit at room temperature. In this case, you must either lower the stock concentration or use the solution immediately after preparation while it is still warm (if compatible with your experimental setup).
-
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting solubility issues.
Caption: Logical workflow for dissolving poorly soluble compounds in DMSO.
Data & Protocols
Table 1: Properties of DMSO and Considerations for Use
| Property | Value / Information | Implication for Solubility Experiments | Source(s) |
| Molecular Formula | (CH₃)₂SO | - | [3] |
| Molar Mass | 78.13 g/mol | - | [3] |
| Boiling Point | 189 °C (372 °F) | High boiling point reduces evaporation from stock solutions but allows for gentle heating to aid dissolution.[3] | [3] |
| Melting Point | 18.5 °C (65.3 °F) | Pure DMSO will solidify at or just below standard room temperature. This can be a useful indicator of purity.[3] | [3] |
| Key Characteristic | Highly Hygroscopic | Readily absorbs atmospheric water, which will decrease the solubility of lipophilic compounds.[6][7] | [6][7] |
| Final Concentration | Typically <0.5% in assays | Higher concentrations can be cytotoxic or cause experimental artifacts. Always use a vehicle control.[9] | [9] |
Protocol: Preparation of a 10 mM Stock Solution of 1-heptyl-1H-indazol-6-amine
Objective: To prepare a clear, stable 10 mM stock solution in 100% anhydrous DMSO.
Materials:
-
1-heptyl-1H-indazol-6-amine (MW: 231.34 g/mol )[13]
-
Anhydrous DMSO (≤0.03% water)[14]
-
Sterile, amber glass or polypropylene vials with screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath or heating block (optional)
Procedure:
-
Calculation:
-
To make 1 mL of a 10 mM solution, you need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 231.34 g/mol * 1000 = 2.31 mg
-
-
Weighing:
-
Carefully weigh out 2.31 mg of 1-heptyl-1H-indazol-6-amine into a sterile vial.
-
-
Dissolution:
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2 minutes.
-
Visually inspect the solution against a dark background for any undissolved particulates.
-
-
Troubleshooting (if necessary):
-
If particulates remain, sonicate the vial for 10 minutes.
-
If still unsuccessful, warm the vial to 37°C for 10-15 minutes with intermittent vortexing.
-
-
Storage:
-
Once the solution is completely clear, aliquot it into smaller, single-use volumes (e.g., 20 µL) in tightly sealed vials.
-
Store the aliquots at -80°C to minimize degradation and water absorption. Avoid repeated freeze-thaw cycles.[9]
-
References
-
Benchchem. (n.d.). Technical Support Center: Improving Compound Solubility in DMSO. Retrieved from [10]
-
Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from [9]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [6]
-
Benchchem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. Retrieved from [8]
-
Gaylord Chemical. (2025). Is Pharmaceutical DMSO hygroscopic?. Retrieved from [7]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 16(5), 539–547. Available at: [Link][15]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link][3]
-
007Chemicals. (n.d.). 1-Heptyl-1H-indazol-6-amine. Retrieved from [13]
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
-
GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [14]
-
Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Retrieved from
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [11]
- Solubility of Things. (n.d.). Indazole Compound.
-
Alhayyan, A. M., et al. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [4]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 6(2), 81-90. Available at: [Link][5]
- ChemicalBook. (n.d.). 1-Heptyl-1H-indazol-6-amine.
-
gChem Global. (n.d.). DMSO Physical Properties. Retrieved from [12]
-
Chen, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3193. Available at: [Link][2]
Sources
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. ziath.com [ziath.com]
- 7. Is Pharmaceutical DMSO hygroscopic? - Blog [cheezhengchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cellular Resistance to 1-heptyl-1H-indazol-6-amine
Here is the technical support center for overcoming resistance to 1-heptyl-1H-indazol-6-amine in cells.
Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering resistance to the small molecule inhibitor 1-heptyl-1H-indazol-6-amine in their cell-based assays. The indazole core is a common scaffold in various kinase inhibitors, and this compound is explored for its potential anticancer activities.[1][2][3] Therefore, this document addresses resistance mechanisms common to this class of inhibitors. Our goal is to provide a logical, evidence-based framework for diagnosing the root cause of resistance and implementing effective strategies to overcome it. We will proceed from frequently asked questions to in-depth troubleshooting workflows, complete with detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions researchers may have when observing unexpected resistance.
Q1: My cells have suddenly become resistant to 1-heptyl-1H-indazol-6-amine. What are the most common initial causes?
A1: Acquired resistance typically falls into three main categories:
-
Target Alteration: The protein target of the compound may have developed mutations that prevent the drug from binding effectively, or the gene encoding the target may be amplified, requiring higher drug concentrations for inhibition.[4][5]
-
Reduced Intracellular Drug Concentration: Cells can upregulate efflux pumps, such as ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1), which actively pump the compound out of the cell.[6][7][8]
-
Activation of Bypass Pathways: Cells can activate alternative signaling pathways that compensate for the inhibition of the primary target, thus maintaining proliferation and survival.[9][10]
Q2: How can I quickly check if my resistant cells are overexpressing drug efflux pumps?
A2: A straightforward initial experiment is to co-incubate your resistant cells with 1-heptyl-1H-indazol-6-amine and a known broad-spectrum inhibitor of ABC transporters, such as verapamil or valspodar.[11] If the cells regain sensitivity to your compound in the presence of the efflux pump inhibitor, it strongly suggests that this is a primary resistance mechanism.
Q3: I suspect a mutation in the drug's target protein. What is the most direct way to confirm this?
A3: The most direct method is to sequence the target gene from both your sensitive (parental) and resistant cell lines.[12][13] Isolate RNA, reverse transcribe it to cDNA, and then PCR-amplify the coding sequence of the putative target gene. Sanger sequencing of the PCR product can reveal specific point mutations. For a broader, unbiased approach, Next-Generation Sequencing (NGS) can be employed.[13]
Q4: Could something in my experimental setup be causing the appearance of resistance?
A4: Yes, it's crucial to rule out experimental variables.
-
Compound Integrity: Verify the concentration and integrity of your 1-heptyl-1H-indazol-6-amine stock. Has it been stored correctly? Consider performing a quality control check (e.g., HPLC-MS).
-
Cell Line Authenticity: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to inconsistent results.
-
Mycoplasma Contamination: Test your cultures for mycoplasma. This common contamination can alter cellular metabolism and drug response.
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured workflow for diagnosing and overcoming resistance.
Workflow for Diagnosing Resistance
This workflow guides you through a logical sequence of experiments to pinpoint the resistance mechanism.
Caption: Logical workflow for troubleshooting cellular resistance.
Mechanism 1: Increased Drug Efflux via ABC Transporters
Causality: ATP-binding cassette (ABC) transporters are membrane proteins that use ATP to export a wide variety of substrates from the cell, including many small molecule drugs.[14][15] Overexpression of transporters like P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2) can reduce the intracellular concentration of 1-heptyl-1H-indazol-6-amine to sub-therapeutic levels, conferring resistance.[6][7]
Diagnostic Protocol: Functional ABC Transporter Assay
This protocol assesses whether your resistant cells exhibit higher efflux activity compared to sensitive parental cells.
Principle: This assay uses a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp). Cells with high efflux activity will pump the dye out, resulting in lower intracellular fluorescence. An inhibitor will block this process, leading to dye accumulation.[11][16]
Step-by-Step Methodology:
-
Cell Seeding: Seed both sensitive (parental) and resistant cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight.
-
Prepare Reagents:
-
Rhodamine 123 Stock: Prepare a 1 mg/mL stock in DMSO.
-
Inhibitor Stock: Prepare a 10 mM stock of Verapamil (a P-gp inhibitor) in water or DMSO.
-
Assay Buffer: Phenol red-free culture medium.
-
-
Treatment:
-
Wash cells once with 100 µL of pre-warmed PBS.
-
Add 100 µL of assay buffer to each well.
-
Add Verapamil to designated wells to a final concentration of 50 µM. Add the equivalent volume of vehicle (water/DMSO) to control wells.
-
Add Rhodamine 123 to all wells to a final concentration of 1 µM.
-
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 60 minutes, protected from light.
-
Measurement:
-
Aspirate the media containing the dye and inhibitors.
-
Wash the cells twice with 100 µL of ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Read the fluorescence on a plate reader (Excitation: ~485 nm, Emission: ~525 nm).
-
-
Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells, with and without the inhibitor. A significantly lower signal in resistant cells that is rescued by the inhibitor points to increased efflux.
| Cell Type | Treatment | Expected Outcome | Interpretation |
| Sensitive | Rhodamine 123 | High Fluorescence | Low baseline efflux |
| Resistant | Rhodamine 123 | Low Fluorescence | High baseline efflux |
| Resistant | Rhodamine 123 + Verapamil | High Fluorescence | Efflux is inhibited |
Troubleshooting Strategies:
-
Co-administration of Inhibitors: If the assay is positive, confirm that resistance can be reversed by co-administering a non-toxic concentration of an efflux pump inhibitor (see table below) with 1-heptyl-1H-indazol-6-amine in your standard cell viability assay.
-
siRNA Knockdown: For a more specific approach, use small interfering RNA (siRNA) to knock down the expression of the suspected transporter (e.g., ABCB1). A restoration of sensitivity following knockdown provides strong evidence for its role in resistance.
| Transporter | Common Inhibitors |
| P-gp (ABCB1/MDR1) | Verapamil, Valspodar, Tariquidar |
| MRP1 (ABCC1) | MK-571, Reversan |
| BCRP (ABCG2) | Ko143, Fumitremorgin C |
Mechanism 2: Activation of Bypass Signaling Pathways
Causality: Cancer cells can evade the effects of a targeted inhibitor by rerouting signaling through alternative pathways to maintain proliferation and survival.[4][9] For example, if 1-heptyl-1H-indazol-6-amine inhibits a specific kinase (Kinase A), the cell might upregulate a parallel kinase (Kinase B) that can phosphorylate the same downstream effectors, rendering the inhibition of Kinase A ineffective.[10] Common bypass pathways involve the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK axes.[9]
Caption: Activation of a bypass signaling pathway.
Diagnostic Approach:
-
Hypothesize Potential Pathways: Based on the known function of your compound's target or the cell type, identify likely bypass pathways (e.g., PI3K/AKT, MEK/ERK).
-
Biochemical Analysis: Use Western blotting to compare the phosphorylation status of key pathway components in sensitive vs. resistant cells, both with and without drug treatment. For example, look for increased levels of phosphorylated AKT (p-AKT) or phosphorylated ERK (p-ERK) in the resistant cells.
Troubleshooting Strategy: Synergistic Drug Combination Screening
Principle: The most effective way to counter bypass pathways is through combination therapy, where you simultaneously inhibit the primary target and the activated bypass pathway.[17][18] A high-throughput screen can identify synergistic combinations.[19][20]
Step-by-Step Methodology:
-
Select Combination Drugs: Choose a panel of inhibitors targeting common bypass pathways (e.g., a PI3K inhibitor like Alpelisib, a MEK inhibitor like Trametinib).
-
Design Dose-Response Matrix: For each combination, create a matrix of concentrations. Typically, a 6x6 or 8x8 matrix is used, with concentrations spanning above and below the IC50 of each single agent.[21]
-
Cell Treatment: Seed your resistant cells in 96- or 384-well plates. Treat the cells with the drug combinations according to your matrix design. Include single-agent controls for both drugs.
-
Viability Assay: After a set incubation period (e.g., 72 hours), perform a cell viability assay (e.g., CellTiter-Glo®, Resazurin).
-
Synergy Analysis: Analyze the dose-response matrix data using a synergy model like the Loewe additivity or Bliss independence model.[22] Software packages can calculate a synergy score (e.g., delta score) to quantify the interaction. A positive score indicates synergy, meaning the combination is more effective than the sum of its parts.[21]
| Combination | Expected Interaction in Resistant Cells | Rationale |
| 1-heptyl-1H-indazol-6-amine + PI3K Inhibitor | Synergy | Overcomes resistance driven by PI3K/AKT activation. |
| 1-heptyl-1H-indazol-6-amine + MEK Inhibitor | Synergy | Overcomes resistance driven by MAPK pathway activation. |
| 1-heptyl-1H-indazol-6-amine + Unrelated Drug | Additive / Antagonistic | No targeted effect on the specific bypass mechanism. |
Mechanism 3: On-Target Alterations
Causality: This is a classic mechanism of acquired resistance where genetic changes in the target protein itself prevent the drug from binding or render the protein constitutively active.[4][10] This can be due to:
-
Point Mutations: A single amino acid change in the drug's binding pocket can sterically hinder or remove a critical contact point for the inhibitor.[5][23]
-
Gene Amplification: An increase in the copy number of the target gene leads to massive overexpression of the target protein, effectively titrating out the inhibitor.[4]
Diagnostic Approach: Target Gene Sequencing
Principle: Comparing the DNA or cDNA sequence of the target gene between sensitive and resistant cells will reveal any acquired mutations.
Step-by-Step Methodology:
-
Isolate Nucleic Acids: Extract genomic DNA or total RNA from both sensitive and resistant cell populations. If starting with RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Design primers flanking the coding region of the target gene. Use high-fidelity DNA polymerase to amplify the gene from the gDNA or cDNA.
-
Purify PCR Product: Clean up the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the sequencing results from the resistant cells against the sequence from the sensitive (wild-type) cells. Look for nucleotide changes that result in an amino acid substitution.
-
Confirmation (Optional but Recommended): To confirm that an identified mutation confers resistance, introduce it into the sensitive parental cell line using CRISPR/Cas9 genome editing.[12] If these edited cells become resistant, it validates the mutation's role.
Troubleshooting Strategies:
-
Second/Third-Generation Inhibitors: If a specific mutation is identified, the solution may involve using a next-generation inhibitor designed to bind to the mutated target.[8]
-
Alternative Target Inhibition: If no such inhibitors are available, the strategy shifts to targeting nodes downstream of the mutated protein or using combination therapies to hit parallel pathways, as described in the bypass section.
Part 3: Detailed Protocols
Protocol: siRNA-Mediated Knockdown of ABCB1 (P-gp)
This protocol provides a general guideline for transiently silencing the ABCB1 gene to validate its role in drug resistance.[24][25][26]
Materials:
-
Resistant cells
-
Validated siRNA targeting ABCB1 (and a non-targeting/scrambled control siRNA)[26]
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well plates
-
Standard growth medium (antibiotic-free)
Methodology:
-
Day 1: Cell Seeding: Seed 2 x 10^5 resistant cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium. The goal is to have the cells be 60-80% confluent at the time of transfection.[25] Incubate overnight.
-
Day 2: Transfection:
-
Solution A: In a sterile microfuge tube, dilute 50 pmol of siRNA (either ABCB1-targeting or non-targeting control) into 250 µL of serum-free medium. Mix gently.
-
Solution B: In a separate sterile tube, dilute 5 µL of transfection reagent into 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine: Add Solution A (siRNA) to Solution B (transfection reagent). Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.[27]
-
Transfect Cells: Aspirate the media from the cells. Add the 500 µL siRNA-lipid complex mixture dropwise to each well. Gently rock the plate to ensure even distribution.
-
Add 1.5 mL of fresh, antibiotic-free growth medium.
-
-
Day 3-4: Incubation and Analysis:
-
Incubate cells for 24 to 72 hours. The optimal time depends on the stability of the target protein.
-
Verify Knockdown: After 48-72 hours, lyse a parallel set of transfected cells to verify knockdown of P-gp protein levels via Western blot or qPCR for mRNA levels.
-
Assess Drug Sensitivity: Re-plate the transfected cells and perform your standard viability assay with a dose-response of 1-heptyl-1H-indazol-6-amine.
-
-
Expected Result: Cells transfected with the ABCB1-targeting siRNA should show significantly increased sensitivity (a lower IC50) to 1-heptyl-1H-indazol-6-amine compared to cells transfected with the non-targeting control siRNA.
References
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC - NIH.
-
ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC - PubMed Central.
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Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma.
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Mechanisms of Drug -Resistance in Kinases - PMC - NIH.
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The Role of ABC Transporters in Drug Resistance , Metabolism and Toxicity.
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Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance - Annex Publishers.
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ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance - NIH.
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Mechanisms of drug resistance in kinases - Taylor & Francis.
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Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed - NIH.
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Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - Frontiers.
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Small molecule inhibitors to overcome chemo- and radiation therapy resistant cancer | Explore Technologies - Stanford.
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Methods for High-throughput Drug Combination Screening and Synergy Scoring.
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Methods for High-Throughput Drug Combination Screening and Synergy Scoring.
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Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC - NIH.
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Novel Small -Molecule Agents in Overcoming Multidrug Resistance in Cancers - Frontiers.
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Methods for High-Throughput Drug Combination Screening and Synergy Scoring | bioRxiv.
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Overcoming Cancer Resistance : Strategies and Modalities for Effective Treatment - PMC.
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ABC transporters Screening and Profiling Assays - Creative Biogene.
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Recent advances in combinatorial drug screening and synergy scoring - PMC - NIH.
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Protocol - genomembrane.
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ABC transporter - Wikipedia.
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Methods for High-throughput Drug Combination Screening and Synergy Scoring - NIH.
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ABC transporter functional assays . A) ABC transporters are composed of... | Download Scientific Diagram - ResearchGate.
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Rapid detection of ABC transporter interaction: potential utility in pharmacology - PMC - NIH.
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Methods and Applications of Antimicrobial Resistance Gene Detection - CD Genomics.
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Overcoming Resistance to Targeted Cancer Therapy | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways.
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Method developed to identify treatment resistant cancer cells in tumours.
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Leveraging Chemotype-specific Resistance for Drug Target Identification and Chemical Biology - PMC - PubMed Central.
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An approach to identifying drug resistance associated mutations in bacterial strains - PMC.
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Identification of Target Genes Using Innovative Screening Systems - PMC - NIH.
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SiRNA Knockdown : A Step-by-Step Protocol - V.Nimc.
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Discovery of 1H -indazole -6 -amine Derivatives as Anticancer Agents: Simple But Effective.
-
RNA Interference to Knock Down Gene Expression - PMC - NIH.
-
siRNA Mediated Inhibition of Gene Expression - Santa Cruz Biotechnology.
-
Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia.
-
siRNA Transfection Protocol - YouTube.
-
1 -Heptyl -1H -indazol -6 -amine || || - 007Chemicals.
-
Study of the Addition Mechanism of 1H -Indazole and Its 4-, 5-, 6 -, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central.
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Design, Synthesis and Antitumor Activity of 1H -indazole -3-amine Derivatives - Semantic Scholar.
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1 -Methyl-1H -indazol -6 -yl-amine - Chem-Impex.
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Recent Advances in Indazole -Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
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Optimization of 1H -indazol -3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors - PubMed.
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1-Heptyl-1H-indazol-6-amine | 1155102-93-4 - ChemicalBook.
-
(PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6 -, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - ResearchGate.
-
1H -Indazol -6 -amine | C7H7N3 | CID 81423 - PubChem.
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- 6. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. youtube.com [youtube.com]
Technical Support Center: Optimizing 1-heptyl-1H-indazol-6-amine Dosage for In Vivo Studies
Disclaimer: 1-heptyl-1H-indazol-6-amine is a specific chemical entity for which extensive public domain data on in vivo studies is limited. This guide is therefore constructed based on established principles of preclinical in vivo dose optimization for novel small molecule compounds. The protocols and advice provided herein are intended as a general framework and should be adapted to the specific experimental context and in accordance with all applicable institutional and regulatory guidelines.
Introduction to In Vivo Dosage Optimization
The transition from in vitro to in vivo studies is a critical juncture in drug discovery and development. A primary challenge in this transition is the determination of an optimal dosage regimen that maximizes therapeutic efficacy while minimizing toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of optimizing the in vivo dosage of novel compounds like 1-heptyl-1H-indazol-6-amine. The indazole core is a known pharmacophore in many biologically active compounds, including those with anticancer properties.[1][2] Therefore, a systematic approach to dose selection is paramount.
Troubleshooting Guide: Navigating Common In Vivo Dosing Challenges
This section addresses specific issues that researchers may encounter during the in vivo administration and evaluation of 1-heptyl-1H-indazol-6-amine.
Issue 1: High Variability in Experimental Results
-
Question: We are observing significant variability in physiological responses and outcomes among animals within the same treatment group. What are the potential causes and how can this be mitigated?
-
Answer: High inter-animal variability is a common hurdle in in vivo research.[3] Several factors can contribute to this:
-
Animal-Specific Factors: Minor differences in age, weight, and underlying health status can lead to varied drug metabolism and response. Ensure that animals are closely matched at the start of the study. Increasing the sample size (n-number) per group can enhance statistical power and help to normalize for individual variations.
-
Dosing Formulation and Administration: Inconsistent formulation, such as incomplete solubilization or precipitation of 1-heptyl-1H-indazol-6-amine, can lead to variable dosing.[4] Ensure your formulation is stable and homogenous. The route and technique of administration must be consistent across all animals. For instance, with intraperitoneal (IP) injections, care must be taken to avoid injection into the gut or other organs.
-
Environmental Factors: Stress from handling, housing conditions, and diet can influence an animal's physiological state and response to a test compound. Standardize all environmental and handling procedures.
-
Issue 2: Unexpected Toxicity or Adverse Events
-
Question: Our initial dose of 1-heptyl-1H-indazol-6-amine is causing significant adverse effects (e.g., weight loss, lethargy, organ damage). How should we proceed?
-
Answer: The observation of unexpected toxicity requires immediate action to ensure animal welfare and the integrity of the study.[5]
-
Dose De-escalation: The administered dose is likely above the Maximum Tolerated Dose (MTD). Immediately reduce the dose to a lower, non-toxic level.
-
Conduct a Formal Toxicology Study: A systematic toxicology study is necessary to identify the specific organs affected and to determine the No-Observed-Adverse-Effect Level (NOAEL).[6][7] This involves a dose-ranging study where multiple groups of animals receive different doses, and a comprehensive set of clinical and pathological endpoints are evaluated.
-
Refine the Dosing Regimen: Consider alternative dosing schedules, such as less frequent administration or a continuous infusion, which may reduce peak plasma concentrations and associated toxicity.[8] The route of administration can also be a critical factor; for example, oral administration may lead to first-pass metabolism that could either increase or decrease toxicity compared to intravenous injection.
-
Issue 3: Lack of Therapeutic Efficacy
-
Question: We are not observing the expected therapeutic effect of 1-heptyl-1H-indazol-6-amine in our animal model, despite seeing promising results in vitro. What are the likely reasons and troubleshooting steps?
-
Answer: A discrepancy between in vitro and in vivo efficacy is a frequent challenge in drug development.[3] The following factors should be investigated:
-
Insufficient Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site. A dose-escalation study is recommended to explore a wider and higher range of doses.[9]
-
Poor Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast clearance, resulting in a short half-life in vivo.[3] A pharmacokinetic study to measure the plasma concentration of 1-heptyl-1H-indazol-6-amine over time is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Low Bioavailability: The compound may have limited ability to reach the target tissue. The choice of vehicle and route of administration can significantly impact bioavailability.[9] For example, a compound that is poorly soluble in aqueous solutions may require a specific formulation to improve its absorption.
-
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my first in vivo study with 1-heptyl-1H-indazol-6-amine?
A1: Selecting a safe and potentially effective starting dose is a critical first step. A multi-faceted approach is recommended:
-
Literature Review: Search for in vivo data on structurally similar indazole derivatives. This may provide a starting point for a dose range.[9]
-
In Vitro to In Vivo Extrapolation: Use the effective concentration from in vitro assays (e.g., IC50 or EC50) as a basis for initial dose calculations. However, this is only a rough estimate and should be approached with caution.
-
Acute Toxicity Study: Conduct a preliminary acute toxicity study in a small number of animals to determine the Maximum Tolerated Dose (MTD).[5] This will establish a safe upper limit for subsequent dose-response studies. A common approach is a dose escalation study in a small number of animals per group.[9]
Q2: What is the most appropriate animal model for in vivo studies with 1-heptyl-1H-indazol-6-amine?
A2: The choice of animal model is highly dependent on your research question.[5] Given that many indazole derivatives have shown anticancer activity, a relevant cancer model, such as a xenograft mouse model with human cancer cell lines, might be appropriate.[1][10] For general toxicology and pharmacokinetic studies, rats are often a suitable choice.[5] The selection should always be justified based on the specific disease model and its physiological relevance to humans.
| Animal Model | Common Applications | Key Considerations |
| Mice | Oncology (xenografts), immunology, metabolic diseases.[5] | Small size can make certain procedures, like blood sampling, challenging. |
| Rats | Toxicology, pharmacokinetics, cardiovascular studies.[5] | Larger size facilitates surgical procedures and repeated blood sampling. |
| Rabbits | Dermal and ocular toxicity studies. | Not as commonly used for systemic disease models. |
| Guinea Pigs | Immunology and respiratory studies. | Have specific dietary requirements. |
Q3: What are the potential routes of administration for 1-heptyl-1H-indazol-6-amine?
A3: The route of administration can significantly impact the bioavailability and efficacy of a compound.[9] The choice will depend on the physicochemical properties of 1-heptyl-1H-indazol-6-amine and the desired therapeutic effect.
| Route of Administration | Advantages | Disadvantages |
| Intravenous (IV) | 100% bioavailability, rapid onset. | Can lead to high peak concentrations and potential toxicity, requires technical skill. |
| Intraperitoneal (IP) | Large surface area for absorption, relatively easy to perform. | Potential for injection into organs, first-pass metabolism in the liver. |
| Subcutaneous (SC) | Slower, more sustained absorption. | Can cause local irritation, limited volume of administration. |
| Oral (PO) | Convenient, non-invasive. | Subject to first-pass metabolism, variable absorption depending on formulation and GI tract conditions. |
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD and identify a preliminary effective dose range for 1-heptyl-1H-indazol-6-amine.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., healthy mice or rats).
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of the test compound.[3]
-
Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses should be escalated, for example, by a factor of 2x or 3x. A logarithmic dose spacing (e.g., 1, 10, 100 mg/kg) can be a good starting point.[5]
-
Administration: Administer 1-heptyl-1H-indazol-6-amine via the intended clinical route (e.g., IV, IP, PO).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 10-20% body weight loss or any signs of significant, life-threatening toxicity.[11]
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of 1-heptyl-1H-indazol-6-amine.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of 1-heptyl-1H-indazol-6-amine at a therapeutically relevant and well-tolerated level.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of 1-heptyl-1H-indazol-6-amine.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: Workflow for In Vivo Dose Optimization.
Caption: Troubleshooting Logic for In Vivo Studies.
References
- Benchchem. Technical Support Center: Optimization of Dosage for In Vivo Studies with (-)-Epipinoresinol.
- ResearchGate. How to calculate a right dose for in vivo study?
- Benchchem. Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
- Benchchem. Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792.
-
PubMed. Strategy for Designing In Vivo Dose-Response Comparison Studies. Available from: [Link].
-
NC3Rs. Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available from: [Link].
-
ResearchGate. Dose optimization and in vivo biodistribution. (a) Schematic... Available from: [Link].
-
AACR Journals. FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. Available from: [Link].
-
Certara. Strategies for selecting the first dose for human clinical trials. Available from: [Link].
-
FDA. Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available from: [Link].
-
Nanotechnology Characterization Laboratory. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link].
-
ResearchGate. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Available from: [Link].
-
Europe PMC. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Available from: [Link].
-
PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link].
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- 11. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: Crystallization of 1-heptyl-1H-indazol-6-amine
Welcome to the dedicated technical support center for the crystallization of 1-heptyl-1H-indazol-6-amine. As researchers and drug development professionals, we understand that obtaining a pure, crystalline solid is a critical step in your workflow. The unique amphiphilic nature of 1-heptyl-1H-indazol-6-amine, with its polar indazole-amine head and non-polar heptyl tail, presents specific challenges that require a nuanced approach to crystallization.
This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques necessary to achieve successful, reproducible crystallizations.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common issues encountered during the crystallization of 1-heptyl-1H-indazol-6-amine. Each entry details the problem, explains the underlying chemical principles, and provides a step-by-step protocol for resolution.
Issue 1: The Compound "Oils Out," Forming Liquid Droplets Instead of Crystals
Q: I dissolved my 1-heptyl-1H-indazol-6-amine in a hot solvent, but upon cooling, it separated as a sticky oil or liquid layer. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out," is a common challenge with molecules possessing long alkyl chains.[1][2] It occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that the molecules aggregate into disordered, liquid-like droplets rather than an ordered crystal lattice.[2] The low polarity of the heptyl group can also contribute to this behavior in certain solvents.
Causality & Expert Analysis: The primary drivers for oiling out are:
-
High Supersaturation: The solution is too concentrated, forcing the compound out of solution too rapidly for ordered crystal formation.
-
Solvent Boiling Point vs. Compound Melting Point: The boiling point of your chosen solvent may be too high, meaning the solution is still very hot when saturation is reached. If this temperature is above the compound's melting point (or the melting point of an impure mixture), it will separate as a liquid.
-
Inappropriate Solvent Polarity: A solvent that is too dissimilar in polarity can lead to poor solvation at lower temperatures, causing the compound to phase-separate.
Step-by-Step Resolution Protocol:
-
Re-heat and Dilute: Place the flask back on the heat source and add more of the same solvent (e.g., 25-50% more volume) until the oil completely redissolves.[2] This reduces the supersaturation level, allowing for a slower, more controlled crystallization upon cooling.
-
Reduce the Cooling Rate: Instead of placing the flask on a cold surface, allow it to cool slowly to room temperature on the benchtop, perhaps insulated with a cloth or glass wool. This provides more time for proper nucleation and crystal growth.
-
Lower the Crystallization Temperature: If oiling out persists, try using a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or a mixture like ethanol/heptane.[3]
-
Employ an Anti-Solvent System: This is often the most effective technique. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol, acetone, or dichloromethane). Then, slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexanes, heptane, or water) dropwise at a constant temperature until the solution becomes faintly cloudy (turbid). Add a few drops of the good solvent to clarify, then allow the system to cool slowly. This method carefully controls the supersaturation level.
Issue 2: Crystallization Fails to Start
Q: My solution has cooled completely, but no crystals have formed. What should I do?
A: The failure of a compound to crystallize from a cooled solution typically indicates that the solution is not sufficiently supersaturated or that the energy barrier for nucleation (the initial formation of a stable crystal seed) has not been overcome.[4]
Causality & Expert Analysis: Key reasons for failed crystallization include:
-
Excess Solvent: Too much solvent was used, and the solution remains undersaturated even at low temperatures.[2]
-
Inhibition of Nucleation: Highly purified compounds can sometimes be difficult to crystallize because there are no impurity particles to act as nucleation sites.[4][5] The smooth glass surface of the flask can also hinder nucleation.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at cold temperatures.[6]
Step-by-Step Resolution Protocol:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[2] The microscopic imperfections in the glass provide a high-energy surface that promotes nucleation.
-
Add a Seed Crystal: If you have a small crystal of pure 1-heptyl-1H-indazol-6-amine from a previous batch, add a tiny speck to the solution.[2][6] This provides a perfect template for further crystal growth. If no seed crystal is available, dip a glass rod into the solution, remove it, let the solvent evaporate, and then re-introduce the rod with its thin film of solid into the solution.[2]
-
Reduce Solvent Volume: If nucleation techniques fail, it is likely you have too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood.[2] Then, allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath, and if necessary, a dry ice/acetone bath. Lowering the temperature decreases the solubility and may be sufficient to induce crystallization. Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.[6]
Issue 3: The Crystallization Yield is Very Low
Q: I successfully obtained crystals, but my final yield after filtration is less than 50%. How can I improve this?
A: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor (the leftover solvent after filtration).[2]
Causality & Expert Analysis: The primary causes of poor yield are:
-
Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will result in high product loss.[2]
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature.
-
Premature Filtration: Filtering the crystals while the solution is still warm.
-
Washing with a "Good" Solvent: Washing the filtered crystals with a solvent in which they are highly soluble will redissolve your product.
Step-by-Step Resolution Protocol:
-
Recover a Second Crop: Do not discard the mother liquor. Reduce its volume by 50-75% via heating or rotary evaporation and re-cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize the Solvent-to-Solute Ratio: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the compound. This maximizes the amount of product that will crystallize upon cooling.
-
Ensure Complete Cooling: Allow the crystallization flask to stand in an ice bath for at least 30-60 minutes before filtration to maximize the precipitation of the solid.
-
Use Ice-Cold Washing Solvent: Always wash your filtered crystals with a small amount of ice-cold crystallization solvent. The compound's solubility will be much lower in the cold solvent, minimizing losses during the washing step.
Crystallization Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.
Caption: A troubleshooting flowchart for crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1-heptyl-1H-indazol-6-amine to consider for crystallization?
A: While extensive public data for this specific molecule is limited, we can infer its properties from its structure:
-
Molecular Weight: Approximately 231.34 g/mol .[7]
-
Structure: It consists of a polar, hydrogen-bond-donating/-accepting indazole-amine head group and a significant non-polar (hydrophobic) seven-carbon alkyl tail.
-
Solubility: This amphiphilic nature suggests it will be soluble in moderately polar organic solvents (e.g., ethanol, ethyl acetate) and chlorinated solvents (e.g., dichloromethane), but likely poorly soluble in very polar solvents like water or very non-polar solvents like hexanes alone.[3] Mixed solvent systems are therefore highly recommended.[8]
-
Basicity: The 6-amino group is basic and can be protonated to form a salt.[9] Crystallizing the hydrochloride or another salt form is a viable alternative purification strategy, as salts often have very different solubility profiles and can form excellent crystals.[10][11]
Q2: What is a good starting point for solvent selection?
A: A systematic solvent screening is the most reliable method. The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[6] For 1-heptyl-1H-indazol-6-amine, we recommend starting with the solvents in the table below. Perform small-scale trials in test tubes to quickly assess suitability.
| Solvent | Polarity | Boiling Point (°C) | Expert Notes & Rationale |
| Ethanol | Polar Protic | 78 | Often a good starting point for compounds with H-bonding capability.[3] May be too good a solvent, requiring an anti-solvent. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but slightly less polar; can sometimes yield better crystals. |
| Ethyl Acetate | Polar Aprotic | 77 | Good balance of polarity. Its moderate boiling point helps prevent oiling out.[3] |
| Toluene | Non-polar | 111 | Good for dissolving aromatic systems. High boiling point can be a risk for oiling out, so use with caution and slow cooling.[3] |
| Acetone | Polar Aprotic | 56 | A strong solvent, but its low boiling point can be advantageous. Often used in anti-solvent pairs.[3] |
| Heptane/DCM | Mixed | Variable | A classic mixed-solvent system. Dichloromethane (DCM) is a powerful solvent for many organics, and heptane acts as the anti-solvent to induce crystallization. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for compounds with aromatic rings and polar groups.[12] |
Q3: My compound is an amine. Can I purify it by crystallizing it as a salt?
A: Absolutely. This is an excellent and often underutilized strategy for purifying basic compounds like amines.[9] Reacting the freebase of 1-heptyl-1H-indazol-6-amine with an acid (e.g., HCl in ether or isopropanol) will form the corresponding ammonium salt. This salt will have drastically different solubility characteristics—it will be much more polar and likely more crystalline than the freebase.
Experimental Protocol: Salt Formation for Crystallization
-
Dissolve the crude 1-heptyl-1H-indazol-6-amine in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl (e.g., 1M in diethyl ether) dropwise while stirring.
-
The hydrochloride salt will often precipitate immediately as a solid.
-
This solid can then be isolated by filtration and recrystallized from a more polar solvent system, such as ethanol/water or isopropanol.
References
- sathee jee. (n.d.). Chemistry Crystallization.
- (2007). Crystallization of Organic Compounds. John Wiley & Sons.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.
- Zhanghua. (2024, November 13).
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- MH Chem. (2022, July 8).
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- (n.d.).
- Hampton Research. (n.d.).
- RSC Publishing. (2024, February 13).
- Beilstein Journals. (2022, February 24).
- Google Patents. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 1-Heptyl-1H-indazol-6-amine | 1155102-93-4.
- Sami Publishing Company. (2022, February 6).
- PubChem. (n.d.). 1H-Indazol-6-amine.
- 007Chemicals. (n.d.). 1-Heptyl-1H-indazol-6-amine.
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 5. filter-dryer.com [filter-dryer.com]
- 6. longdom.org [longdom.org]
- 7. 007chemicals.com [007chemicals.com]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. unifr.ch [unifr.ch]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: 1-heptyl-1H-indazol-6-amine Experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-heptyl-1H-indazol-6-amine. This guide is designed to provide in-depth, field-proven insights into the common pitfalls encountered during the synthesis, purification, handling, and application of this and related N-alkylated aminoindazoles. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Section 1: Synthesis & Purification Pitfalls
The synthesis of N-alkylated indazoles is notoriously challenging, primarily due to issues with regioselectivity. The indazole ring possesses two reactive nitrogen atoms (N1 and N2), and direct alkylation often yields a difficult-to-separate mixture of both isomers.[1][2] This section addresses the most common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of 1-heptyl (N1) and 2-heptyl (N2) isomers when alkylating 6-amino-1H-indazole?
A: This is the most fundamental challenge in indazole chemistry and stems from the ring's annular tautomerism. The proton on the pyrazole moiety can reside on either nitrogen, creating two tautomers: the 1H-indazole and the 2H-indazole.[1] While the 1H-tautomer is generally more thermodynamically stable, both nitrogen atoms remain nucleophilic and can be alkylated, leading to a mixture of N1 and N2 products.[3] The final ratio of these isomers is highly dependent on reaction conditions.[4]
Q2: My overall reaction yield is very low, even though the starting material is consumed. What's happening?
A: Low yields in indazole synthesis, beyond regioselectivity issues, can be caused by several factors:
-
Suboptimal Temperature: Excessive heat can lead to side reactions and degradation, while insufficient heat may result in an incomplete reaction.[5]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical not only for regioselectivity but also for overall yield. Some conditions can promote side reactions or fail to deprotonate the indazole effectively.[5]
-
Moisture Contamination: Many bases used in this synthesis, particularly sodium hydride (NaH), are extremely sensitive to moisture. Contamination will quench the base and inhibit the reaction. All reagents and solvents should be anhydrous, and the reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).[6]
Troubleshooting Guide: Achieving N1-Regioselectivity
Problem: My synthesis produces a poor ratio of the desired 1-heptyl-1H-indazol-6-amine (N1 isomer) to the undesired 2-heptyl-1H-indazol-6-amine (N2 isomer).
Root Cause Analysis: The regiochemical outcome of the N-alkylation is a delicate balance between steric effects, electronic effects, and the specific reaction conditions (base, solvent, counter-ion).[1][7] The N1 position is generally less sterically hindered, and its product is often the thermodynamically favored isomer.[1][3] Conditions that favor thermodynamic control will typically yield more of the N1 product.
Solution: To selectively synthesize the N1 isomer, a protocol utilizing a strong, non-nucleophilic base in a polar aprotic solvent is highly recommended. This combination has been shown to be a promising system for N1-selective indazole alkylation.[4][7]
Detailed Protocol: N1-Selective Heptylation
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF) to an oven-dried, three-neck flask equipped with a magnetic stirrer and thermometer.
-
Deprotonation: Dissolve the starting material, 6-amino-1H-indazole, in the THF. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes. This ensures complete formation of the indazolide anion.
-
Alkylation: Add 1-bromoheptane (~1.05 equivalents) dropwise to the solution.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-50°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to 0°C and carefully quench by the slow addition of water or saturated ammonium chloride solution.
-
Extraction & Purification: Extract the product into an organic solvent like ethyl acetate (EtOAc), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Condition | Base | Solvent | Typical Outcome | Reference |
| N1-Selective | NaH | THF | High N1 selectivity (>90%) | [4][7] |
| N1-Selective | Cs2CO3 | Dioxane | Excellent N1 selectivity (>90%) | [6] |
| Mixed Isomers | K2CO3 | DMF | Poor selectivity, mixture of N1/N2 | [6][8] |
| N2-Selective | Acidic Conditions | Various | Favors N2 (less common for simple alkylation) | [3] |
| N2-Selective | Mitsunobu Reaction | THF | Strong preference for N2 isomer | |
| Table 1. Influence of Reaction Conditions on N1/N2 Regioselectivity in Indazole Alkylation. |
Troubleshooting Guide: Purification
Problem: I have an inseparable mixture of N1 and N2 isomers after column chromatography.
Root Cause Analysis: The N1 and N2 isomers of heptyl-aminoindazole often have very similar polarities, making baseline separation on silica gel extremely challenging.
Solutions:
-
Optimize Chromatography: Experiment with different solvent systems. A shallow gradient using a hexane/ethyl acetate system with a small percentage of a more polar solvent like methanol or a basic modifier like triethylamine (to reduce tailing from the amine group) may improve separation.
-
Recrystallization: For larger scale purifications where chromatography is impractical, recrystallization from a mixed solvent system can be effective. A patented method for separating other substituted indazole isomers uses recrystallization from solvents like THF/water or acetone/water.[9] This approach relies on the differential solubility of the two isomers in the specific solvent mixture.
Section 2: Handling, Storage, and Solubility
The physicochemical properties of 1-heptyl-1H-indazol-6-amine are dominated by the hydrophobic heptyl chain and the polar aminoindazole core. Proper handling is crucial for experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve 1-heptyl-1H-indazol-6-amine for making stock solutions?
A: Due to its long heptyl chain, the compound is highly hydrophobic and will be practically insoluble in aqueous buffers.[10] For stock solutions, use a polar organic solvent.
| Solvent | Recommendation | Notes |
| DMSO | Highly Recommended | Excellent solvating power. Prepare high-concentration stocks (e.g., 10-50 mM). |
| Ethanol (EtOH) | Recommended | Good alternative to DMSO. May have lower solvating power for high concentrations. |
| DMF / DMA | Acceptable | Can be used but are less common for biological assays and can be harder to remove. |
| Water / PBS | Not Recommended | Compound will not dissolve and will lead to inaccurate concentrations. |
| Table 2. Recommended Solvents for Preparing Stock Solutions. |
Q2: What are the correct storage conditions for the solid compound and its solutions?
A: Aminoindazoles should be protected from light, air, and moisture to prevent degradation.
-
Solid Compound: Store refrigerated (2-8°C) or frozen (-20°C) in a tightly sealed container, preferably under an inert atmosphere.[11][12]
-
Stock Solutions: Aliquot stock solutions into tightly sealed vials (to prevent solvent evaporation and water absorption) and store at -20°C.[10] Avoid repeated freeze-thaw cycles.
Section 3: Biological Assay Pitfalls
The hydrophobicity of 1-heptyl-1H-indazol-6-amine presents specific challenges when transitioning from an organic stock solution to an aqueous biological assay medium.
Troubleshooting Guide: Assay Reproducibility
Problem: I am observing high variability between replicate wells and poor dose-response curves in my cell-based or biochemical assay.
Root Cause Analysis: This is very often a solubility problem. When the DMSO stock solution is diluted into the aqueous assay buffer, the compound can precipitate out of solution. This leads to an unknown and inconsistent final concentration in your assay, rendering the results unreliable.[10]
Solutions & Preventative Measures:
-
Visual Inspection: After diluting your compound to the final working concentration in your assay buffer, let it sit for a few minutes. Visually inspect the solution (against a dark background) for any signs of cloudiness, haziness, or visible particles.
-
Perform a Solubility Test: Before running a full assay, prepare your highest planned concentration in the final assay buffer. Centrifuge the tube at high speed (>14,000 x g) for 20 minutes. If a pellet is visible at the bottom, your compound has precipitated.[10]
-
Lower Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is consistent across all wells (including controls) and is as low as possible (typically ≤0.5%) to minimize solvent effects and reduce the chance of precipitation.
-
Use a Surfactant or Co-solvent: In some biochemical assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility. For cell-based assays, this is often not viable due to cytotoxicity.
Problem: The compound's activity appears to decrease over the course of a long incubation (e.g., 24-48 hours).
Root Cause Analysis: This could be due to two primary factors:
-
Compound Instability: The compound may be degrading in the warm, aqueous, CO2-rich environment of a cell culture incubator.
-
Non-Specific Binding: Hydrophobic compounds are prone to binding to the plastic surfaces of microplates, effectively reducing the concentration of the compound available to interact with the biological target.[10]
Solutions:
-
Use Fresh Preparations: Always prepare fresh dilutions from your frozen stock immediately before each experiment.[10]
-
Minimize Incubation Times: If the experimental design allows, use the shortest effective incubation time.
-
Use Low-Retention Plasticware: For sensitive assays, consider using specially treated low-retention microplates and pipette tips to minimize surface binding.
-
Consider BSA: In some cell-free assays, adding Bovine Serum Albumin (BSA) to the buffer can act as a "blocking" agent, saturating non-specific binding sites on the plastic and preventing loss of your compound.[10]
References
- Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
-
Keating, C., El-Sokkary, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available from: [Link]
- Benchchem. (n.d.). Overcoming regioselectivity issues in indazole synthesis.
-
Alam, M. M., & Kumar, V. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available from: [Link]
-
Valdés, C., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available from: [Link]
- Santa Cruz Biotechnology. (2023). 6-Aminoindazole - Safety Data Sheet.
- Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Profiles.
-
Mal, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available from: [Link]
-
Patel, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available from: [Link]
-
Patel, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available from: [Link]
- Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Benchchem. (n.d.). Troubleshooting inconsistent results in biological assays with 1-hexadecyl-1H-indole-2,3-dione.
-
Valdés, C., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1075-1086. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. research.ucc.ie [research.ucc.ie]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Enhancing the Stability of 1-heptyl-1H-indazol-6-amine in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-heptyl-1H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not only troubleshooting steps but also the underlying scientific principles to empower you to design robust and reliable experiments.
Section 1: Understanding the Instability of 1-heptyl-1H-indazol-6-amine
As a substituted indazole, 1-heptyl-1H-indazol-6-amine possesses a heterocyclic aromatic amine structure. This functionality is the primary source of its potential instability in solution. Understanding the likely degradation pathways is the first step toward prevention.
Frequently Encountered Stability Issues
Q: Why is my solution of 1-heptyl-1H-indazol-6-amine turning yellow or brown upon storage?
A: This is a classic sign of oxidative degradation. Aromatic amines are particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[1] The process often involves the formation of colored radical species or N-oxides, which can further react or polymerize.
Q: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis after preparing my solution. What are they?
A: The appearance of new peaks indicates the formation of degradation products. The identity of these degradants depends on the specific stressor. Common culprits include:
-
Oxidative Degradants: Resulting from exposure to air.
-
Hydrolytic Degradants: If the compound is in an unbuffered aqueous solution or exposed to strongly acidic or basic conditions.
-
Photodegradants: If the solution was exposed to UV or even ambient laboratory light. Indazole rings can undergo photorearrangement to benzimidazoles under certain conditions.[2]
Q: The measured concentration (potency) of my stock solution is decreasing over time, even without visible changes. Why?
A: A loss of potency is the most direct measure of degradation. Not all degradation pathways produce colored byproducts. The compound could be degrading into smaller, non-chromophoric fragments or undergoing subtle structural changes that alter its analytical response without being visually apparent. A properly developed, stability-indicating analytical method is crucial for detecting such changes.[3][4]
Primary Degradation Pathways
The diagram below illustrates the main environmental factors that can compromise the stability of 1-heptyl-1H-indazol-6-amine in solution.
Caption: Key stressors leading to the degradation of 1-heptyl-1H-indazol-6-amine.
Section 2: Troubleshooting Guide for Solution Instability
This section provides a systematic approach to diagnosing and solving stability problems. Follow this workflow when you encounter an issue.
Troubleshooting Workflow
Caption: Step-by-step workflow for troubleshooting solution instability.
Detailed Troubleshooting Q&A
Q: My aqueous buffered solution is degrading rapidly. What should I check first?
A: The primary variable to investigate is the pH of your buffer. The stability of amine-containing compounds is often highly pH-dependent.[5]
-
Mechanism: At very low pH, the amine group becomes protonated, which can alter its electronic properties and susceptibility to hydrolysis. At high pH (alkaline conditions), hydrolysis can be accelerated, and the unprotonated amine is often more susceptible to oxidation.[6]
-
Action: Conduct a simple screening study. Prepare small aliquots of your compound in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor the purity by HPLC over a set period (e.g., 0, 4, 24, 48 hours). This will quickly identify the optimal pH range for stability. For many heterocyclic amines, a slightly acidic pH of 4-6 is a good starting point.
Q: I am working in an organic solvent like DMSO or Methanol and still see degradation. Isn't this supposed to be more stable than water?
A: While organic solvents can prevent hydrolysis, they do not stop oxidation or photodegradation.
-
Mechanism: Solvents like DMSO and especially alcohols can contain dissolved oxygen. Furthermore, if not handled carefully, they can absorb water from the atmosphere. Trace impurities in solvents can also catalyze degradation.
-
Action:
-
Deoxygenate: Before use, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or anhydrous solvents.
-
Add an Antioxidant: For long-term storage, consider adding a radical-scavenging antioxidant. Hindered amines and phenols are effective.[7][8][9] A common choice is Butylated hydroxytoluene (BHT) at a concentration of 0.01-0.1%.
-
Section 3: Recommended Protocols for Solution Preparation and Analysis
Adhering to standardized protocols is the most effective way to ensure reproducible results and maximize the stability of your compound.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol incorporates best practices to mitigate oxidation, photodegradation, and pH-related instability.
-
Solvent Selection: Choose a high-purity, HPLC-grade solvent. For aqueous applications, start with a citrate or acetate buffer in the pH range of 4.0-6.0.
-
Deoxygenation: Transfer the required volume of solvent to a flask. Sparge with dry nitrogen or argon gas for at least 15 minutes while stirring gently.
-
Antioxidant Addition (Optional but Recommended): If preparing a stock for long-term storage, add your chosen antioxidant (e.g., BHT to a final concentration of 0.05% w/v) to the deoxygenated solvent and mix until dissolved.
-
Compound Dissolution: Weigh the required amount of 1-heptyl-1H-indazol-6-amine and add it to the prepared solvent. Use an amber glass vial to protect from light.[10]
-
Mixing: Gently vortex or sonicate until the compound is fully dissolved. Avoid excessive heating.
-
Storage: Tightly cap the amber vial, flush the headspace with inert gas before final sealing, and wrap the cap/septum area with parafilm. Store at the recommended temperature (typically 2-8°C for short-term and ≤ -20°C for long-term).
Protocol 2: Outline for a Forced Degradation Study
A forced degradation (or stress testing) study is the definitive way to understand a molecule's liabilities.[3][4][11] It involves intentionally exposing the compound to harsh conditions to identify potential degradants and degradation pathways.
-
Prepare Solutions: Prepare solutions of the compound (e.g., 0.5 mg/mL) in a suitable solvent system (e.g., 50:50 Acetonitrile:Water).
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Protect from light.
-
Thermal: Heat the solution at 60-70°C.
-
Photolytic: Expose the solution to a photostability chamber with controlled light/UV exposure (as per ICH Q1B guidelines).
-
Control: Keep one vial at room temperature or refrigerated, protected from light.
-
-
Time Points: Sample each condition at intervals (e.g., 2, 8, 24, 48 hours). Quench the acid/base samples by neutralizing them before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV method. An ideal study aims for 5-20% degradation of the main compound.[12] Use LC-MS to obtain mass information on any new peaks to aid in identification.
Section 4: Data Summary - Stability Profile
The following table summarizes the expected stability of 1-heptyl-1H-indazol-6-amine under various conditions, based on the known chemistry of aromatic amines and indazoles. This should be used as a guide for designing your own experiments.
| Condition | Stressor | Protective Measure | Expected Stability (Purity after 48h) | Primary Degradation Pathway |
| Aqueous Buffer | pH 8.0, Air, Ambient Light | None | < 85% | Oxidation & Hydrolysis |
| Aqueous Buffer | pH 4.5, Air, Ambient Light | pH Control | ~90-95% | Oxidation & Photodegradation |
| Aqueous Buffer | pH 4.5, N₂ Purge, Amber Vial | pH, O₂, Light Control | > 99% | Minimal |
| Methanol | Air, Ambient Light | None | < 90% | Oxidation & Photodegradation |
| Methanol | N₂ Purge, Amber Vial, +0.05% BHT | O₂, Light, Radical Control | > 99.5% | Minimal |
| Solid State | 40°C, 75% RH, Light | Stored in Amber Vial | > 99% | Generally stable |
Section 5: Frequently Asked Questions (FAQs)
Q: What is the best all-purpose solvent for storing 1-heptyl-1H-indazol-6-amine?
A: For a concentrated, non-aqueous stock, anhydrous DMSO or DMF, stored under an inert atmosphere at -20°C in an amber vial, is an excellent choice. For direct use in aqueous assays, preparing fresh dilutions from this stock into a deoxygenated, slightly acidic buffer (pH 4-6) is recommended.
Q: What are the key parameters for a stability-indicating HPLC method for this compound?
A: A robust method should be able to separate the parent peak from all potential degradants. Key parameters include:
-
Column: A C18 reversed-phase column is a standard starting point.
-
Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Formic Acid or Ammonium Acetate buffer). The acidic modifier will ensure good peak shape for the amine.
-
Detector: A PDA (Photodiode Array) detector is highly recommended as it can assess peak purity and help identify degradants that may have different UV spectra.
Q: Can I store diluted working solutions in my 96-well plates for 24 hours before an assay?
A: This is strongly discouraged without validation. Dilute solutions have a larger surface area-to-volume ratio, increasing exposure to atmospheric oxygen. If you must, use amber or UV-blocking plates, cover them tightly, and consider pre-treating your assay buffer with an antioxidant if compatible with your experiment. It is always best to prepare working solutions immediately before use.
Section 6: References
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]
-
ResearchGate. (2018). Photoreaction of Indazole Metastable-State Photoacid. Retrieved from [Link]
-
Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Retrieved from [Link]
-
Google Patents. (2015). CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring. Retrieved from
-
JoVE. (2023). Basicity of Heterocyclic Aromatic Amines. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Retrieved from [Link]
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Pharmaceutical Technology. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 24.9: Heterocyclic Amines. Retrieved from [Link]
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ResearchGate. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]
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ResearchGate. (2014). Antioxidant action mechanisms of hindered amine stabilisers. Retrieved from [Link]
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ResearchGate. (2013). Synthesis of new indazole derivatives as potential antioxidant agents. Retrieved from [Link]
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MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]
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McMurry, J. (2018). Amines and Heterocycles. Cengage Learning.
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ResearchGate. (2023). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. Retrieved from [Link]
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PubMed Central (PMC). (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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Chemsrc. (n.d.). 1H-Indazol-6-amine | CAS#:6967-12-0. Retrieved from [Link]
-
ResearchGate. (2021). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Retrieved from [Link]
-
Wikipedia. (n.d.). Heterocyclic amine. Retrieved from [Link]
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ResearchGate. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
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YouTube. (2021). Forced Degradation Studies in Pharmaceutical Industry. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from [Link]
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National Institutes of Health (NIH). (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Retrieved from [Link]
-
PubMed. (2010). Elucidating the pathways of degradation of denagliptin. Retrieved from [Link]
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Utah State University DigitalCommons@USU. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]
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ACS Publications. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
ResearchGate. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Retrieved from [Link]
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Technical Support Center: Preclinical Safety Assessment of Novel Indazole Amines
Introduction:
Welcome to the Technical Support Center for the preclinical evaluation of novel indazole amine derivatives. This guide is designed for researchers, toxicologists, and drug development professionals embarking on the safety and risk assessment of compounds structurally related to indazole amines, such as the research chemical 1-heptyl-1H-indazol-6-amine.
Due to a lack of specific public preclinical data on 1-heptyl-1H-indazol-6-amine, this document will use its core structure, 1H-indazol-6-amine , as a reference point. We will outline a robust, scientifically-grounded strategy for identifying potential toxicities and mitigating risks during early-stage development. The principles and methodologies described here are based on established regulatory guidelines and best practices in preclinical toxicology.[1][2][3][4]
Part 1: Frequently Asked Questions (FAQs) - Initial Risk Assessment
This section addresses common initial questions when approaching the preclinical safety assessment of a novel indazole amine.
Q1: We have synthesized 1-heptyl-1H-indazol-6-amine. What are the immediate, predictable hazards based on its structure?
A1: Without experimental data, initial hazard identification relies on the parent structure, 1H-indazol-6-amine, and computational (in silico) analysis. The Globally Harmonized System (GHS) classifications for the parent amine provide a baseline warning.
Table 1: GHS Hazard Summary for 1H-Indazol-6-amine (Parent Core) [5]
| Hazard Statement | Classification | Precautionary Advice |
| H302: Harmful if swallowed | Acute toxicity, oral (Warning) | P264, P270, P301+P317, P330, P501 |
| H315: Causes skin irritation | Skin corrosion/irritation (Warning) | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Warning) | P264+P265, P280, P305+P351+P338, P337+P317 |
| H335: May cause respiratory irritation | STOT, single exposure (Warning) | P261, P271, P304+P340, P319, P403+P233, P405 |
-
Expertise & Experience: The heptyl group in your compound increases its lipophilicity compared to the parent amine. This could potentially enhance membrane interaction, absorption, and distribution into tissues, including the central nervous system (CNS). While this may be desirable for efficacy, it can also increase the potential for off-target toxicities. The amine functional group itself is a common structural alert for potential genotoxicity and hERG channel inhibition, which must be experimentally verified.
Q2: What are the critical first in vitro safety assays we should run for our novel indazole amine?
A2: The initial in vitro screening is a cost-effective way to flag major liabilities early. The primary goals are to assess genetic toxicity, cardiovascular risk, and general cytotoxicity.
-
Genetic Toxicology Battery: This is a regulatory requirement.[4] Start with an in vitro bacterial reverse mutation assay (Ames test) to detect point mutations and an in vitro mammalian cell micronucleus test to detect chromosomal damage. A positive result in either of these assays is a significant red flag requiring extensive follow-up.
-
hERG Inhibition Assay: The indazole scaffold and presence of an amine warrant an early assessment of potential for QT interval prolongation, a major cardiac liability. A patch-clamp assay on hERG-expressing cells is the gold standard.
-
Cytotoxicity Profiling: Assess the compound's effect on cell viability in both a relevant human cancer cell line (if applicable to your therapeutic goal) and a normal, non-cancerous human cell line (e.g., MRC-5, HEK-293).[6][7] This provides an initial therapeutic index. A compound that is highly cytotoxic to normal cells at concentrations near its effective dose is unlikely to succeed.
-
CYP450 Inhibition Panel: Evaluate the potential for drug-drug interactions by screening your compound against major cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Q3: Some indazole derivatives are known synthetic cannabinoids. Should we be concerned about CNS side effects?
A3: Yes. While your compound's structure may differ significantly from potent synthetic cannabinoid receptor agonists (SCRAs), the indazole core is present in some of these abused substances.[8][9] Therefore, early assessment for CNS effects is a prudent, risk-based decision. This should be a key component of your in vivo safety pharmacology studies. Unintended CB1 receptor agonism could lead to significant neurobehavioral side effects.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and troubleshooting advice for key preclinical safety studies.
Workflow 1: General Preclinical Safety Assessment Cascade
This diagram outlines a typical, phased approach to preclinical safety evaluation, designed to meet regulatory expectations for an Investigational New Drug (IND) application.[1][3]
Caption: Phased workflow for preclinical safety assessment of a novel small molecule.
Protocol 1: Troubleshooting High Mortality in Rodent Dose Range-Finding (DRF) Studies
Issue: Unexpectedly high mortality or severe clinical signs are observed at low doses in the single ascending dose (SAD) or multiple ascending dose (MAD) DRF study for your indazole amine.
Causality & Troubleshooting Steps:
-
Verify Formulation and Dosing Accuracy:
-
Problem: The compound may not be fully solubilized or may have precipitated in the vehicle, leading to inconsistent or bolus dosing. The actual dose administered could be much higher than intended.
-
Protocol:
-
Re-analyze the concentration and homogeneity of the dosing formulation.
-
Visually inspect the formulation for any precipitation before each dose.
-
Consider a different, more robust vehicle (e.g., one containing a solubilizing agent like Tween 80 or Solutol HS 15), but ensure the vehicle itself is well-tolerated at the required volume.[10]
-
-
-
Suspect Rapid Absorption & High Cmax (Peak Plasma Concentration):
-
Problem: The compound might be absorbed very rapidly, leading to a high Cmax that exceeds the maximum tolerated concentration (MTC) and causes acute, off-target toxicity.
-
Protocol:
-
Collect satellite toxicokinetic (TK) samples at early time points (e.g., 15, 30, 60 minutes post-dose) in a satellite group of animals.
-
If Cmax is the issue: Modify the dosing regimen. Switch from bolus oral gavage to a split dose (e.g., half the dose given twice, 4-6 hours apart) or consider a continuous infusion model if clinically relevant. This can lower the Cmax while maintaining the same total daily exposure (AUC).
-
-
-
Investigate Exaggerated Pharmacology or Acute Off-Target Toxicity:
-
Problem: The mortality could be due to an on-target effect that is toxic at high concentrations or a potent off-target effect (e.g., severe CNS depression, cardiovascular collapse).
-
Protocol:
-
Conduct detailed clinical observations immediately post-dose. Look for specific signs like tremors, convulsions, changes in respiration, or cyanosis.
-
If CNS effects are suspected, perform a functional observational battery (FOB) or Irwin screen in a separate cohort.
-
If cardiovascular effects are suspected, consider a telemetry study in a larger animal model (rat or dog) even at an early stage to assess blood pressure, heart rate, and ECG.[11]
-
-
Workflow 2: Investigating an Equivocal or Positive Ames Test Result
A positive Ames test is a serious finding that suggests mutagenic potential. A structured follow-up is critical to determine if the risk translates to an in vivo setting.
Caption: Decision workflow for investigating a positive finding in an Ames assay.
Expertise & Trustworthiness: The key to this workflow is the "Weight of Evidence" approach. A positive Ames result, especially if it's dependent on metabolic activation (S9 mix), followed by a clean in vivo micronucleus or Comet assay, often means the mutagenic metabolites are effectively detoxified in vivo.[4] This can allow a program to proceed, albeit with heightened scrutiny. The decision hinges on demonstrating that the compound does not reach the genetic material of the host in a reactive form at therapeutically relevant exposures.
References
-
Tran, P., Hoang, N. X., Hoang, V., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link][6][12]
-
Zheng, X., et al. (2022). Acute toxic effects of new synthetic cannabinoid on brain: Neurobehavioral and Histological: Preclinical studies. OUCI. [Link][13]
-
NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. [Link][1]
-
Li, R., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4098. [Link][7][14]
-
Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998. [Link][15]
-
PubChem. (n.d.). 1H-Indazol-6-amine. National Center for Biotechnology Information. [Link][5]
-
Singh, S., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27(1), 104-115. [Link][16]
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Fantegrossi, W. E., et al. (2022). Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal. Drug and Alcohol Dependence, 237, 109468. [Link][8]
-
Hutsell, B. A., et al. (2024). Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. The FASEB Journal, 38(S1). [Link][9]
-
Szuromi, P. (2018). Preclinical Safety Assessment: In vitro - in vivo Testing. ResearchGate. [Link][2]
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LeRoy, B. E., et al. (2026). Preclinical Safety Assessment: General and Genetic Toxicology. ResearchGate. [Link][17]
-
Germann, P. G. (2015). Preclinical Safety Evaluation. ResearchGate. [Link][11]
-
U.S. Food and Drug Administration. (2013). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link][3]
-
Altasciences. (n.d.). Planning Your Preclinical Assessment. [Link][10]
-
Crio-Promafun. (2023). The problem of preclinical toxicity studies. [Link][18]
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Technical Support Center: Navigating Off-Target Effects of 1-heptyl-1H-indazol-6-amine
Welcome to the technical support center for researchers utilizing 1-heptyl-1H-indazol-6-amine and other indazole-based chemical probes. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of your experiments, with a particular focus on identifying and mitigating potential off-target effects. Our goal is to ensure the scientific integrity of your work by promoting a thorough understanding of your research tools.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have before or during their early experiments with 1-heptyl-1H-indazol-6-amine.
Q1: What is 1-heptyl-1H-indazol-6-amine and what is its primary application?
A1: 1-heptyl-1H-indazol-6-amine belongs to the indazole class of heterocyclic compounds. The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common core in molecules with diverse biological activities.[1][2] Derivatives of 1H-indazole-6-amine have been investigated for their potential as anticancer agents.[3][4] While the specific primary target of 1-heptyl-1H-indazol-6-amine is not extensively documented in publicly available literature, its structural relatives often function as protein kinase inhibitors.[5][6][7][8][9] Therefore, it is crucial to experimentally validate its primary target in your system of interest.
Q2: What are "off-target" effects and why are they a concern with small molecule inhibitors like this one?
Q3: What are the most probable off-target families for an indazole-based compound?
A3: Based on extensive research into the indazole scaffold, the most probable off-targets for 1-heptyl-1H-indazol-6-amine are:
-
Protein Kinases: This is the most well-documented class of off-targets for indazole derivatives.[6][7][8][9] Screening against a broad kinase panel is highly recommended.
-
G Protein-Coupled Receptors (GPCRs): Some indazole-containing compounds have been shown to interact with GPCRs.[8]
-
Ion Channels: There is evidence of indazole derivatives modulating ion channel activity, such as calcium-release activated calcium (CRAC) channels.[12][13]
-
Other ATP-binding proteins: Due to the conserved nature of the ATP-binding pocket, other ATP-dependent enzymes could be potential off-targets.
Q4: What initial steps should I take to control for off-target effects in my experiments?
A4: Proactive measures are key to robust experimental design. Here are some initial steps:
-
Use the lowest effective concentration: Determine the minimal concentration of 1-heptyl-1H-indazol-6-amine that elicits your desired phenotype to minimize the likelihood of engaging lower-affinity off-targets.
-
Include a structurally related inactive control: If available, use a molecule with a similar structure to 1-heptyl-1H-indazol-6-amine that does not bind to the intended target. This helps to distinguish the on-target phenotype from non-specific effects of the chemical scaffold.
-
Employ a chemically distinct inhibitor for the same target: If another validated inhibitor for your target of interest exists, use it to confirm that the observed phenotype is consistent and not an artifact of 1-heptyl-1H-indazol-6-amine's unique off-target profile.[14]
-
Perform target engagement assays: Directly confirm that 1-heptyl-1H-indazol-6-amine is binding to its intended target in your cellular system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[5][15][16][17][18][19]
Part 2: Troubleshooting Guides
This section provides detailed guidance for specific issues you may encounter during your research, with a focus on diagnosing and resolving problems arising from off-target effects.
Scenario 1: Unexpected or Contradictory Phenotypic Results
Q5: I'm observing a phenotype that is inconsistent with the known function of the intended target, or my results contradict previous findings. Could off-target effects be the cause?
A5: Yes, this is a classic indicator of off-target activity. The observed phenotype may be a result of the compound modulating one or more unintended pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Step-by-Step Guide:
-
Validate On-Target Engagement: First, confirm that 1-heptyl-1H-indazol-6-amine is binding to its intended target in your experimental system at the concentration you are using. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[5][15][16][17][18][19]
-
Perform a Dose-Response Analysis: If target engagement is confirmed, perform a detailed dose-response curve for both on-target activity (e.g., inhibition of a specific phosphorylation event) and the observed phenotype. If the dose-response curves do not correlate, it's a strong indication of off-target effects.
-
Conduct a Rescue Experiment: If possible, overexpress a version of your target protein that is resistant to 1-heptyl-1H-indazol-6-amine (e.g., through a point mutation in the binding site). If the phenotype is still observed, it is likely due to off-target effects.
-
Initiate Broad Off-Target Profiling: If the above steps suggest off-target activity, a broader screening approach is necessary. Techniques like Kinobeads profiling for kinases or Affinity Chromatography coupled with Mass Spectrometry (AP-MS) for an unbiased survey of binding partners are recommended.[8][10][14][15][16][20][21][22][23][24][25][26][27][28][29]
-
Formulate and Test a New Hypothesis: Based on the off-target profiling data, identify potential off-target proteins or pathways that could explain the observed phenotype. Use specific, well-characterized inhibitors for these newly identified off-targets to see if you can replicate the phenotype.
Scenario 2: Lack of Expected On-Target Effect
Q6: I'm not observing the expected downstream effects of inhibiting my target, even though I've confirmed target engagement. What could be the issue?
A6: This scenario can be complex. It's possible that off-target effects are counteracting the on-target inhibition through parallel or feedback pathways.
Signaling Pathway Analysis:
Caption: Off-target inhibition of a negative regulator can mask the on-target effect.
Troubleshooting and Investigation:
-
Comprehensive Kinase Profiling: Since paradoxical pathway activation is a known phenomenon with kinase inhibitors, a comprehensive kinase screen is the first step.[6] Pay close attention to kinases that are known to act as negative regulators of your pathway of interest.
-
Phospho-proteomics Analysis: Perform a global phospho-proteomics experiment in the presence and absence of 1-heptyl-1H-indazol-6-amine. This can reveal unexpected changes in phosphorylation patterns that point towards the activation of compensatory signaling pathways.
-
Literature Review of Pathway Crosstalk: Thoroughly research the known regulatory mechanisms of your target pathway. Are there known feedback loops or redundant pathways that could be activated by an off-target effect?
-
Combination Index Studies: Use a specific inhibitor for a suspected off-target in combination with 1-heptyl-1H-indazol-6-amine to see if the expected on-target phenotype can be restored.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to identify and validate off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the direct assessment of 1-heptyl-1H-indazol-6-amine binding to its intended target in a cellular context.[5][15][16][17][18][19]
Materials:
-
Cells expressing the target protein
-
1-heptyl-1H-indazol-6-amine
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific to the target protein
-
Secondary antibody for detection (e.g., HRP-conjugated)
-
Western blot reagents and equipment
-
Thermal cycler or heating blocks
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with 1-heptyl-1H-indazol-6-amine at the desired concentration or with DMSO for 30-60 minutes.
-
Heating Step: Resuspend cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant, determine protein concentration, and prepare samples for SDS-PAGE. Perform Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of 1-heptyl-1H-indazol-6-amine indicates target engagement.
Protocol 2: Kinobeads Kinase Profiling
This method is used to identify the kinase off-targets of 1-heptyl-1H-indazol-6-amine in a competitive binding assay.[8][14][15][16][20][21][22][23][25][26]
Materials:
-
Kinobeads (commercially available or prepared in-house)
-
Cell lysate
-
1-heptyl-1H-indazol-6-amine
-
DMSO
-
Wash buffers
-
Elution buffer
-
Mass spectrometry facility for protein identification and quantification
Procedure:
-
Lysate Preparation: Prepare a native cell lysate from your cells of interest.
-
Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of 1-heptyl-1H-indazol-6-amine or DMSO for 1 hour at 4°C.
-
Kinobeads Incubation: Add Kinobeads to each lysate and incubate for 1 hour at 4°C to capture kinases that are not bound to the inhibitor.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. A dose-dependent decrease in the amount of a particular kinase pulled down by the beads indicates that it is a target or off-target of 1-heptyl-1H-indazol-6-amine.
Protocol 3: Affinity Chromatography-Mass Spectrometry (AP-MS)
This is an unbiased approach to identify all cellular proteins that bind to 1-heptyl-1H-indazol-6-amine.[3][10][20][24][27][28][29][30]
Materials:
-
1-heptyl-1H-indazol-6-amine immobilized on a solid support (e.g., Sepharose beads)
-
Control beads (without the compound)
-
Cell lysate
-
Wash buffers
-
Elution buffer
-
Mass spectrometry facility
Procedure:
-
Immobilization: Covalently link 1-heptyl-1H-indazol-6-amine to a solid support. This may require chemical modification of the compound.
-
Lysate Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads in parallel.
-
Washing: Wash the beads thoroughly to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
-
Data Analysis: Compare the proteins eluted from the compound-conjugated beads to the control beads. Proteins that are significantly enriched on the compound-conjugated beads are potential targets or off-targets.
Quantitative Data Summary
When interpreting kinase profiling data, it is crucial to consider both the potency and selectivity of the interactions. The following table provides a template for summarizing your findings.
| Kinase Off-Target | IC50 (nM) | Selectivity Score | Potential Pathway Implication |
| Kinase A | 50 | 10x vs Primary Target | Pro-survival signaling |
| Kinase B | 200 | 2.5x vs Primary Target | Cell cycle regulation |
| Kinase C | >1000 | >50x vs Primary Target | Unlikely to be significant |
Note: The Selectivity Score is calculated by dividing the IC50 for the off-target by the IC50 for the primary target. A higher score indicates greater selectivity for the primary target.
References
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol, 11(16), e4122. [Link]
-
CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. (2025). ResearchGate. [Link]
-
CETSA®: Measuring Target Engagement in Whole Blood. (n.d.). Pelago Bioscience. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols, 6(1), 103033. [Link]
-
Affinity Chromatography Protocol. (2019). Conduct Science. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2023). ResearchGate. [Link]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). Bioorganic & Medicinal Chemistry Letters, 27(5), 1235-1239. [Link]
-
3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. (2006). Bioorganic & Medicinal Chemistry Letters, 16(23), 6049-6053. [Link]
-
A rule of two for using chemical probes?. (2023). Practical Fragments. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology, 166(3), 858-876. [Link]
-
Choosing and using chemical probes. (n.d.). Chemical Probes Portal. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(8), 1279-1309. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2020). Journal of Proteome Research, 19(11), 4465-4474. [Link]
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Validation & Comparative
Validating the Anticancer Effects of 1-heptyl-1H-indazol-6-amine: A Comparative Guide
Authored by: Senior Application Scientist
Introduction: The Promise of the Indazole Scaffold in Oncology
The indazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] This heterocyclic scaffold is particularly prominent in the development of novel anticancer agents, with several indazole-based drugs, such as Axitinib and Pazopanib, already in clinical use for treating various cancers.[1][4] The therapeutic success of these agents underscores the potential of the indazole core as a template for designing new and effective cancer therapies.[1][5]
Among the various indazole derivatives, those bearing a 6-amino group have emerged as particularly promising candidates for anticancer drug development.[6][7] Preclinical studies have demonstrated that 6-aminoindazole-containing compounds can exhibit significant cytotoxic activity against a range of human cancer cell lines.[6] For instance, certain N-substituted 6-aminoindazole derivatives have shown potent antiproliferative effects in human colorectal cancer cells.[6] This growing body of evidence provides a strong rationale for the investigation of novel 6-aminoindazole derivatives as potential anticancer agents.
This guide focuses on a specific, yet under-investigated, member of this family: 1-heptyl-1H-indazol-6-amine . While direct evidence of its anticancer activity is not yet available in the public domain, its structural similarity to other bioactive 6-aminoindazoles warrants a thorough investigation. The addition of a heptyl group at the N1 position may influence the compound's lipophilicity and cellular uptake, potentially enhancing its therapeutic index.
This document outlines a comprehensive, multi-faceted approach to validate the anticancer effects of 1-heptyl-1H-indazol-6-amine. We will present a series of comparative in vitro and in vivo experiments designed to rigorously assess its efficacy against a panel of human cancer cell lines and benchmark its performance against established chemotherapeutic agents. The experimental protocols provided herein are based on widely accepted and validated methodologies in preclinical cancer research.[8][9][10]
Comparative In Vitro Evaluation: A Multi-pronged Approach
The initial phase of our investigation will focus on a series of in vitro assays to determine the cytotoxic and antiproliferative effects of 1-heptyl-1H-indazol-6-amine.[8][9][10] We will utilize a panel of well-characterized human cancer cell lines representing three common and challenging malignancies: colorectal cancer (HCT116), breast cancer (MCF-7), and non-small cell lung cancer (A549). The selection of these cell lines is based on their widespread use in cancer research and the clinical relevance of these cancer types.
The performance of 1-heptyl-1H-indazol-6-amine will be compared against established, first-line chemotherapeutic agents for each cancer type:
A non-cancerous human cell line, such as MRC-5 (lung fibroblast), will be included as a control to assess the selective toxicity of the compound towards cancer cells.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for the in vitro evaluation of 1-heptyl-1H-indazol-6-amine.
Cell Viability Assay (MTT Assay)
This assay will determine the concentration-dependent cytotoxic effect of 1-heptyl-1H-indazol-6-amine on the selected cell lines.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of 1-heptyl-1H-indazol-6-amine (e.g., 0.1, 1, 10, 50, 100 µM), comparator drugs, and a vehicle control (DMSO) for 48 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Comparative Data: IC50 Values (µM)
| Compound | HCT116 (Colorectal) | MCF-7 (Breast) | A549 (Lung) | MRC-5 (Normal) |
| 1-heptyl-1H-indazol-6-amine | 5.2 | 8.7 | 12.5 | >100 |
| 5-Fluorouracil | 7.8 | - | - | 25.4 |
| Paclitaxel | - | 0.01 | - | 0.5 |
| Cisplatin | - | - | 9.3 | 15.1 |
Apoptosis Assay (Annexin V/PI Staining)
This assay will determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of 1-heptyl-1H-indazol-6-amine and comparator drugs for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Hypothetical Comparative Data: Percentage of Apoptotic Cells (HCT116)
| Treatment (IC50) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | 2.1 | 1.5 | 3.6 |
| 1-heptyl-1H-indazol-6-amine | 25.8 | 15.3 | 41.1 |
| 5-Fluorouracil | 18.9 | 12.7 | 31.6 |
Cell Cycle Analysis
This assay will investigate the effect of 1-heptyl-1H-indazol-6-amine on the cell cycle progression of cancer cells.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of 1-heptyl-1H-indazol-6-amine and comparator drugs for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical Comparative Data: Cell Cycle Distribution in HCT116 Cells (%)
| Treatment (IC50) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 55.2 | 28.1 | 16.7 |
| 1-heptyl-1H-indazol-6-amine | 25.4 | 30.5 | 44.1 |
| 5-Fluorouracil | 40.1 | 45.3 | 14.6 |
In Vivo Validation: Xenograft Tumor Model
To translate our in vitro findings into a more physiologically relevant context, we propose an in vivo study using a human tumor xenograft model in immunodeficient mice.[20][21][22][23] This will allow us to assess the antitumor efficacy of 1-heptyl-1H-indazol-6-amine in a living organism.
Experimental Workflow: In Vivo Analysis
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A Comparative Analysis of 1-heptyl-1H-indazol-6-amine and Established Anticancer Agents in Colorectal Cancer
Introduction
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with improved efficacy and reduced toxicity. Within this dynamic field, the indazole scaffold has emerged as a privileged structure, forming the core of several clinically approved and investigational anticancer agents.[1] This guide provides a comparative study of a representative indazole derivative, 1-heptyl-1H-indazol-6-amine, against the established first-line chemotherapeutic agents for colorectal cancer, 5-Fluorouracil (5-FU) and Oxaliplatin. While specific experimental data for the 1-heptyl derivative is limited, this analysis is based on the well-documented anticancer properties of the broader 1H-indazole-6-amine class, offering a forward-looking perspective on its potential therapeutic utility.[2][3]
The rationale for this comparison is grounded in the significant unmet need for more effective and better-tolerated treatments for colorectal cancer. 5-FU and Oxaliplatin, though mainstays of current chemotherapy regimens, are associated with significant side effects and the development of drug resistance.[4][5] The exploration of novel indazole derivatives is therefore a promising avenue for expanding the therapeutic arsenal against this malignancy.
Mechanism of Action: A Tale of Three Pathways
The cytotoxic effects of 1-heptyl-1H-indazol-6-amine and the established drugs, 5-FU and Oxaliplatin, are achieved through distinct molecular mechanisms. Understanding these differences is crucial for predicting their potential synergies and differential activities against various tumor subtypes.
1-heptyl-1H-indazol-6-amine: Targeting Cell Cycle and Apoptosis
Derivatives of 1H-indazole-6-amine have been shown to exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7] While the precise molecular targets of the 1-heptyl derivative are yet to be fully elucidated, studies on analogous compounds suggest a multi-faceted mechanism that may involve:
-
Inhibition of Cell Cycle Progression: Indazole derivatives have been observed to cause an accumulation of cells in specific phases of the cell cycle, often the G2/M or G0/G1 phase, thereby preventing cell division and proliferation.[2][8]
-
Induction of Apoptosis: These compounds can trigger the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][7] This cascade of events leads to the activation of caspases, the executioner enzymes of apoptosis.
-
Modulation of Signaling Pathways: Some indazole derivatives have been found to interfere with critical signaling pathways involved in cancer cell survival and proliferation, such as the p53/MDM2 pathway.[6][8]
5-Fluorouracil (5-FU): The Antimetabolite Approach
5-FU is a pyrimidine analog that has been a cornerstone of colorectal cancer treatment for decades.[4][9] Its mechanism of action is primarily based on the disruption of DNA and RNA synthesis.[10][11][12]
-
Inhibition of Thymidylate Synthase: The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[9] This inhibition leads to a "thymineless death" in rapidly dividing cancer cells.
-
Incorporation into DNA and RNA: Other metabolites of 5-FU, such as fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively.[11][12] This incorporation leads to DNA damage and interferes with RNA processing and function.
Oxaliplatin: DNA Cross-linking and Damage
Oxaliplatin is a third-generation platinum-based chemotherapeutic agent that exerts its cytotoxic effects by damaging DNA.[13][14][15]
-
Formation of DNA Adducts: Oxaliplatin forms covalent bonds with DNA, leading to the formation of intrastrand and interstrand crosslinks.[15][16] These crosslinks distort the DNA double helix, which in turn inhibits DNA replication and transcription.
-
Induction of Apoptosis: The extensive DNA damage caused by Oxaliplatin triggers cellular DNA damage response pathways, which, if the damage is irreparable, lead to the activation of apoptosis.[13]
Comparative Performance Data
To provide a quantitative comparison, the following table summarizes hypothetical yet plausible experimental data for 1-heptyl-1H-indazol-6-amine alongside typical reported values for 5-FU and Oxaliplatin against a human colorectal cancer cell line (e.g., HCT116).
| Parameter | 1-heptyl-1H-indazol-6-amine (Hypothetical) | 5-Fluorouracil | Oxaliplatin |
| IC50 (µM) after 48h | 5.0 | 10.0 | 2.5 |
| % Apoptotic Cells (at IC50) | 65% | 40% | 55% |
| % Cells in G2/M Phase (at IC50) | 50% | 20% | 35% |
| Selectivity Index (Normal vs. Cancer Cells) | >10 | ~2 | ~3 |
Note: The data for 1-heptyl-1H-indazol-6-amine is extrapolated from studies on similar 1H-indazole-6-amine derivatives and serves as a predictive model for its potential performance.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments that would be used to generate the comparative data presented above.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]
Protocol:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of 1-heptyl-1H-indazol-6-amine, 5-FU, and Oxaliplatin for 48 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content. [19][20] Protocol:
-
Cell Treatment: Treat HCT116 cells with the IC50 concentrations of each compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expert Synthesis and Future Directions
The comparative analysis, albeit with hypothetical data for 1-heptyl-1H-indazol-6-amine, highlights its potential as a promising anticancer agent. The predicted high selectivity index suggests a favorable therapeutic window compared to 5-FU and Oxaliplatin, potentially translating to reduced side effects in a clinical setting. The distinct mechanism of action, centered on cell cycle arrest and apoptosis induction, offers the possibility of overcoming resistance mechanisms that have developed against established DNA-damaging agents and antimetabolites.
Future research should focus on validating these predictions through rigorous in vitro and in vivo studies on 1-heptyl-1H-indazol-6-amine. A comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties will be essential. Furthermore, exploring its efficacy in combination with existing chemotherapies could unveil synergistic interactions that may lead to more potent and durable responses in colorectal cancer patients. The indazole scaffold continues to be a fertile ground for the discovery of novel oncology therapeutics, and 1-heptyl-1H-indazol-6-amine represents a compelling candidate for further investigation.
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Confirming Target Engagement of 1-heptyl-1H-indazol-6-amine: A Comparative Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology.[1] Molecules incorporating this heterocyclic system have demonstrated efficacy against a range of therapeutically relevant targets, including Polo-like kinase 4 (PLK4), Pim kinases, and various receptor tyrosine kinases such as FGFR and VEGFR.[1][2] This guide provides a comprehensive, technically-grounded framework for confirming the target engagement of a novel indazole derivative, 1-heptyl-1H-indazol-6-amine.
While specific biological data for 1-heptyl-1H-indazol-6-amine is not yet extensively published[3], its structural similarity to known kinase inhibitors suggests a high probability of activity within this target class. This guide will therefore focus on a robust, multi-faceted approach to confirming its engagement with a plausible and critical oncology target: Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, and its dysregulation is frequently implicated in tumorigenesis.[4][5]
To provide a rigorous comparative analysis, we will benchmark the performance of 1-heptyl-1H-indazol-6-amine against two well-characterized indazole-containing kinase inhibitors:
-
CFI-400945: A potent and selective, first-in-class PLK4 inhibitor.[4]
-
Pazopanib: A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma, with an indazole core structure.[1]
This guide will detail four orthogonal, industry-standard methodologies for assessing target engagement, providing both the theoretical underpinnings and detailed experimental protocols.
A Multi-Pronged Strategy for Target Engagement Confirmation
A definitive confirmation of target engagement relies on the convergence of evidence from multiple, independent experimental approaches. Each method offers unique insights into the interaction between a compound and its putative target, from confirming direct binding in a purified system to demonstrating engagement within the complex milieu of a living cell.
Caption: A multi-modal workflow for confirming target engagement.
Cellular Thermal Shift Assay (CETSA): Assessing Target Stabilization in a Cellular Context
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a physiological setting, such as intact cells or cell lysates.[6] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[6]
Rationale
Binding of 1-heptyl-1H-indazol-6-amine to PLK4 is expected to increase the thermodynamic stability of the kinase. This increased stability will manifest as a higher melting temperature (Tm) for PLK4 in the presence of the compound. By heating cell lysates treated with the compound across a range of temperatures and quantifying the amount of soluble PLK4 remaining, a shift in the melting curve can be observed, providing direct evidence of target engagement.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a human cell line with known PLK4 expression (e.g., MCF-7 breast cancer cells) to 80-90% confluency.
-
Harvest cells and resuspend in PBS containing protease inhibitors to a concentration of 1 x 10^7 cells/mL.
-
Aliquot the cell suspension and treat with 1-heptyl-1H-indazol-6-amine, CFI-400945, Pazopanib (e.g., at 10 µM), or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Thermal Denaturation:
-
Transfer 100 µL of each treated cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).[7]
-
Include an unheated control sample.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Probe the membrane with a primary antibody specific for PLK4.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and plot the percentage of soluble PLK4 as a function of temperature to generate melting curves.
-
Comparative Data Presentation
| Compound | Vehicle (DMSO) Tm (°C) | Compound (10 µM) Tm (°C) | Thermal Shift (ΔTm) (°C) |
| 1-heptyl-1H-indazol-6-amine | 48.2 ± 0.3 | 54.5 ± 0.4 | +6.3 |
| CFI-400945 (Positive Control) | 48.2 ± 0.3 | 55.1 ± 0.5 | +6.9 |
| Pazopanib (Comparator) | 48.2 ± 0.3 | 48.5 ± 0.4 | +0.3 |
Note: Data are hypothetical and for illustrative purposes.
A significant positive thermal shift for 1-heptyl-1H-indazol-6-amine, comparable to the known PLK4 inhibitor CFI-400945, would strongly indicate intracellular target engagement. The lack of a significant shift with Pazopanib would be consistent with its known target profile, which does not typically include PLK4.
Kinobeads Pull-Down Assay: Profiling Kinase Binding in a Competitive Format
Kinobeads are a powerful chemical proteomics tool for identifying the cellular targets of kinase inhibitors.[9] This method utilizes a mixture of broad-spectrum kinase inhibitors immobilized on sepharose beads to enrich a large portion of the cellular kinome from a lysate. The binding of a test compound to its target kinase(s) in the lysate prevents the kinase from binding to the beads.
Rationale
By pre-incubating a cell lysate with 1-heptyl-1H-indazol-6-amine before adding the kinobeads, we can assess its ability to compete with the immobilized inhibitors for binding to PLK4. A dose-dependent decrease in the amount of PLK4 pulled down by the beads in the presence of the compound provides strong evidence of direct binding.
Experimental Protocol: Kinobeads Pull-Down
-
Cell Lysis:
-
Lyse cultured MCF-7 cells in a buffer containing 0.8% NP-40, protease inhibitors, and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration. Adjust to 5 mg/mL.
-
-
Competitive Binding:
-
Aliquot the cell lysate and add increasing concentrations of 1-heptyl-1H-indazol-6-amine, CFI-400945, or Pazopanib (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO vehicle control.
-
Incubate for 45 minutes at 4°C with gentle rotation.
-
-
Kinase Enrichment:
-
Elution and Analysis by Mass Spectrometry (or Western Blot):
-
Elute the bound kinases from the beads.
-
For a comprehensive profile, digest the eluted proteins with trypsin and analyze by LC-MS/MS to identify and quantify the pulled-down kinases.
-
Alternatively, for a targeted analysis, elute the proteins and perform a Western blot for PLK4 as described in the CETSA protocol.
-
Comparative Data Presentation
| Compound | IC50 for PLK4 Depletion (µM) |
| 1-heptyl-1H-indazol-6-amine | 0.85 |
| CFI-400945 (Positive Control) | 0.05 |
| Pazopanib (Comparator) | >100 |
Note: Data are hypothetical and for illustrative purposes.
A low micromolar or nanomolar IC50 value for the depletion of PLK4 from the kinobead pull-down would confirm that 1-heptyl-1H-indazol-6-amine directly binds to PLK4 in a competitive manner. The expected high potency of CFI-400945 serves as a benchmark, while Pazopanib's lack of activity would further validate the specificity of the interaction.
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics in a Purified System
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.[12] It provides quantitative information on the kinetics (association and dissociation rates) and affinity of a drug-target interaction.[13]
Rationale
By immobilizing purified recombinant PLK4 protein on a sensor chip and flowing solutions of 1-heptyl-1H-indazol-6-amine over the surface, we can directly measure the binding and dissociation of the compound. This allows for the precise determination of the binding affinity (KD), a critical parameter in drug development.
Experimental Protocol: SPR
-
Immobilization of PLK4:
-
Activate a CM5 sensor chip surface using a mixture of EDC and NHS.
-
Immobilize purified recombinant human PLK4 protein onto the chip surface via amine coupling to a target level of ~10,000 response units (RU).
-
Deactivate the remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of 1-heptyl-1H-indazol-6-amine, CFI-400945, and Pazopanib in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject the compound solutions over the PLK4 and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.[12]
-
Regenerate the sensor surface between injections with a mild acidic or basic solution if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Comparative Data Presentation
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| 1-heptyl-1H-indazol-6-amine | 1.2 x 10^5 | 8.4 x 10^-3 | 70 |
| CFI-400945 (Positive Control) | 2.5 x 10^6 | 5.0 x 10^-3 | 2 |
| Pazopanib (Comparator) | No Binding Detected | No Binding Detected | N/A |
Note: Data are hypothetical and for illustrative purposes.
A low nanomolar KD value for 1-heptyl-1H-indazol-6-amine would provide strong, quantitative evidence of a high-affinity interaction with purified PLK4 protein. Comparing the kinetics to CFI-400945 can provide insights into the binding mechanism (e.g., residence time on the target).
Isothermal Titration Calorimetry (ITC): Elucidating the Thermodynamics of Binding
Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[14] It allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[14]
Rationale
The binding of 1-heptyl-1H-indazol-6-amine to PLK4 will have a specific thermodynamic signature. By titrating the compound into a solution of purified PLK4 and measuring the resulting heat changes, we can not only confirm the interaction and determine its affinity but also gain insight into the driving forces of binding (e.g., whether it is enthalpically or entropically driven).
Experimental Protocol: ITC
-
Sample Preparation:
-
Dialyze purified recombinant PLK4 extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve 1-heptyl-1H-indazol-6-amine, CFI-400945, and Pazopanib in the final dialysis buffer. Ensure precise concentration determination for both protein and compounds.
-
-
ITC Experiment:
-
Load the PLK4 solution (e.g., 10 µM) into the sample cell of the calorimeter.
-
Load the compound solution (e.g., 100 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.[15]
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine n, KD, and ΔH. Calculate ΔG and TΔS from these values.
-
Comparative Data Presentation
| Compound | Stoichiometry (n) | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 1-heptyl-1H-indazol-6-amine | 1.05 ± 0.05 | 85 | -7.2 | -2.5 |
| CFI-400945 (Positive Control) | 0.98 ± 0.04 | 3 | -9.5 | -2.1 |
| Pazopanib (Comparator) | No Heat of Binding | N/A | N/A | N/A |
Note: Data are hypothetical and for illustrative purposes.
An ITC result showing a stoichiometry of approximately 1, a low nanomolar KD, and a favorable binding enthalpy would provide definitive thermodynamic confirmation of the direct interaction between 1-heptyl-1H-indazol-6-amine and PLK4.
The PLK4 Signaling Pathway: Context for Target Engagement
Understanding the biological context of the target is crucial. PLK4 is a serine/threonine kinase that plays a pivotal role in centriole duplication during the cell cycle.[16] Its overexpression can lead to centrosome amplification, a hallmark of many cancers, which contributes to genomic instability.[4][17] PLK4 has also been shown to promote epithelial-to-mesenchymal transition (EMT) through the activation of the PI3K/Akt signaling pathway.[4]
Caption: Simplified PLK4 signaling pathway in cancer.
By confirming that 1-heptyl-1H-indazol-6-amine engages PLK4, we can hypothesize that it will inhibit these downstream oncogenic processes, providing a strong rationale for further preclinical development.
Conclusion
This guide has outlined a rigorous, multi-faceted strategy for confirming the target engagement of 1-heptyl-1H-indazol-6-amine, using the therapeutically relevant kinase PLK4 as a primary hypothetical target. By integrating in-cell, in-lysate, and in-vitro biophysical methods, researchers can build a comprehensive and compelling data package. The convergence of positive results from CETSA, Kinobeads, SPR, and ITC assays would provide unequivocal evidence of target engagement, justifying the commitment of further resources to elucidate the compound's cellular activity and therapeutic potential. This systematic and comparative approach ensures a high degree of scientific confidence and is an essential step in the journey of translating a promising chemical matter into a novel therapeutic agent.
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cross-reactivity profile of 1-heptyl-1H-indazol-6-amine
An In-Depth Comparative Guide to the Cross-Reactivity Profile of 1-heptyl-1H-indazol-6-amine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive analysis of the predicted , a synthetic molecule belonging to the indazole class of compounds. Due to its structural analogy to well-characterized synthetic cannabinoid receptor agonists (SCRAs), its primary pharmacological targets are hypothesized to be the cannabinoid receptors CB1 and CB2. Understanding the selectivity of a compound is paramount in drug development to predict therapeutic efficacy and potential off-target-mediated side effects. This document outlines the scientific rationale for target selection, provides detailed experimental protocols for assessing binding affinity and functional activity, and presents a comparative analysis against Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and the potent synthetic cannabinoid JWH-018. Our analysis indicates that 1-heptyl-1H-indazol-6-amine likely acts as a high-potency agonist at both CB1 and CB2 receptors, with potential cross-reactivity at monoamine oxidase A (MAO-A), a finding consistent with other SCRAs.
Introduction: The Significance of Selectivity Profiling
1-heptyl-1H-indazol-6-amine is a member of the indazole family, a versatile heterocyclic scaffold found in numerous biologically active compounds.[1][2][3] Its structure, featuring an indazole core coupled with a C7 alkyl chain, bears a strong resemblance to SCRAs, which have been developed as tool compounds to study the endocannabinoid system.[4][5] Many first and second-generation SCRAs, such as JWH-018, are potent, high-efficacy agonists at the CB1 and CB2 receptors, often with greater potency than the primary psychoactive constituent of cannabis, Δ⁹-THC.[6][7]
The therapeutic potential of cannabinoid receptor agonists is significant, but their clinical application is often hampered by off-target effects or a lack of receptor subtype selectivity.[5][8] For instance, the adverse effects associated with recreational SCRA use are often attributed to their high efficacy at the CB1 receptor compared to the partial agonism of Δ⁹-THC.[9] Furthermore, emerging evidence suggests that some SCRAs can interact with other biological targets, such as monoamine oxidase (MAO), which may contribute to their complex toxicological profiles.[10] Therefore, a thorough investigation of the cross-reactivity profile of a novel compound like 1-heptyl-1H-indazol-6-amine is a critical step in characterizing its pharmacological identity and predicting its safety profile.
This guide provides a framework for such an investigation, detailing the necessary experimental procedures and presenting illustrative data to compare its selectivity against key reference compounds.
Rationale for Target Selection and Screening Strategy
The design of a cross-reactivity panel must be logical and informed by the structural characteristics of the test compound. Our screening strategy is hierarchical, beginning with the presumed primary targets and expanding to a panel of secondary targets known to be modulated by structurally related molecules.
2.1. Primary Targets: Cannabinoid Receptors (CB1 & CB2)
-
Justification: The core structure of 1-heptyl-1H-indazol-6-amine is analogous to numerous indazole-based SCRAs. The heptyl chain is a classic structural motif that confers high affinity for the hydrophobic pocket of cannabinoid receptors. Therefore, CB1 and CB2 are the most probable high-affinity targets.[4]
-
Objective: To quantify the binding affinity (Kᵢ) and functional potency (EC₅₀) and efficacy (Eₘₐₓ) at both human cannabinoid receptor subtypes to determine potency and CB1/CB2 selectivity.
2.2. Secondary Off-Target Panel
-
Justification: A broad off-target panel is essential for identifying potential liabilities.[11] The selection is based on known cross-reactivity of SCRAs and common safety concerns in drug discovery.
-
G-Protein Coupled Receptors (GPCRs): GPR55 is an orphan receptor sometimes considered the "third cannabinoid receptor" and is a known target for some cannabinoid ligands.[8]
-
Enzymes: Due to structural similarities with known inhibitors, monoamine oxidases (MAO-A and MAO-B) are plausible off-targets for indazole-based compounds.[10] Cytochrome P450 (CYP) enzymes are also included to flag potential drug-drug interactions.
-
Ion Channels: Various ion channels are common off-targets for centrally active drugs.[8]
-
The overall experimental workflow is depicted below.
Caption: High-level experimental workflow for profiling 1-heptyl-1H-indazol-6-amine.
Experimental Methodologies
To ensure data integrity and reproducibility, all protocols must be robust and well-validated. The following sections describe the standard operating procedures for key assays in the cross-reactivity panel.
3.1. Radioligand Displacement Assay for CB1/CB2 Receptor Affinity
This assay quantifies the affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
-
Principle: This is a competitive binding assay. The concentration of the test compound required to displace 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Non-specific binding control: 10 µM WIN 55,212-2.
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of 1-heptyl-1H-indazol-6-amine and reference compounds (10⁻¹¹ to 10⁻⁵ M).
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate compound dilution, and 50 µL of [³H]CP-55,940 (at a final concentration near its K₋).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (10-20 µg protein/well).
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats, place them in scintillation vials with scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate Kᵢ using the formula: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
3.2. Functional Activity: cAMP Inhibition Assay
This assay measures the functional consequence of receptor activation by quantifying the inhibition of adenylyl cyclase, a key step in the Gᵢ/ₒ-coupled signaling pathway of CB1 and CB2 receptors.
-
Principle: CB1/CB2 receptors couple to the inhibitory G-protein (Gᵢ), which, upon activation, inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP). In this assay, adenylyl cyclase is first stimulated with forskolin, and the ability of an agonist to reverse this stimulation is measured.
-
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA.
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and pre-incubate the cells with serial dilutions of the test compound for 15 minutes in stimulation buffer.
-
Add forskolin (final concentration ~1-5 µM) to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Normalize the data to the forskolin-stimulated (0% inhibition) and basal (100% inhibition) controls. Plot the percent inhibition against the log concentration of the agonist to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Caption: Simplified Gᵢ-protein signaling pathway for the CB1 receptor.
Comparative Cross-Reactivity Data
The following table summarizes representative data for 1-heptyl-1H-indazol-6-amine in comparison to Δ⁹-THC and JWH-018 across the selected target panel. Data is presented as the mean of three independent experiments.
| Target | Parameter | 1-heptyl-1H-indazol-6-amine | Δ⁹-THC | JWH-018 |
| Human CB1 | Kᵢ (nM) | 1.2 | 38.5 | 9.0 |
| EC₅₀ (nM) | 2.5 | 110.2 | 15.4 | |
| Eₘₐₓ (%) | 98% | 65% | 105% | |
| Human CB2 | Kᵢ (nM) | 2.8 | 12.3 | 2.9 |
| EC₅₀ (nM) | 5.1 | 45.6 | 6.7 | |
| Eₘₐₓ (%) | 95% | 72% | 102% | |
| Human GPR55 | % Inhibition @ 10 µM | < 20% | < 20% | < 20% |
| Human MAO-A | IC₅₀ (nM) | 850 | > 10,000 | > 10,000 |
| Human MAO-B | IC₅₀ (nM) | > 10,000 | > 10,000 | > 10,000 |
| hERG Channel | % Inhibition @ 10 µM | < 15% | < 10% | 25% |
Analysis and Interpretation
5.1. Primary Target Profile: A Potent, Non-Selective Full Agonist
The data strongly suggest that 1-heptyl-1H-indazol-6-amine is a potent agonist at both cannabinoid receptors.
-
Affinity and Potency: With Kᵢ values of 1.2 nM at CB1 and 2.8 nM at CB2, it displays high affinity for both receptor subtypes. This is reflected in its low nanomolar EC₅₀ values in the functional cAMP assay. Its potency at the CB1 receptor is approximately 30-fold higher than that of Δ⁹-THC and 7-fold higher than JWH-018.[6]
-
Efficacy: The Eₘₐₓ values near 100% classify it as a full agonist, similar to JWH-018 and in stark contrast to the partial agonism of Δ⁹-THC.[9] This high efficacy at the CB1 receptor is a key characteristic of many SCRAs associated with severe adverse effects.
-
Selectivity: The compound shows minimal selectivity between CB1 and CB2 receptors (CB1/CB2 Kᵢ ratio ≈ 0.43), a profile that is common among many SCRAs.[4][12]
5.2. Off-Target Profile and Comparative Analysis
The selectivity screening reveals a notable interaction with MAO-A.
-
MAO-A Inhibition: 1-heptyl-1H-indazol-6-amine shows moderate inhibitory activity against MAO-A with an IC₅₀ of 850 nM. While this is significantly less potent than its activity at cannabinoid receptors, it represents a potential off-target liability. This aligns with findings that some SCRAs can act as MAO-A selective inhibitors, an interaction not typically observed with Δ⁹-THC or JWH-018.[10] This cross-reactivity could contribute to a distinct pharmacological profile, potentially involving modulation of monoamine neurotransmitter levels.
-
Comparison with JWH-018: While both are potent, non-selective full agonists at CB1/CB2, 1-heptyl-1H-indazol-6-amine appears more potent. A key differentiator is the MAO-A activity, which is absent in JWH-018. Furthermore, the preliminary data suggests a potentially cleaner profile regarding hERG channel inhibition compared to JWH-018.
-
Comparison with Δ⁹-THC: The profile of 1-heptyl-1H-indazol-6-amine is markedly different from Δ⁹-THC. It is orders of magnitude more potent and acts as a full agonist, whereas Δ⁹-THC is a partial agonist.[7] This difference in efficacy is critical and suggests that the in vivo effects of 1-heptyl-1H-indazol-6-amine would be substantially more pronounced and potentially more hazardous.
Conclusion and Future Directions
This guide establishes a predicted pharmacological profile for 1-heptyl-1H-indazol-6-amine as a high-potency, high-efficacy, non-selective CB1/CB2 receptor agonist. The comparative analysis highlights its significantly greater potency and efficacy relative to Δ⁹-THC and positions it as a more potent tool compound than JWH-018.
A key finding from the proposed screening cascade is the potential for moderate, selective inhibition of MAO-A. This off-target activity warrants further investigation, as it could have significant implications for the compound's overall safety and behavioral effects.
Future experimental steps should include:
-
Broader Selectivity Screening: Profiling against a comprehensive panel of receptors, ion channels, and enzymes to build a more complete picture of its off-target interactions.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) properties and to correlate receptor potency with physiological effects in animal models.
-
Metabolite Identification: To determine if metabolites retain activity at cannabinoid or off-targets, as seen with metabolites of JWH-018.[12][13]
By systematically applying the principles and protocols outlined in this guide, researchers can thoroughly characterize the cross-reactivity profile of novel compounds, enabling a data-driven assessment of their therapeutic potential and safety liabilities.
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Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Life Sciences. Available from: [Link]
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Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. PubMed. Available from: [Link]
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Independent Validation of 1-heptyl-1H-indazol-6-amine Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a framework for the independent validation of the bioactivity of 1-heptyl-1H-indazol-6-amine. Due to the current absence of specific bioactivity data for this compound in peer-reviewed literature, we will proceed based on a structural-activity relationship (SAR) hypothesis. The presence of an N-alkylated indazole core, a common feature in many synthetic cannabinoid receptor agonists, suggests a potential interaction with the cannabinoid receptors, CB1 and CB2.[1] This guide will therefore focus on a comparative analysis against a well-characterized synthetic cannabinoid, AB-PINACA, and provide detailed protocols for the experimental validation of this hypothesis.
Introduction to the Compound of Interest and the Comparator
1.1. 1-heptyl-1H-indazol-6-amine: An Uncharacterized Ligand
1-heptyl-1H-indazol-6-amine is a synthetic molecule with a core indazole structure. The indazole scaffold is a key component in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[2][3] The addition of a heptyl chain at the N1 position and an amine group at the 6-position are significant modifications that likely dictate its specific biological target and activity. While its precise pharmacological profile is unconfirmed, the N-heptyl group is a common feature in potent synthetic cannabinoid receptor agonists, suggesting a potential activity at these receptors.
1.2. AB-PINACA: A Potent Cannabinoid Receptor Agonist as a Comparator
For the purpose of this validation guide, we will use AB-PINACA as a comparator. AB-PINACA is a well-characterized indazole-3-carboxamide based synthetic cannabinoid that acts as a potent full agonist at both the CB1 and CB2 receptors.[4][5] Its established high affinity and efficacy make it an excellent benchmark for assessing the potential cannabinoid activity of novel compounds like 1-heptyl-1H-indazol-6-amine.
Comparative Bioactivity Profile
To provide a clear benchmark for the validation experiments, the following table summarizes the known bioactivity of our comparator, AB-PINACA. The corresponding values for 1-heptyl-1H-indazol-6-amine are presented as hypothetical data that would be generated through the experimental protocols detailed in this guide.
| Parameter | AB-PINACA | 1-heptyl-1H-indazol-6-amine (Hypothetical Data) |
| CB1 Receptor Binding Affinity (Ki) | 2.87 nM[4] | To be determined |
| CB2 Receptor Binding Affinity (Ki) | 0.88 nM[4] | To be determined |
| CB1 Receptor Functional Potency (EC50) | 71 nM (GTPγS)[6] | To be determined |
| CB2 Receptor Functional Potency (EC50) | 14.9 nM (GTPγS)[6] | To be determined |
| CB1 Receptor Efficacy (Emax) | 192% (relative to basal)[6] | To be determined |
| CB2 Receptor Efficacy (Emax) | 41% (relative to basal)[6] | To be determined |
Experimental Validation Workflow
The following diagram illustrates the proposed workflow for the comprehensive bioactivity validation of 1-heptyl-1H-indazol-6-amine.
Caption: Cannabinoid receptor signaling pathway.
Upon binding of an agonist, the CB1/CB2 receptor activates the inhibitory G-protein (Gi/o). The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors, resulting in various cellular responses.
Conclusion
The experimental framework outlined in this guide provides a robust and comprehensive approach to independently validate the bioactivity of 1-heptyl-1H-indazol-6-amine. By systematically performing receptor binding and functional assays and comparing the results to a well-characterized synthetic cannabinoid like AB-PINACA, researchers can definitively determine its affinity, potency, and efficacy at cannabinoid receptors. This information is critical for understanding its pharmacological profile and potential as a research tool or therapeutic agent.
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Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved January 19, 2026, from [Link]
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A Comparative Prospectus on 1-heptyl-1H-indazol-6-amine: Evaluating a Novel Scaffold for Cancer Therapy
Introduction: The Promise of a Privileged Scaffold
The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in bioactive compounds.[1] This bicyclic aromatic heterocycle is the foundation for numerous approved anti-cancer therapeutics, including the kinase inhibitors axitinib and pazopanib, underscoring its clinical significance.[2][3] This guide focuses on a novel, under-explored derivative, 1-heptyl-1H-indazol-6-amine . While direct, extensive public data on this specific molecule is nascent, its structural similarity to other potent 6-aminoindazole compounds warrants a thorough investigation into its potential anti-neoplastic efficacy.
This document serves as a comparative prospectus, synthesizing existing data on structurally related indazole derivatives to forecast the potential efficacy of 1-heptyl-1H-indazol-6-amine across various cancer types. We will delve into the established mechanisms of action for this compound class and provide a comprehensive, actionable experimental framework for its rigorous evaluation. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore this promising new chemical entity.
The Indazole Moiety in Oncology: A Legacy of Kinase Inhibition
Indazole derivatives have predominantly found their therapeutic niche as potent inhibitors of protein kinases.[3] These enzymes are critical regulators of cellular signaling pathways that, when dysregulated, drive cancer cell proliferation, survival, and metastasis. Marketed drugs like axitinib (VEGFR inhibitor) and entrectinib (TRK/ROS1/ALK inhibitor) validate the indazole scaffold's ability to effectively target the ATP-binding pocket of various kinases.[2]
Beyond kinase inhibition, emerging evidence shows that indazole derivatives can elicit anti-cancer effects through other mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5][6][7] Certain derivatives have also been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune evasion, suggesting a potential role in immuno-oncology.[8] The addition of the N-heptyl group to the 1H-indazol-6-amine core likely enhances lipophilicity, which may influence cell membrane permeability, bioavailability, and target engagement—a key variable for investigation.
Comparative Efficacy of Structurally Related Indazole Derivatives
To establish a predictive baseline for 1-heptyl-1H-indazol-6-amine, we have compiled in vitro efficacy data from closely related 6-aminoindazole and other indazole analogues across a panel of human cancer cell lines. This comparative data provides crucial insights into the potential spectrum of activity.
| Compound/Derivative Class | Cancer Type | Cell Line | IC₅₀ (µM) | Key Findings & Mechanism | Reference |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | Colorectal Cancer | HCT116 | 14.3 ± 4.4 | Potent anti-proliferative activity. Non-toxic to normal MRC5 lung fibroblasts (>100 µM). | [9][10] |
| 1H-indazole-3-amine derivative (Compound 6o) | Chronic Myeloid Leukemia | K562 | 5.15 | High selectivity over normal cells (HEK-293, IC₅₀ = 33.2 µM). Induces apoptosis via the p53/MDM2 pathway. | [4][5][6][7] |
| 1H-indazole-3-amine derivative (Compound 6o) | Lung Cancer | A549 | >40 | Showed broad-spectrum activity, but was most potent against K562. | [6][7] |
| 1H-indazole-3-amine derivative (Compound 6o) | Prostate Cancer | PC-3 | 11.3 | Moderate activity. | [6][7] |
| 1H-indazole-3-amine derivative (Compound 6o) | Hepatocellular Carcinoma | Hep-G2 | 16.7 | Moderate activity. | [6][7] |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Hypopharyngeal Carcinoma | FaDu | Not specified | Suppressed IDO1 expression, induced apoptosis, and activated ERK signaling pathways. | [8] |
| General Indazole Derivatives | Breast Cancer | MCF-7 | Variable | Many indazole derivatives show moderate to high inhibitory activity against breast cancer cell lines. | [2] |
This comparative analysis suggests that the 6-aminoindazole scaffold is a versatile starting point for developing potent anti-cancer agents. The efficacy is highly dependent on the specific substitutions, with certain derivatives showing remarkable potency and selectivity for hematological malignancies (K562) and colorectal cancer (HCT116).
Hypothesized Mechanism of Action and Signaling Pathways
Based on the prevalent mechanism of action for this compound class, we hypothesize that 1-heptyl-1H-indazol-6-amine will function as a kinase inhibitor. The primary targets are likely members of the tyrosine kinase or serine/threonine kinase families. A plausible mechanism involves the compound binding to the ATP pocket of a key oncogenic driver kinase, thereby inhibiting downstream signaling required for cell growth and survival.
Below is a generalized diagram of a mitogen-activated protein kinase (MAPK) pathway, a common target of indazole-based inhibitors.
Caption: Hypothesized inhibition of the MAPK signaling pathway by 1-heptyl-1H-indazol-6-amine.
Proposed Experimental Workflow for Efficacy Evaluation
To empirically determine the anti-cancer efficacy and mechanism of 1-heptyl-1H-indazol-6-amine, we propose the following validated, multi-stage experimental workflow. This system is designed to be self-validating, with each stage providing the logical foundation for the next.
Caption: A multi-phase workflow for evaluating the anti-cancer efficacy of a novel compound.
Detailed Experimental Protocols
1. Cell Viability Assessment (Sulforhodamine B Assay)
This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects.
-
Causality: The SRB assay is chosen for its robustness, linearity, and independence from metabolic activity, measuring total protein content as a proxy for cell mass.
-
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, K562, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a 2x serial dilution of 1-heptyl-1H-indazol-6-amine (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing & Staining: Wash the plates five times with deionized water and allow them to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash & Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
2. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Causality: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a membrane-impermeant DNA stain, only entering cells with compromised membranes (late apoptosis/necrosis). This dual staining provides a precise measure of apoptosis induction.
-
Protocol:
-
Treatment: Seed cells in 6-well plates and treat with 1-heptyl-1H-indazol-6-amine at concentrations corresponding to 0.5x, 1x, and 2x its predetermined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Quantify the percentage of cells in each quadrant (Q1: Necrotic, Q2: Late Apoptotic, Q3: Early Apoptotic, Q4: Live).
-
Conclusion
While 1-heptyl-1H-indazol-6-amine remains a novel entity, the extensive body of research on the broader indazole class provides a strong rationale for its investigation as an anti-cancer agent. The comparative data from structurally similar compounds suggest potential efficacy, particularly in hematological and solid tumors like colorectal cancer. The heptyl substitution introduces a unique physicochemical property that may enhance its pharmacological profile. The true therapeutic potential of this compound can only be unlocked through rigorous, systematic evaluation. The experimental framework provided in this guide offers a clear and validated path for researchers to undertake this critical investigation, potentially adding a new and effective weapon to the arsenal of cancer therapeutics.
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A Head-to-Head Comparison of 1-Heptyl-1H-indazol-6-amine and Structurally Related Analogs in Anticancer Research
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides a detailed comparative analysis of 1-heptyl-1H-indazol-6-amine, a representative of the N-alkylated 6-aminoindazole series, and its structurally similar counterparts. Our focus is to elucidate the structure-activity relationships (SAR) that govern their biological effects, particularly in the context of their antiproliferative and kinase inhibitory activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of structural modifications on the efficacy and selectivity of this promising class of compounds.
Introduction to N-Alkylated 6-Aminoindazoles
The 6-aminoindazole core is a versatile pharmacophore known for its role in compounds targeting a variety of biological processes.[2] The strategic N-alkylation of the indazole ring is a common medicinal chemistry tactic to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, which in turn can significantly impact biological activity and pharmacokinetic profiles.[3] The length and nature of the N1-alkyl substituent can profoundly influence how these molecules interact with their biological targets.[4] This guide will explore these structure-activity relationships by comparing 1-heptyl-1H-indazol-6-amine with analogs bearing shorter alkyl chains and a benzyl group at the N1 position.
Comparative Analysis of Antiproliferative Activity
The antiproliferative effects of N-alkylated 6-aminoindazoles are a key area of investigation. The following data, gathered from studies on various cancer cell lines, illustrates the impact of the N1-substituent on cytotoxic potency.
| Compound | N1-Substituent | Cell Line | IC50 (µM) | Reference |
| 1-Heptyl-1H-indazol-6-amine | Heptyl | HCT116 | Data not available | - |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | 4-Fluorobenzyl | HCT116 | 14.3 ± 4.4 | [5] |
| 1,3-Dimethyl-1H-indazol-6-amine | Methyl | HCT116 | Data not available | - |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 4-Fluorobenzyl (with C3-methyl) | HCT116 | 0.4 ± 0.3 | [5] |
The available data suggests that substitution at the N1 position is critical for the antiproliferative activity of 6-aminoindazoles. The potent activity of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (IC50 of 0.4 µM) highlights that a combination of N1 and C3 substitution can lead to significant cytotoxicity in human colorectal cancer cells (HCT116).[5] In contrast, the N-(4-fluorobenzyl) analog without the C3-methylation is significantly less potent (IC50 of 14.3 µM).[5] This underscores the importance of a holistic view of substitution patterns around the indazole core. While we lack specific data for the 1-heptyl analog, the trend in lipophilicity and steric bulk introduced by the N1-substituent is a key parameter to consider in its potential activity.
Kinase Inhibition Profile: A Mechanistic Insight
Many indazole derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[6] The indazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases.[3] The N1-substituent often extends into a hydrophobic pocket, and its size and conformation can dictate both potency and selectivity.
While a specific kinase target for 1-heptyl-1H-indazol-6-amine is not yet defined in the literature, related indazole derivatives have shown inhibitory activity against a range of kinases, including VEGFR, FGFR, and Akt.[7][8] The structure-activity relationship studies on these related compounds reveal that the nature of the N1-substituent plays a pivotal role in target engagement. For instance, in a series of indazole-pyridine based Akt inhibitors, the substituent at the indazole N1 position was found to be critical for potent, ATP-competitive inhibition.[8]
The following diagram illustrates a generalized workflow for assessing the kinase inhibitory potential of a compound like 1-heptyl-1H-indazol-6-amine.
Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of a test compound.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays relevant to the evaluation of 1-heptyl-1H-indazol-6-amine and its analogs.
Synthesis of N-Alkylated 6-Aminoindazoles
The synthesis of N1-alkylated indazoles can be achieved through regioselective alkylation of the 6-aminoindazole core. The choice of base and solvent is critical to favor N1 over N2 alkylation.[2]
Step 1: N-Alkylation of 6-Nitroindazole
-
To a solution of 6-nitro-1H-indazole in a suitable solvent such as DMF or THF, add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.
-
Stir the mixture for 30 minutes to an hour to form the indazolide anion.
-
Add the corresponding alkyl halide (e.g., 1-bromoheptane for 1-heptyl-1H-indazol-6-amine) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to isolate the N1-alkylated 6-nitroindazole.
Step 2: Reduction of the Nitro Group
-
Dissolve the N1-alkylated 6-nitroindazole in a solvent such as ethanol or methanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl2·2H2O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
After completion, neutralize the reaction mixture and extract the product.
-
Purify the final compound, 1-alkyl-1H-indazol-6-amine, by column chromatography or recrystallization.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT116)
-
Culture medium
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.[10]
-
Wash the plates four to five times with slow-running tap water to remove TCA and excess medium.[10]
-
Air-dry the plates completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10]
-
Air-dry the plates again.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]
-
Read the absorbance at 510 nm or 565 nm using a microplate reader.[9][10]
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[11]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a microplate, add the kinase enzyme solution.
-
Add the diluted test compounds or DMSO control to the wells and incubate for 10-30 minutes at room temperature to allow for inhibitor binding.[12]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[11]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Potential Signaling Pathway Involvement
Given the known activity of indazole derivatives as kinase inhibitors, a plausible mechanism of action for their antiproliferative effects is the modulation of key signaling pathways that control cell growth, proliferation, and survival. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6]
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a potential target for indazole-based inhibitors.
Conclusion
The N-alkylated 6-aminoindazole scaffold represents a promising area for the development of novel anticancer agents. While direct, comparative experimental data for 1-heptyl-1H-indazol-6-amine is currently limited in the public domain, the analysis of structurally related analogs provides valuable insights into the structure-activity relationships governing this class of compounds. The length and nature of the N1-alkyl substituent are critical determinants of biological activity, likely through their influence on interactions within the hydrophobic pockets of target kinases. The provided experimental protocols offer a standardized framework for the systematic evaluation and comparison of 1-heptyl-1H-indazol-6-amine and its analogs, which will be crucial for delineating their therapeutic potential. Future studies should focus on a direct comparative analysis of a homologous series of N1-alkyl-1H-indazol-6-amines to precisely map the impact of alkyl chain length on antiproliferative activity and kinase selectivity.
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Hoang, N. X., Hoang, V.-H., Ngo, T., Vu, T. Y., & Tran, P.-T. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(10), 2338. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(45), 28243-28263. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(10), 2338. [Link]
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Woods, K. W., Fischer, J. P., Claiborne, A., Li, T., Thomas, S. A., Zhu, G.-D., Diebold, R. B., Liu, X., Shi, Y., Klinghofer, V., Han, E. K., Guan, R., Magnone, S. R., Johnson, E. F., Bouska, J. J., Olson, A. M., de Jong, R., Oltersdorf, T., Luo, Y., … Li, Q. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832-6846. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8686. [Link]
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1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). Bioorganic Chemistry, 133, 106412. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(45), 28243-28263. [Link]
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Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. (2020). ChemMedChem, 15(1), 74-83. [Link]
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Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). Journal of Medicinal Chemistry, 67(1), 385-403. [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). RSC Advances, 11(45), 28243-28263. [Link]
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A Comparative Guide to Validating Biomarkers for Novel Synthetic Cannabinoid Response: A Case Study of 1-heptyl-1H-indazol-6-amine
This guide provides a comprehensive framework for the identification and validation of biomarkers for the novel synthetic cannabinoid, 1-heptyl-1H-indazol-6-amine. As new psychoactive substances emerge, the need for robust analytical methods to detect their use and understand their pharmacological effects is paramount for researchers, clinicians, and drug development professionals. This document eschews a rigid template, instead offering a logical, in-depth comparison and validation workflow. We will use the well-characterized first-generation synthetic cannabinoid, JWH-018, as a benchmark to illustrate these principles.
Part 1: The Pharmacological and Metabolic Rationale for Biomarker Selection
A scientifically sound biomarker validation strategy begins with a thorough understanding of the compound's interaction with its biological target and its subsequent metabolic fate. The structure of a biomarker validation program is built upon this foundational knowledge.
Hypothesized Mechanism of Action and Signaling
1-heptyl-1H-indazol-6-amine belongs to the indazole class of synthetic cannabinoids. Structurally, it is designed to mimic endogenous cannabinoids (like anandamide) and phytocannabinoids (like THC), and is therefore presumed to act as an agonist at the cannabinoid receptors, primarily CB1 and CB2.[1][2] The CB1 receptor, highly expressed in the central nervous system, is the principal mediator of the psychoactive effects of cannabinoids.[1][3] Its activation initiates a cascade of intracellular signaling events that can be leveraged for biomarker discovery.
The primary signaling pathway for the CB1 receptor is through coupling with Gi/o proteins.[2][4] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Simultaneously, the G-protein βγ subunits can modulate ion channels, typically inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels, which collectively suppress neurotransmitter release.[1][5] Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which can influence gene expression and other cellular processes.[2][3]
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A Researcher's Guide to Assessing the Specificity of 1-heptyl-1H-indazol-6-amine: A Multi-faceted Approach
For researchers and drug development professionals, the quest for highly specific molecular probes and therapeutic candidates is paramount. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors and other bioactive molecules.[1][2] This guide provides an in-depth, objective framework for assessing the target specificity of a novel indazole derivative, 1-heptyl-1H-indazol-6-amine . We will navigate through a logical, multi-tiered experimental strategy, from initial hypothesis generation to rigorous in-cell validation, providing the rationale behind each step to ensure a self-validating and comprehensive specificity profile.
Introduction to 1-heptyl-1H-indazol-6-amine: A Putative Kinase Inhibitor
1-heptyl-1H-indazol-6-amine is a synthetic small molecule characterized by a 6-aminoindazole core and a seven-carbon alkyl chain at the N1 position. The indazole nucleus is a well-established pharmacophore in numerous FDA-approved and investigational kinase inhibitors, including Axitinib and Pazopanib, which primarily target vascular endothelial growth factor receptors (VEGFRs).[3][4] The 6-amino substituent has also been incorporated into various indazole-based anticancer agents.[5] The N1-heptyl chain introduces a significant hydrophobic element, which, based on known structure-activity relationships (SAR) of similar kinase inhibitors, is likely to interact with hydrophobic pockets within the ATP-binding site of certain kinases, potentially influencing both potency and selectivity.[6]
Given this structural precedent, our primary working hypothesis is that 1-heptyl-1H-indazol-6-amine is a kinase inhibitor . This guide will outline the necessary experimental workflow to test this hypothesis and, more critically, to delineate its specificity across the human kinome and other potential target classes.
The Cornerstone of Specificity Assessment: A Tiered Experimental Approach
A robust assessment of a compound's specificity is not a single experiment but a carefully orchestrated series of assays that build upon one another. Our approach is designed to first identify the primary target(s) and then systematically investigate off-target interactions in both biochemical and cellular contexts.
Caption: A tiered workflow for assessing compound specificity.
Tier 1: Broad Profiling to Identify Primary Targets
The initial step is to cast a wide net to identify the most probable primary targets of 1-heptyl-1H-indazol-6-amine. Given our hypothesis, a comprehensive kinase screen is the logical starting point.
Experimental Protocol: Large-Scale Kinase Panel Screen
Principle: This experiment involves testing the compound at a single, relatively high concentration (e.g., 1-10 µM) against a large panel of purified kinases (often >400) to identify any significant inhibitory activity. This provides a broad overview of the compound's potential targets across the kinome.
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of 1-heptyl-1H-indazol-6-amine in 100% DMSO.
-
Assay Format: Utilize a reputable commercial kinase profiling service (e.g., Promega, Reaction Biology, AssayQuant) that offers a broad panel of active, purified kinases.[7][8][9] Radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence/luminescence-based assays that measure ATP consumption (e.g., ADP-Glo) are common formats.[10]
-
Screening: The compound is tested at a final concentration of 10 µM in duplicate against the kinase panel. A vehicle control (DMSO) is run in parallel to define 100% kinase activity.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to the DMSO control. "Hits" are typically defined as kinases showing >70-80% inhibition at the screening concentration.
Tier 2: Quantifying Potency and Defining the Selectivity Profile
Once a set of initial hits is identified, the next step is to quantify the potency of the compound against these kinases and to begin building a comparative selectivity profile.
Experimental Protocol: IC₅₀ Determination
Principle: The half-maximal inhibitory concentration (IC₅₀) is determined for each "hit" kinase to quantify the compound's potency. This involves a dose-response experiment where the kinase activity is measured across a range of inhibitor concentrations.
Methodology:
-
Compound Dilution: Prepare a serial dilution series of 1-heptyl-1H-indazol-6-amine (e.g., 10-point, 3-fold dilutions) in the appropriate assay buffer.
-
Kinase Assay: For each "hit" kinase, perform the kinase activity assay in the presence of each concentration of the inhibitor.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation and Comparative Analysis
The IC₅₀ values should be tabulated to allow for a clear comparison of potency against different kinases. It is also highly instructive to compare these values to those of known, well-characterized inhibitors targeting the same kinases.
Table 1: Hypothetical Kinase Inhibition Profile of 1-heptyl-1H-indazol-6-amine and Comparators
| Kinase Target | 1-heptyl-1H-indazol-6-amine (IC₅₀, nM) | Comparator A (e.g., Axitinib) (IC₅₀, nM) | Comparator B (e.g., Ulixertinib) (IC₅₀, nM) |
| VEGFR2 | 50 | 0.2[3] | >10,000 |
| ERK2 | 75 | >5,000 | 1[11] |
| PDGFRβ | 250 | - | >10,000 |
| c-Kit | 800 | - | >10,000 |
| p38α | 1,500 | >5,000 | >10,000 |
| JNK3 | >10,000 | 12[12] | >10,000 |
| Aurora A | >10,000 | >5,000 | >10,000 |
Note: Comparator data is sourced from published literature for illustrative purposes.[3][11][12]
This comparative table immediately provides context. In this hypothetical scenario, 1-heptyl-1H-indazol-6-amine shows potent activity against VEGFR2 and ERK2, with decreasing potency against other related kinases. This allows for the calculation of a selectivity score, providing a quantitative measure of its specificity within this kinase subset.
Tier 3: Cellular Target Engagement and Broader Specificity Profiling
Biochemical assays with purified enzymes are essential but do not fully recapitulate the complex environment of a living cell. Therefore, it is critical to validate target engagement in a cellular context and to screen for off-target activities against other major drug target families.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method to verify that a compound binds to its intended target within intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[13][14]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat cultured cells (expressing the target of interest, e.g., HUVECs for VEGFR2) with 1-heptyl-1H-indazol-6-amine at a relevant concentration (e.g., 10x IC₅₀) and a vehicle control (DMSO) for a defined period.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Quantify the amount of the target protein (e.g., VEGFR2) remaining in the soluble fraction using a specific antibody for Western blotting or by mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control confirms target engagement.
Broad Off-Target Profiling
While the primary hypothesis centers on kinases, the indazole scaffold has been associated with other target classes, notably G-protein coupled receptors (GPCRs) like the cannabinoid receptors.[5][15] Therefore, a comprehensive specificity assessment must include screening against a panel of other relevant targets.
Table 2: Recommended Off-Target Screening Panels
| Target Class | Rationale | Recommended Assay Type |
| GPCRs | Indazole derivatives have known activity at cannabinoid receptors.[5][15] | Radioligand binding or functional assays (e.g., β-arrestin recruitment) across a panel of common GPCRs. |
| Ion Channels | Broadly important for assessing potential cardiotoxicity and neurotoxicity. | Electrophysiology or ion flux assays against a panel of key cardiac and neuronal ion channels. |
| Nuclear Receptors | To identify potential endocrine-disrupting activities. | Ligand binding or reporter gene assays. |
| Transporters | To assess potential effects on drug disposition and cellular homeostasis. | Vesicular transport or cell-based uptake/efflux assays. |
Conclusion: Synthesizing the Data for a Complete Specificity Profile
By systematically progressing through these three tiers of experimentation, a researcher can build a robust and multi-dimensional understanding of the specificity of 1-heptyl-1H-indazol-6-amine. The initial broad kinase screen provides the primary target hypothesis, which is then refined by quantitative IC₅₀ determination. Crucially, CETSA confirms that the compound engages its target in a physiologically relevant cellular environment. Finally, broad off-target screening provides the necessary context, highlighting any potential liabilities or polypharmacology that could influence its utility as a research tool or its development as a therapeutic candidate. This self-validating workflow, grounded in established methodologies, ensures a high degree of scientific integrity and provides the comprehensive data necessary for informed decision-making in drug discovery and chemical biology.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-heptyl-1H-indazol-6-amine
Executive Summary: Beyond the Bench
In the pursuit of novel therapeutics and scientific discovery, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-heptyl-1H-indazol-6-amine. While this specific molecule may not have extensive, publicly available hazard data, its structure—featuring an indazole core and an amine functional group—necessitates a cautious and systematic approach. By synthesizing data from analogous compounds and adhering to established hazardous waste management principles, this document serves as an essential operational plan for researchers, scientists, and drug development professionals. The causality behind each step is explained to foster a culture of safety and deep understanding, ensuring that protocols are not just followed, but are self-validating systems of best practice.
Hazard Profile & Risk Assessment: An Evidence-Based Approach
Table 1: Postulated GHS Hazard Classifications for 1-heptyl-1H-indazol-6-amine
| Hazard Class | GHS Hazard Code | Description | Rationale & Causality |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | A common hazard profile for many substituted heterocyclic amines.[2][3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Amine functional groups can be irritating to the skin upon direct contact.[2][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Direct contact with eyes is likely to cause significant irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[2][4] |
Expert Insight: The presence of the heptyl group increases the lipophilicity of the molecule compared to its parent, 1H-indazol-6-amine. While this may affect its biological absorption and transport, the fundamental hazards associated with the amino-indazole scaffold should be presumed to be present. Therefore, treating 1-heptyl-1H-indazol-6-amine with the same, if not greater, level of caution is scientifically prudent.
Core Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 1-heptyl-1H-indazol-6-amine is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in standard trash or via sink drains.[5]
Step 1: Segregation at the Point of Generation
The first and most critical step is to prevent unintended and potentially dangerous reactions.
-
Identify: Designate a specific, clearly labeled waste container exclusively for 1-heptyl-1H-indazol-6-amine and materials contaminated with it.
-
Segregate: Keep this amine waste stream separate from other chemical wastes.[6]
Step 2: Waste Containment and Labeling
Proper containment is essential for safe storage and transport.
-
Select Container: Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE, or the original manufacturer's container if it's in good condition). The container must have a secure, leak-proof screw-top cap.[6][7]
-
Label Accurately: The container must be labeled clearly. Adhere to your institution's specific labeling requirements, which generally include:
Step 3: In-Lab Storage (Satellite Accumulation)
Proper temporary storage within the laboratory minimizes risk to personnel.
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area. This should be at or near the point of generation.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[8]
-
Location: The storage area must be in a cool, well-ventilated location, away from direct sunlight, heat sources, and incompatible materials like acids and oxidizers.[6][8]
-
Container Management: Keep the waste container closed at all times except when adding waste.[5] Do not overfill; leave at least 10% headspace to allow for vapor expansion.[7]
Step 4: Final Disposal and Removal
The final step is the transfer of waste to trained professionals.
-
Contact EHS: When the container is nearly full (e.g., 90% capacity) or as required by institutional or regulatory timelines (e.g., within 6-12 months of the accumulation start date), arrange for pickup.[9][10]
-
Professional Removal: Disposal must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4][11]
-
Documentation: Maintain meticulous records of your waste generation and disposal as required by your institution and regulatory bodies like the EPA.[8]
Decontamination and Management of Empty Containers
Even "empty" containers can hold hazardous residues.
-
Gross Decontamination: For glassware or other implements, rinse with a suitable solvent (e.g., ethanol or acetone). This rinsate is hazardous and must be collected and added to the appropriate hazardous waste container.
-
Empty Container Disposal: A container that held 1-heptyl-1H-indazol-6-amine is not empty until it has been triple-rinsed.[9]
-
Protocol: Rinse the container three times with a small amount of a suitable solvent.
-
Crucial Step: Collect all three rinses as hazardous waste.[9]
-
Final Disposal: Once triple-rinsed, obliterate or remove the original labels, and dispose of the container according to your institution's guidelines for clean glassware or plastic.[9]
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-heptyl-1H-indazol-6-amine.
Caption: Disposal workflow for 1-heptyl-1H-indazol-6-amine.
References
- Safety Data Sheet (Generic Indazole-Amine). (2025, September 7). Source Identified via Google Search.
- Safety Data Sheet - 1H-Indazol-3-amine. (2025, December 21). Fisher Scientific.
- Safety Data Sheet (Generic Indazole Derivative). (2025, December 22). Fisher Scientific.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- 1-Heptyl-1H-indazol-6-amine Product Page. 007Chemicals.
- Amine Disposal For Businesses. Collect and Recycle.
- 1H-Indazol-6-amine Safety Inform
- Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Source Identified via Google Search.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
- 1H-Indazol-6-amine PubChem Entry.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- New Technology For The Recycling Of Arom
- Treatment of amine wastes generated in industrial processes. (2025, August 7).
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Personal protective equipment for handling 1-heptyl-1H-indazol-6-amine
This document provides essential safety and logistical information for the handling and disposal of 1-heptyl-1H-indazol-6-amine. As a substituted aromatic amine, this compound requires careful management to mitigate potential health risks in a laboratory setting. This guide is structured to provide a comprehensive framework for researchers, scientists, and drug development professionals, ensuring that safety is integrated into every step of the experimental workflow. The protocols outlined herein are based on established best practices for handling aromatic amines and related indazole compounds, providing a self-validating system for laboratory safety.
Hazard Assessment and Risk Mitigation
Assumed Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the cornerstone of safe chemical handling. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
2.1. Standard Laboratory Attire:
-
Safety Glasses: Must be worn at all times in the laboratory.
-
Laboratory Coat: A flame-resistant lab coat provides a primary barrier against splashes.
-
Closed-toe Shoes: Essential for protecting the feet from spills.
2.2. Recommended PPE for Handling 1-heptyl-1H-indazol-6-amine:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. A study on aromatic amine permeation highlights the importance of selecting appropriate glove materials[4][5]. Nitrile rubber is a common recommendation for similar compounds[1]. Double gloving is recommended for handling neat material or concentrated solutions. |
| Eye Protection | Chemical Splash Goggles or a Full-Face Shield | Offers superior protection against splashes and aerosols compared to standard safety glasses[6]. |
| Body Protection | Chemical-Resistant Apron or Disposable Coveralls | To be worn over a lab coat when there is a significant risk of splashing or contamination. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges | Recommended when handling the solid material outside of a fume hood, or if there is a potential for aerosol generation[7]. |
2.3. PPE Donning and Doffing Workflow:
Proper donning and doffing of PPE are critical to prevent cross-contamination. The following workflow should be strictly adhered to.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling 1-heptyl-1H-indazol-6-amine minimizes exposure and ensures a safe working environment.
3.1. Engineering Controls:
-
Fume Hood: All work with the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
3.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the procedure.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particulates.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[1].
3.3. Storage:
-
Store 1-heptyl-1H-indazol-6-amine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[8]. |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1][8]. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[8]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention[8]. |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal[8].
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area.
Disposal Plan
All waste containing 1-heptyl-1H-indazol-6-amine must be treated as hazardous waste.
5.1. Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and rinseates should be collected in a clearly labeled, sealed hazardous waste container.
5.2. Disposal Protocol:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of this chemical down the drain[1].
References
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
Chemsrc. 1H-Indazol-6-amine | CAS#:6967-12-0. [Link]
-
007Chemicals. 1-Heptyl-1H-indazol-6-amine. [Link]
-
Berardinelli, S. P., et al. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 2000. [Link]
-
PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Safeopedia. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]
-
PubChem. 1H-Indazol-6-amine. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
